molecular formula C7H8O3 B074758 Ethyl 2-furoate CAS No. 1335-40-6

Ethyl 2-furoate

Cat. No.: B074758
CAS No.: 1335-40-6
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Description

Ethyl 2-furoate is a significant ester derivative of furan-2-carboxylic acid, prized in research for its potent, sweet, fruity aroma reminiscent of berries and pineapple. Its primary research value lies in the fields of flavor and fragrance chemistry, where it serves as a crucial reference standard and a key synthetic intermediate for studying and developing complex aroma profiles. Researchers utilize this compound to investigate structure-odor relationships, to calibrate analytical equipment like GC-MS for the identification of natural products, and in the synthesis of more complex molecules for sensory studies. Its mechanism of action involves interaction with olfactory receptors, making it a valuable tool for neurobiological and sensory research focused on the perception of smell and taste. This compound is also explored in organic synthesis as a building block due to the reactivity of the furan ring, which can undergo various electrophilic substitution and reduction reactions. Presented at a high purity grade, our this compound is supplied with detailed analytical data to ensure reproducibility and reliability in your experimental workflows. Handle with appropriate safety precautions in a well-ventilated laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl furan-2-carboxylate
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InChI

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
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InChI Key

NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CO1
Source PubChem
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Molecular Formula

C7H8O3
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DSSTOX Substance ID

DTXSID0060640
Record name 2-Furancarboxylic acid, ethyl ester
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Molecular Weight

140.14 g/mol
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CAS No.

614-99-3, 1335-40-6
Record name Ethyl 2-furoate
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Foundational & Exploratory

Ethyl 2-furoate spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Furoate

Introduction

This compound (CAS No: 614-99-3), an ester derived from 2-furoic acid, is a key intermediate in organic synthesis and a notable component in flavor and fragrance chemistry. Its molecular structure, consisting of a furan ring coupled to an ethyl ester group, presents distinct spectroscopic features that are crucial for its unambiguous identification and quality control. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles. As a Senior Application Scientist, the following sections are designed to not only present the data but also to elucidate the rationale behind the experimental approach and interpretation, ensuring a robust and validated characterization.

The molecular formula of this compound is C₇H₈O₃, with a molecular weight of approximately 140.14 g/mol . Understanding its spectroscopic signature is fundamental for researchers in drug development, materials science, and chemical synthesis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

Experimental Protocol: NMR Sample Preparation

The integrity of NMR data begins with meticulous sample preparation. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve the compound and its minimal interference in the ¹H spectrum, presenting only a small residual peak at ~7.26 ppm.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous. Contamination from solvents like ethyl acetate used in prior purification steps should be minimized by thoroughly drying the sample under high vacuum, as these can introduce confounding signals.

  • Data Acquisition: Record the spectrum on a spectrometer (e.g., 300 or 400 MHz). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the three protons on the furan ring and the five protons of the ethyl group. The spectrum, typically run in CDCl₃, shows signals that are well-resolved and interpretable.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~7.58dd1HH-5J = 1.8, 0.8 Hz
~7.18dd1HH-3J = 3.6, 0.8 Hz
~6.52dd1HH-4J = 3.6, 1.8 Hz
~4.38q2H-O-CH₂-CH₃J = 7.1 Hz
~1.39t3H-O-CH₂-CH₃J = 7.1 Hz

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Interpretation Insights:

  • Furan Protons: The three protons on the furan ring appear as distinct doublets of doublets (dd) due to their unique electronic environments and coupling interactions. H-5 is the most downfield, influenced by the anisotropic effect of the ester's carbonyl group and the ring oxygen.

  • Ethyl Group: The ethyl group protons display a classic quartet and triplet pattern. The methylene (-CH₂-) protons are split into a quartet by the adjacent methyl (-CH₃) protons, and the methyl protons are split into a triplet by the methylene protons, both with a coupling constant of ~7.1 Hz.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. This compound has seven carbon atoms, which are all chemically non-equivalent and thus produce seven distinct signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~158.6C=O (Ester)
~146.8C-5
~144.7C-2
~118.9C-3
~112.1C-4
~60.9-O-CH₂-CH₃
~14.3-O-CH₂-CH₃

Note: Data compiled from publicly available spectral databases.

Interpretation Insights:

  • The ester carbonyl carbon (C=O) is the most downfield signal, as expected.

  • The furan ring carbons (C2, C3, C4, C5) appear in the aromatic region, with the carbon attached to the oxygen (C2 and C5) being the most deshielded.

  • The two carbons of the ethyl group appear in the aliphatic region, with the methylene carbon (-O-CH₂-) being further downfield due to its direct attachment to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid or low-melting solid like this compound, ATR-FTIR is the most convenient and common method, requiring minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.

Alternatively, a neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., KBr or NaCl) to form a thin film.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester functional group and the furan ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3125MediumC-H stretchAromatic (Furan)
~2980MediumC-H stretchAliphatic (Ethyl)
~1720Strong, SharpC=O stretchConjugated Ester
~1580StrongC=C stretchAromatic (Furan)
~1295StrongC-O stretchEster
~1180StrongC-O stretchEster
~1015StrongC-O-C stretchFuran Ring

Note: Data compiled from NIST Chemistry WebBook and other spectral databases.

Interpretation Insights:

  • The most prominent peak is the strong C=O stretch of the conjugated ester at ~1720 cm⁻¹. The conjugation with the furan ring lowers its frequency from that of a typical saturated ester (~1740 cm⁻¹).

  • The C=C stretching vibrations of the furan ring are visible around 1580 cm⁻¹.

  • A complex and strong series of bands between 1300 and 1000 cm⁻¹ represents the C-O stretching vibrations of both the ester group and the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS, often coupled with Gas Chromatography (GC) for sample introduction, is a standard method for volatile organic compounds like this compound.

Step-by-Step Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC-MS system. The GC separates the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.

  • Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Mass Spectrum Analysis

The mass spectrum of this compound shows a clear molecular ion peak and a series of fragment ions that are diagnostic of its structure.

Table 4: Major Ions in the EI Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
140Moderate[C₇H₈O₃]⁺• (Molecular Ion, M⁺•)
112High[M - CO]⁺• or [M - C₂H₄]⁺•
95100 (Base Peak)[M - OC₂H₅]⁺ (Furoyl cation)
67Moderate[C₄H₃O]⁺ (Loss of CO from furoyl cation)

Note: Data compiled from NIST and PubChem databases.

Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group, which is typical for esters.

  • Formation of the Molecular Ion: The initial ionization event produces the molecular ion at m/z 140 .

  • Formation of the Base Peak: The most favorable fragmentation is the loss of the ethoxy radical (•OC₂H₅), a common α-cleavage for esters, to form the highly stable furoyl cation at m/z 95 . This is the most abundant ion, hence the base peak.

  • Secondary Fragmentation: The furoyl cation (m/z 95) can then lose a molecule of carbon monoxide (CO) to yield a furan cation fragment at m/z 67 .

M This compound [C₇H₈O₃]⁺• m/z = 140 frag1 Furoyl Cation [C₅H₃O₂]⁺ m/z = 95 (Base Peak) M->frag1 - •OC₂H₅ frag2 [C₄H₃O]⁺ m/z = 67 frag1->frag2 - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a definitive and multi-faceted characterization of this compound. The NMR spectra confirm the precise connectivity of the furan and ethyl moieties, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern centered on the stable furoyl cation. This comprehensive guide serves as a validated reference for researchers, ensuring accurate identification and quality assessment of this important chemical compound.

An In-depth Technical Guide to the Synthesis of Ethyl 2-Furoate from Furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of ethyl 2-furoate from furoic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into the prevalent Fischer-Speier esterification method, explores alternative synthetic routes, and details the necessary analytical characterization of the final product.

Foreword: The Significance of this compound

This compound, a carboxylic ester derived from 2-furoic acid, is a valuable compound with applications in the flavor and fragrance industries.[1][2][3] It is characterized by a warm, fruity-floral aroma.[1][3] Beyond its sensory properties, this compound serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. The efficient and scalable synthesis of this compound is therefore of considerable interest. Furoic acid itself is readily produced from furfural, a biomass-derived platform chemical, positioning this compound as a sustainable chemical entity.[1][4][5]

I. The Cornerstone of Synthesis: Fischer-Speier Esterification

The most common and economically viable method for preparing this compound is the Fischer-Speier esterification.[2][6] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7][8][9]

A. Mechanistic Underpinnings

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[8][10][11] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of furoic acid, enhancing the electrophilicity of the carbonyl carbon.[8][12]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7][13]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7][10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9][10]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[10]

To drive the equilibrium towards the product side and achieve high yields, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water as it is formed.[6][7][8][12]

B. Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment:

  • 2-Furoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid in a significant excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by distillation or column chromatography on silica gel.[14]

Safety Precautions:

  • Furoic acid can cause skin and eye irritation.[15][16][17][18]

  • Concentrated sulfuric acid is highly corrosive.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2][15][18]

C. Process Optimization and Yield

Several factors can be optimized to maximize the yield and purity of this compound:

ParameterEffect on ReactionOptimization Strategy
Catalyst The choice and concentration of the acid catalyst are critical. Strong mineral acids like H₂SO₄ are effective but can cause side reactions.[6]Use of solid acid catalysts like tungstophosphoric acid/zirconia composites can offer easier separation and milder reaction conditions.[6][14]
Temperature Higher temperatures accelerate the reaction but can lead to degradation of the furan ring.[6]The reaction should be carried out at the reflux temperature of the alcohol used.
Reactant Ratio Using an excess of ethanol shifts the equilibrium towards the product.[6][10]A molar ratio of at least 3:1 (ethanol to furoic acid) is recommended.
Water Removal The presence of water can reverse the reaction through hydrolysis.[6]A Dean-Stark apparatus can be used to remove water azeotropically during the reaction.

Under optimized conditions, yields for the Fischer esterification of furoic acid can be quite high, often exceeding 90%.

II. Alternative Synthetic Methodologies

While Fischer esterification is the workhorse for producing this compound, other methods exist, each with its own set of advantages and disadvantages.

A. Reaction with Alkyl Halides

Furoic acid can be converted to its carboxylate salt, which can then react with an ethyl halide (e.g., ethyl iodide) via an SN2 reaction to form the ester.[8] This method avoids the use of strong acids and the production of water.[7]

B. Acyl Chloride Route

A highly reactive intermediate, 2-furoyl chloride, can be prepared from furoic acid using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of 2-furoyl chloride with ethanol readily produces this compound.[8][14] This is an effective but often more expensive route.

C. Transesterification

This compound can be synthesized by the transesterification of another furoate ester (e.g., mthis compound) with ethanol in the presence of a catalyst.[14]

D. Oxidative Esterification of Furfural

A more direct route from furfural involves its oxidative esterification. This one-pot reaction combines the oxidation of the aldehyde and the esterification of the resulting carboxylic acid.[14][19]

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic workflow and a comparison of the different methodologies.

experimental_workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product Furoic_Acid Furoic Acid Reflux Reflux Furoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Solvent Removal Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

synthesis_comparison cluster_methods Synthetic Methods Furoic_Acid Furoic Acid Fischer Fischer Esterification (+ Ethanol, H⁺) Furoic_Acid->Fischer Alkyl_Halide Alkyl Halide Route (1. Base, 2. Et-X) Furoic_Acid->Alkyl_Halide Acyl_Chloride Acyl Chloride Route (1. SOCl₂, 2. Ethanol) Furoic_Acid->Acyl_Chloride Transesterification Transesterification (+ Methyl Furoate, Ethanol, Catalyst) Furoic_Acid->Transesterification via another ester Product This compound Fischer->Product Alkyl_Halide->Product Acyl_Chloride->Product Transesterification->Product

Caption: Comparison of synthetic routes to this compound from furoic acid.

III. Analytical Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and yield of the synthesized this compound.

A. Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group and the protons on the furan ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1720 cm⁻¹.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.[14]

B. Chromatographic Methods
  • Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the reaction.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile compounds or for preparative scale purification.

C. Physical Properties

The identity of the synthesized product can be further confirmed by comparing its physical properties with literature values.

PropertyTypical Value
Appearance Colorless to light yellow liquid
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [2][20]
Boiling Point 196 °C[1][2][3]
Melting Point 32-37 °C[1][2][3]
Density 1.117 g/mL at 25 °C[1][2][3]

Concluding Remarks

The synthesis of this compound from furoic acid is a well-established process, with Fischer-Speier esterification being the most practical and widely used method. By understanding the reaction mechanism and optimizing key parameters, high yields of a pure product can be reliably obtained. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the availability of reagents and equipment. The analytical techniques outlined in this guide are crucial for ensuring the quality and integrity of the final product, a prerequisite for its application in research and development.

overall_process cluster_analysis Analytical Characterization Start Furoic Acid & Ethanol Synthesis Chemical Synthesis (e.g., Fischer Esterification) Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Spectroscopy Spectroscopy (NMR, IR, MS) Pure_Product->Spectroscopy Chromatography Chromatography (GC, HPLC) Pure_Product->Chromatography Physical_Props Physical Properties Pure_Product->Physical_Props

Caption: Overall process from starting materials to characterized final product.

References

Physical and chemical properties of Ethyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No. 614-99-3) is an organic chemical compound classified as a carboxylic ester derived from 2-furoic acid and ethanol.[1][2][3] Structurally, it features a five-membered aromatic furan ring attached to an ethyl ester group. This compound is a colorless to light-yellow liquid or a low-melting solid, appearing as white to yellow crystals at cooler temperatures.[1][4][5] It is recognized by a characteristic warm, fruity, and floral aroma.[1][2]

Beyond its significant use as a flavoring and fragrance agent in the food and cosmetic industries, this compound serves as a valuable intermediate in organic synthesis.[5][6] Its unique combination of an electron-rich heterocyclic ring and a reactive ester functional group makes it a versatile building block for the synthesis of more complex molecules, including pesticides and pharmaceutical precursors.[5][6] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and standard analytical and synthetic protocols.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are well-documented, providing a basis for its application and handling. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 614-99-3[1][4][5]
Molecular Formula C₇H₈O₃[1][4][5]
Molecular Weight 140.14 g/mol [1][4][7]
Appearance White/yellow crystals or colorless/yellow liquid[1][4][5]
Melting Point 32-37 °C[4][5][8]
Boiling Point 196-197 °C (at 760 mmHg)[4][5][9]
Density 1.117 g/mL (at 25 °C)[4][5]
Flash Point 70 °C (158 °F)[4][5]
Refractive Index ~1.4797 (at 20.8 °C)[1][5][9]
Vapor Pressure 0.391 mmHg (at 25 °C, est.)[4]
Water Solubility Insoluble / Poorly soluble (4210 mg/L at 25°C, est.)[1][4][5]
Organic Solvent Solubility Soluble in alcohol and oils[1][2][4]
Solubility Profile: A Deeper Look

This compound is generally described as insoluble in water.[1][2][5] This is consistent with its nonpolar furan ring and the hydrocarbon character of the ethyl group. However, some estimations indicate a slight solubility of approximately 4.2 g/L at 25 °C.[4] This limited aqueous solubility is contrasted by its high solubility in common organic solvents such as ethanol and various oils, a critical factor for its application in flavor concentrates and organic reactions.[1][2]

Vapor Pressure and Volatility

The volatility of this compound is defined by its vapor pressure, for which Antoine Equation parameters have been determined, allowing for precise calculations across different temperatures.[10] Its relatively high boiling point and low vapor pressure at room temperature indicate that it is not excessively volatile, which is beneficial for its use in flavor and fragrance formulations where controlled release is desired.

Part 2: Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The molecule's structure gives rise to a predictable and unique spectral signature.

  • ¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to show three distinct sets of signals:

    • Furan Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons on the furan ring at positions 3, 4, and 5. These protons will exhibit coupling to each other.

    • Ethyl Methylene Protons (-O-CH₂-): A quartet around 4.4 ppm, resulting from coupling with the adjacent methyl protons.

    • Ethyl Methyl Protons (-CH₃): A triplet around 1.4 ppm, resulting from coupling with the adjacent methylene protons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1720 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester functional group. Additional key peaks include C-O stretching vibrations for the ester linkage and characteristic absorptions for the C=C and C-H bonds of the aromatic furan ring.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would appear at an m/z ratio of 140. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 95 (the furoyl cation) and the loss of an ethyl radical (-C₂H₅, 29 Da) to give a fragment at m/z 111.

Part 3: Chemical Reactivity and Synthetic Utility

The chemistry of this compound is governed by the interplay between the ester functional group and the furan ring.

Ester Hydrolysis

As a typical ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-furoic acid and ethanol.[5] This reaction is fundamental to its metabolism in biological systems and is a common synthetic transformation.

E2F This compound FuroicAcid 2-Furoic Acid E2F->FuroicAcid Hydrolysis Ethanol Ethanol E2F->Ethanol H2O H₂O H2O->FuroicAcid H2O->Ethanol Catalyst H⁺ or OH⁻ Catalyst->FuroicAcid Catalyst->Ethanol

Caption: Reaction schematic for the hydrolysis of this compound.

Reduction of the Ester Group

The ester functionality can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the ester into a primary alcohol, yielding (furan-2-yl)methanol, also known as furfuryl alcohol, a highly valuable industrial chemical.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the ethyl carboxylate group at the 2-position is electron-withdrawing and acts as a deactivating group. It directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position. This directive effect is crucial for selectively functionalizing the furan core.

Part 4: Experimental Protocols

Synthesis via Fischer Esterification

A standard and efficient method for preparing this compound is the Fischer esterification of 2-furoic acid with ethanol, using a strong acid as a catalyst.[1][2]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-furoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 2-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 5: Safety, Handling, and Storage

This compound is classified as a combustible solid and requires appropriate handling.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[5][11] Personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, is recommended. Keep away from open flames, hot surfaces, and other sources of ignition.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][2][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Conclusion

This compound is a well-characterized compound with a robust dataset defining its physical and chemical properties. Its dual functionality as a pleasant-smelling ester and a reactive heterocyclic compound underpins its widespread use in the flavor industry and as a versatile intermediate for chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

Ethyl 2-furoate safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile ester widely utilized as a flavoring and fragrance agent and as a key intermediate in organic synthesis.[1] Its characteristic warm, fruity-floral odor lends itself to various applications, but its handling in a laboratory or manufacturing setting requires a thorough understanding of its physicochemical properties and potential hazards.[1][2] This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and regulatory standards, to ensure the well-being of personnel and the integrity of research.

Physicochemical and Hazard Profile

A foundational aspect of safe chemical handling is a clear understanding of the substance's intrinsic properties. This compound is a combustible solid that can present as a colorless to light yellow liquid or a white crystalline solid, depending on the ambient temperature.[2][3]

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized below, providing the necessary context for its handling, storage, and emergency response.

PropertyValueSource(s)
Molecular Formula C₇H₈O₃[3][4]
Molecular Weight 140.14 g/mol [4][5]
Appearance Colorless to light yellow liquid or white powder/lump[2][3]
Melting Point 32-37 °C (lit.)[2][5]
Boiling Point 196 °C (lit.)[2][5]
Density 1.117 g/mL at 25 °C (lit.)[2][5]
Flash Point 70 °C / 158 °F (closed cup)[6][7]
Water Solubility Insoluble[1][2]
Solubility Soluble in alcohol and oils[2][8]
GHS Hazard Identification and Classification

While many suppliers report that this compound does not meet the criteria for GHS hazard classification, some notifications to the ECHA C&L Inventory indicate potential for skin and eye irritation.[3][4][8] Given its combustible nature and potential for irritation upon contact, prudent handling is essential.

Hazard ClassGHS ClassificationPrecautionary Statement(s)
Flammable Liquids Not classified, but is a combustible solid/liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[8]

Core Safety Principles: A Hierarchy of Controls

The most effective approach to mitigating risks associated with any chemical, including this compound, is to implement a hierarchy of controls. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical.

  • Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted within a properly functioning chemical fume hood.[9] This is the most crucial engineering control to prevent inhalation exposure.

  • General Ventilation: Laboratories must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10] Ensure emergency exits and safety stations are accessible.[10]

Administrative Controls: Standard Operating Procedures (SOPs)

Robust SOPs and training form the procedural backbone of laboratory safety.

  • Training: All personnel must receive training on the specific hazards of this compound, including a thorough review of the Safety Data Sheet (SDS).[3]

  • Access Control: Limit access to storage and handling areas to authorized and trained personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in areas where this compound is handled.[9] Always wash hands thoroughly with soap and water after handling the chemical.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It should never be used as a substitute for robust engineering and administrative controls.

Protection TypeSpecificationRationale and Source(s)
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.Protects against splashes and contact with eyes.[10]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents direct skin contact. Gloves must be inspected before use and removed carefully to avoid skin contamination.[10]
Skin/Body Protection Laboratory coat. Fire/flame resistant clothing may be required for larger quantities.Protects skin from accidental splashes.[10]
Respiratory Protection Not typically required when handled in a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.A fume hood is the primary method of respiratory protection.[10]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing incidents.

Safe Handling
  • Ignition Sources: this compound is a combustible material with a flash point of 70°C. Keep it away from open flames, hot surfaces, sparks, and other sources of ignition.[3][9]

  • Electrostatic Discharge: Use non-sparking tools and ensure all equipment is properly grounded to prevent fire caused by electrostatic discharge.[7][11]

  • Aerosol and Dust Formation: Avoid the formation of aerosols and dust.[10] When handling the solid form, minimize dust generation.

  • Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9][10]

Storage Requirements
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Temperature: For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[5][7]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[11]

  • Flammable Liquid Storage: Store in an approved flammable liquid storage area or cabinet.[9] According to OSHA standards, no more than 60 gallons of a Category 1, 2, or 3 flammable liquid may be stored in a single storage cabinet.[12][13] Cabinets must be appropriately labeled "Flammable—Keep Fire Away."[14]

Emergency and Spill Response

A clear, rehearsed emergency plan is essential. All personnel should know the location of safety showers, eyewashes, and fire extinguishers.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][10]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[3][10]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[3][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][10]
Spill Response Protocol

The response to a spill depends on its size and location. A major spill is one that presents an immediate danger to personnel or the environment (e.g., >1 liter, or any amount outside of a containment area).[15]

Spill_Response_Workflow cluster_workflow This compound Spill Response Workflow Start Spill Discovered Assess Assess Hazard (Size, Location, Volatility) Start->Assess Evacuate Alert Personnel & Evacuate Area Assess->Evacuate Major Hazard MinorSpill Minor Spill (Contained, <1L) Assess->MinorSpill Minor Hazard Call911 Call 911 / EHS (Major Spill) Evacuate->Call911 End Return to Operations Call911->End DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain Spill (Use inert absorbent) DonPPE->Contain Collect Collect Residue (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Area (Soap and water) Collect->Decontaminate Dispose Package as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Can be handled by trained lab personnel):

  • Alert people in the immediate area.[16]

  • Ensure all ignition sources are removed.[10]

  • Wear appropriate PPE (gloves, goggles, lab coat).[17]

  • Contain the spill by covering it with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[18]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][18]

  • Decontaminate the spill area with soap and water.[15]

  • Ventilate the area.

Major Spill (Requires professional assistance):

  • Evacuate the area immediately.[16]

  • Notify others to leave and assist anyone who may have been exposed.[15]

  • From a safe location, call emergency services (911) and your institution's Environmental Health and Safety (EHS) department.[19]

  • Isolate the area by closing doors.

  • Provide emergency responders with the SDS and any relevant information upon their arrival.

Fire-Fighting and Waste Disposal

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Water mist may be used to cool closed containers.[3]

  • Specific Hazards: The material is combustible and containers may explode when heated.[3] Vapors may form explosive mixtures with air and travel to an ignition source.[11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Waste Disposal

Chemical waste must be managed in compliance with local, regional, and national regulations.

  • Classification: this compound and any materials contaminated with it (e.g., absorbent pads, used PPE) must be treated as hazardous waste.[18][20]

  • Collection: Collect waste in a dedicated, compatible, and clearly labeled hazardous waste container with a tight-fitting lid.[18] The label should include the full chemical name and associated hazards ("Flammable," "Toxic").[18]

  • Prohibited Disposal: NEVER dispose of this compound down the drain or in the regular trash.[18] This can lead to environmental contamination and create a fire or explosion hazard.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor.[18][20]

Conclusion

While this compound is a valuable compound in research and industry, its combustible nature and potential for irritation necessitate a diligent and informed approach to safety. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by clear administrative procedures and appropriate PPE—researchers can handle this chemical with confidence and security. Adherence to the guidelines outlined in this document will serve to protect personnel, preserve the integrity of experimental work, and ensure regulatory compliance.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Antioxidant Potential of Ethyl 2-furoate

Foreword: The exploration of novel antioxidant compounds is a cornerstone of therapeutic development, addressing a myriad of pathologies rooted in oxidative stress. This compound, a furan derivative with a core heterocyclic structure, presents an intriguing candidate for investigation. While the broader class of furan-containing compounds has been recognized for various biological activities, a detailed exposition of this compound's specific antioxidant capacity remains an area ripe for discovery. This guide is designed for researchers, chemists, and drug development professionals, providing a robust framework for the systematic evaluation of this compound's antioxidant potential. It moves beyond a simple recitation of protocols to offer a strategic and mechanistic approach to the scientific inquiry.

Introduction to this compound and the Imperative of Antioxidant Research

This compound (C7H8O3) is an ethyl ester of 2-furoic acid, characterized by a five-membered aromatic furan ring. The furan moiety is a common motif in a variety of natural and synthetic bioactive compounds. The rationale for investigating its antioxidant potential stems from the electronic properties of the furan ring system. The presence of a heteroatom (oxygen) and delocalized π-electrons suggests a capacity to participate in redox reactions, potentially acting as a scavenger of free radicals.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury. The systematic evaluation of compounds like this compound is thus a critical endeavor in the quest for new therapeutic agents.

Plausible Antioxidant Mechanisms of Furan Derivatives

The antioxidant activity of a furan derivative like this compound can be postulated to operate through several chemical mechanisms. Understanding these potential pathways is crucial for designing and interpreting experimental assays.

  • Hydrogen Atom Transfer (HAT): This mechanism involves the donation of a hydrogen atom from the antioxidant to a free radical, thereby quenching the radical. While the furan ring itself does not have readily donatable phenolic hydroxyl groups like classic antioxidants (e.g., tocopherol), the hydrogen atoms attached to the carbon atoms of the ring could potentially participate in this process, depending on their bond dissociation enthalpy.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it to a more stable species. The electron-rich furan ring may be capable of donating an electron to a sufficiently strong oxidizing radical.

  • Metal Ion Chelation: Some antioxidants can bind to transition metal ions, such as iron (Fe²⁺) and copper (Cu⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The oxygen atom in the furan ring and the carbonyl oxygen of the ester group in this compound could potentially coordinate with metal ions, preventing them from participating in radical-generating reactions.

The following diagram illustrates these potential mechanistic pathways for an antioxidant.

G cluster_mechanisms Potential Antioxidant Mechanisms A Antioxidant (AH) R Free Radical (R•) A->R H• donation A_radical Antioxidant Radical (A•) A->A_radical RH Quenched Radical (RH) R->RH M Metal Ion (Mⁿ⁺) A_set Antioxidant (AH) R_set Free Radical (R•) A_set->R_set e⁻ donation A_cation Antioxidant Cation Radical (AH•⁺) A_set->A_cation R_anion Radical Anion (R⁻) R_set->R_anion A_chelate Antioxidant M_chelate Metal Ion (Mⁿ⁺) A_chelate->M_chelate Binding Chelate_complex Chelated Complex M_chelate->Chelate_complex

Caption: Potential mechanisms of antioxidant action.

In Vitro Evaluation of Antioxidant Potential: A Step-by-Step Guide

A multi-assay approach is essential for a comprehensive in vitro assessment, as different assays reflect different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward assays for evaluating free radical scavenging activity. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the sample, standard, or methanol (as a blank).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (Purple) B Add this compound A->B C Incubate (30 min, dark) B->C D Measure Absorbance (517 nm) C->D E Calculate IC₅₀ D->E

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the this compound solution or standard to a larger volume (e.g., 180 µL) of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).

  • Assay Procedure:

    • In a 96-well plate, add a small volume (e.g., 20 µL) of the this compound solution, standards, or blank.

    • Add a larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe²⁺ equivalents.

AssayPrincipleWavelengthStandard
DPPH Radical Scavenging517 nmAscorbic Acid
ABTS Radical Cation Scavenging734 nmTrolox
FRAP Ferric Ion Reduction593 nmFeSO₄

In Vivo Assessment of Antioxidant Efficacy

While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate the antioxidant potential of this compound in a complex biological system.

Experimental Model

A common model involves inducing oxidative stress in rodents (e.g., rats or mice) using an agent like D-galactose or carbon tetrachloride (CCl₄).

General Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Divide animals into groups: a control group, an oxidative stress-induced group (e.g., D-galactose-treated), a positive control group (treated with a known antioxidant like Vitamin C or E), and experimental groups treated with different doses of this compound.

  • Induction of Oxidative Stress and Treatment:

    • Administer the oxidative stress-inducing agent for a specified period.

    • Concurrently, administer this compound and the positive control antioxidant to their respective groups.

  • Sample Collection and Analysis:

    • At the end of the study period, collect blood and tissue samples (e.g., liver, kidney, brain).

    • Analyze the samples for biomarkers of oxidative stress and antioxidant enzyme activity.

Key Biomarkers for In Vivo Analysis
  • Malondialdehyde (MDA): A marker of lipid peroxidation.

  • Glutathione (GSH): A major endogenous antioxidant.

  • Antioxidant Enzyme Activities:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

    • Catalase (CAT): Decomposes hydrogen peroxide.

    • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

G cluster_workflow In Vivo Antioxidant Study Workflow A Animal Grouping B Induce Oxidative Stress (e.g., D-galactose) A->B C Administer this compound B->C Concurrent Treatment D Sample Collection (Blood, Tissues) B->D C->D E Biomarker Analysis D->E F SOD, CAT, GPx Activity E->F G MDA Levels E->G H GSH Levels E->H

Caption: General workflow for an in vivo antioxidant study.

Future Directions and Conclusion

The framework presented here provides a comprehensive strategy for elucidating the antioxidant potential of this compound. Should initial in vitro assays yield promising results, further investigation into the specific mechanisms of action would be warranted. This could involve more advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy to directly observe radical scavenging, as well as computational studies to model the interaction of this compound with free radicals.

A Comprehensive Technical Guide to the Commercial Availability and Supply of Ethyl 2-Furoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a technical overview of the commercial landscape for Ethyl 2-furoate (CAS 614-99-3), a versatile heterocyclic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the procurement, quality, and handling of this important chemical intermediate.

Introduction: The Significance of this compound

This compound, the ethyl ester of 2-furoic acid, is a colorless to pale yellow liquid or crystalline solid with a characteristic fruity, wine-like odor.[1][2] Its furan ring system is a key structural motif in a variety of biologically active molecules, making it a valuable building block in organic synthesis.[3] In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its applications also extend to the flavor and fragrance industry, where it is used to impart fruity and sweet notes to a range of products.[5][6]

Commercial Availability and Key Suppliers

This compound is readily available from a multitude of chemical suppliers globally, ranging from large, well-established manufacturers to smaller, specialized companies. The primary manufacturing hubs are located in China and India, with numerous suppliers offering various grades and quantities of the product.[1][5]

Major international suppliers include established companies like Sigma-Aldrich (now part of Merck) , Thermo Fisher Scientific (formerly Alfa Aesar) , and TCI Chemicals . These suppliers typically offer high-purity grades suitable for research and development purposes and provide extensive technical documentation.[7][8]

A significant portion of the global supply originates from manufacturers and distributors in China, who can be found on B2B platforms such as ECHEMI and ChemicalBook . These platforms list numerous suppliers offering a range of purities and packaging options.[1]

Below is a comparative table of prominent suppliers of this compound:

SupplierRepresentative Grade(s)Typical PurityAvailable Quantities
Sigma-Aldrich (Merck) FG (Food Grade), ≥98%≥98%Grams to Kilograms
Thermo Fisher Scientific 99%99%Grams to Kilograms
TCI Chemicals >98.0% (GC)>98%Grams to Kilograms
JHECHEM CO LTD Industrial Grade, 99%99%Kilograms to Tons
Penta International Kosher, NaturalVariesInquire
BeanTown Chemical 99%99%Grams to Kilograms
Matrix Fine Chemicals InquireInquireSmall to large quantities

It is imperative for researchers and developers to conduct thorough due diligence when selecting a supplier, including requesting and scrutinizing all relevant quality documentation.

Quality Specifications and Impurity Profile

The quality of this compound is paramount, particularly in pharmaceutical applications where impurities can have a significant impact on the safety and efficacy of the final drug product.[9][10] While no official monograph for this compound currently exists in the major pharmacopoeias (USP, EP, JP) or the Food Chemicals Codex (FCC), reputable suppliers adhere to stringent internal quality standards.[5]

Typical Specifications

A typical Certificate of Analysis (CoA) for high-purity this compound will include the following parameters:

ParameterTypical SpecificationAnalytical Method
Appearance Colorless to pale yellow liquid or solidVisual
Assay (Purity) ≥99.0%Gas Chromatography (GC)
Identity Conforms to structureIR, NMR, or MS
Water Content ≤0.5%Karl Fischer Titration
Residue on Ignition ≤0.1%USP <281>
Heavy Metals ≤10 ppmUSP <231>
Understanding the Impurity Profile

The primary route for the industrial synthesis of this compound involves the oxidation of furfural to 2-furoic acid, followed by Fischer esterification with ethanol.[2] This process can introduce several potential impurities that must be monitored and controlled.

Furfural Furfural Oxidation Oxidation Furfural->Oxidation FuroicAcid 2-Furoic Acid Oxidation->FuroicAcid Esterification Esterification (+ Ethanol) FuroicAcid->Esterification EthylFuroate This compound Esterification->EthylFuroate

Caption: Synthesis pathway of this compound.

Potential Process-Related Impurities:

  • Unreacted 2-Furoic Acid: Incomplete esterification can lead to the presence of the starting carboxylic acid.

  • Furfural: Residual starting material from the initial oxidation step.

  • Byproducts of Furfural Oxidation: The oxidation of furfural can produce a range of byproducts depending on the reaction conditions.[11][12]

  • Residual Solvents: Solvents used in the reaction or purification steps, such as ethanol, may be present in the final product.

  • Heavy Metals: Catalysts or reactors used in the manufacturing process can be a source of heavy metal contamination.

A thorough understanding of the supplier's manufacturing process is crucial for anticipating and controlling potential impurities.

Analytical Methods for Quality Control

Gas chromatography (GC) is the most common and effective analytical technique for determining the purity of this compound and quantifying impurities.[13] A typical GC analysis involves a flame ionization detector (FID) for quantitation.

Step-by-Step GC-FID Protocol for Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as acetone or methanol.

    • Prepare a reference standard of known purity in the same manner.

  • GC-FID Instrumentation and Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • The percentage purity is calculated by comparing the peak area of the this compound in the sample to that of the reference standard, using the area normalization method.

    • Impurities are identified by their relative retention times and quantified based on their peak areas.

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for GC-FID analysis of this compound.

Applications in Drug Development

This compound's utility as a pharmaceutical intermediate stems from the reactivity of the furan ring, which can be modified to introduce various functional groups. While specific proprietary synthesis routes are often not disclosed, the furan moiety is a known precursor to various heterocyclic systems present in APIs. For instance, derivatives of 2-furoic acid are used in the synthesis of certain antibiotics and anti-inflammatory agents.[3] The purity of this compound is of utmost importance in these applications, as any impurities can lead to the formation of undesired side products, complicating the purification of the final API and potentially introducing toxic components.[14][15]

Handling, Storage, and Safety

Proper handling and storage of this compound are essential to maintain its quality and ensure safety.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[6]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The commercial availability of this compound is robust, with a wide range of suppliers offering various grades and quantities. For researchers and drug development professionals, a thorough understanding of the supplier landscape, quality specifications, potential impurities, and appropriate analytical methods is critical for ensuring the integrity of their work. By carefully selecting suppliers, rigorously qualifying incoming materials, and adhering to proper handling and storage protocols, the risks associated with this key intermediate can be effectively managed, paving the way for successful research and development outcomes.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl 2-Furoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-Furoate as a Versatile Furanic Building Block

This compound, a derivative of 2-furoic acid, is a heterocyclic ester that serves as a important and versatile starting material in the synthesis of a variety of pharmaceutical intermediates.[1] Its furan ring system is a key structural motif found in numerous biologically active compounds. The reactivity of the ester group and the furan ring allows for a range of chemical transformations, making this compound a valuable precursor in the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key intermediates for two widely recognized pharmaceuticals: the antihypertensive agent Prazosin and the H2 receptor antagonist Ranitidine .

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Melting Point 32-37 °C[3]
Boiling Point 196 °C[3]
Density 1.117 g/mL at 25 °C[3]
Solubility Insoluble in water, soluble in alcohol and oils.[3]

PART 1: Synthesis of a Key Prazosin Intermediate

Prazosin is an α1-adrenergic receptor blocker used to treat high blood pressure.[4] A key intermediate in its synthesis is 2-[4-(2-furoyl)-1-piperazinyl]-4-amino-6,7-dimethoxyquinazoline . The furoyl moiety of this intermediate is directly derived from a 2-furoic acid precursor, which can be readily obtained from this compound.

Synthetic Strategy Overview

The synthetic pathway from this compound to the Prazosin intermediate involves a three-step sequence:

  • Hydrolysis of this compound to 2-furoic acid.

  • Activation of 2-furoic acid to 2-furoyl chloride.

  • Acylation of piperazine with 2-furoyl chloride to form 1-(2-furoyl)piperazine.

  • Coupling of 1-(2-furoyl)piperazine with a substituted quinazoline, followed by amination.

Prazosin_Synthesis_Workflow ethyl_furoate This compound furoic_acid 2-Furoic Acid ethyl_furoate->furoic_acid Hydrolysis furoyl_chloride 2-Furoyl Chloride furoic_acid->furoyl_chloride Thionyl Chloride furoyl_piperazine 1-(2-Furoyl)piperazine furoyl_chloride->furoyl_piperazine Piperazine prazosin_intermediate Prazosin Intermediate furoyl_piperazine->prazosin_intermediate Coupling with Quinazoline derivative prazosin Prazosin prazosin_intermediate->prazosin Amination

Caption: Synthetic workflow for Prazosin intermediate from this compound.

Protocol 1.1: Hydrolysis of this compound to 2-Furoic Acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary first step. The industrial synthesis of 2-furoic acid often involves the Cannizzaro reaction of furfural.[5]

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

    • The 2-furoic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from hot water or an appropriate organic solvent to yield pure 2-furoic acid.[6]

Protocol 1.2: Synthesis of 2-Furoyl Chloride

The activation of the carboxylic acid to the more reactive acyl chloride is a critical step for the subsequent acylation.

  • Materials:

    • 2-Furoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (optional, as solvent)

  • Procedure:

    • In a fume hood, place 2-furoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

    • Add an excess of thionyl chloride (2-3 equivalents), either neat or in an inert solvent like toluene.

    • Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

    • After the reaction is complete (typically 1-2 hours), carefully distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 2-furoyl chloride can be purified by vacuum distillation.[3]

Protocol 1.3: Synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)

This protocol outlines the final steps to obtain Prazosin from the key intermediate 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline and 2-furoyl chloride.[8]

  • Materials:

    • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline

    • 2-Furoyl chloride

    • Chloroform

    • Isoamyl alcohol

    • 10% (w/w) aqueous sodium hydroxide solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Anhydrous hydrogen chloride (gas or solution in an inert solvent)

  • Procedure:

    • Dissolve 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline (1 equivalent) in chloroform.

    • Slowly add 2-furoyl chloride (1 equivalent) at room temperature.

    • Stir the resulting slurry for 15 minutes.

    • Add isoamyl alcohol to the mixture.

    • Add 10% aqueous sodium hydroxide solution until the solid material dissolves, while maintaining the temperature at room temperature.

    • Separate the aqueous layer and wash the organic phase with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and cool the filtrate to 0 °C.

    • Pass anhydrous hydrogen chloride gas through the solution until it is acidic (pH ~2-2.5).

    • Evaporate the chloroform under reduced pressure.

    • Heat the remaining solution to approximately 100 °C to remove any residual chloroform.

    • Allow the mixture to cool to room temperature.

    • Collect the crystalline product by filtration, wash with chloroform, and dry under vacuum to yield Prazosin hydrochloride.[8]

PART 2: Synthesis of a Key Ranitidine Intermediate

Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production.[9] The synthesis of ranitidine can be achieved from furan-based precursors, with the key intermediate being 5-((dimethylamino)methyl)furan-2-yl)methanol . This intermediate can be synthesized from furfuryl alcohol, which in turn can be obtained from the reduction of this compound.

Synthetic Strategy Overview

The synthetic pathway from this compound to the Ranitidine precursor involves:

  • Reduction of this compound to furfuryl alcohol.

  • Mannich Reaction on furfuryl alcohol to introduce the dimethylaminomethyl group.

  • Coupling with the side chain to form Ranitidine.

Ranitidine_Synthesis_Workflow ethyl_furoate This compound furfuryl_alcohol Furfuryl Alcohol ethyl_furoate->furfuryl_alcohol Reduction (e.g., LiAlH4) ranitidine_intermediate 5-((dimethylamino)methyl)furan-2-yl)methanol furfuryl_alcohol->ranitidine_intermediate Mannich Reaction ranitidine Ranitidine ranitidine_intermediate->ranitidine Coupling with side chain

Caption: Synthetic workflow for Ranitidine intermediate from this compound.

Protocol 2.1: Reduction of this compound to Furfuryl Alcohol

The reduction of the ester functionality to a primary alcohol is a key transformation in this synthetic route. Catalytic hydrogenation is a common industrial method for this conversion.[10]

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Alternatively, quench with a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture and wash the precipitate with the solvent.

    • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude furfuryl alcohol.

    • The product can be purified by vacuum distillation.

Protocol 2.2: Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol

This protocol describes the aminomethylation of furfuryl alcohol via the Mannich reaction.[9]

  • Materials:

    • Furfuryl alcohol

    • Dimethylamine (aqueous solution, e.g., 40%)

    • Formaldehyde (aqueous solution, e.g., 37% formalin)

    • Glacial acetic acid

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Solid potassium hydroxide (KOH)

  • Procedure:

    • In a round-bottom flask, cool glacial acetic acid in an ice bath.

    • Slowly add the aqueous dimethylamine solution, followed by the aqueous formaldehyde solution.

    • Add furfuryl alcohol to the mixture.

    • An exothermic reaction may occur. If not, gently warm the mixture to initiate the reaction.

    • After the initial reaction subsides, heat the mixture on a steam bath for approximately 20-30 minutes.

    • Cool the reaction mixture and pour it into a cold solution of sodium hydroxide to neutralize the acetic acid and basify the mixture.

    • Extract the product with diethyl ether.

    • Dry the combined ether extracts over solid potassium hydroxide.

    • Decant the dried solution and concentrate under reduced pressure.

    • The residue can be purified by vacuum distillation to yield 5-((dimethylamino)methyl)furan-2-yl)methanol.[11]

Protocol 2.3: Synthesis of Ranitidine

This final step involves the coupling of the aminomethylated furan intermediate with the nitroethenediamine side chain.[12]

  • Materials:

    • 5-((dimethylamino)methyl)furan-2-yl)methanol

    • Cysteamine hydrochloride

    • N-methyl-1-(methylthio)-2-nitroetheneamine

    • Ethanol

    • Water

  • Procedure:

    • The first step is the reaction of 5-((dimethylamino)methyl)furan-2-yl)methanol with cysteamine hydrochloride in the presence of aqueous HCl to form 2-[[[5-(dimethylamino)methyl-2-furan]methyl]sulfhydryl] ethylamine.

    • In a reaction vessel, mix ethanol and 2-[[[5-(dimethylamino)methyl-2-furan]methyl]sulfhydryl] ethylamine.

    • Add N-methyl-1-methylthio-2-nitroetheneamine to the reaction solution.

    • Slowly heat the mixture to 40-45 °C and maintain this temperature for 8-10 hours.

    • Cool the reaction solution to 4-8 °C and maintain for 32-38 hours to allow for complete crystallization.

    • Filter the reaction mixture, wash the crystals with cold ethanol, and dry under vacuum to obtain ranitidine.[12]

Conclusion

This compound is a readily available and cost-effective starting material that provides a gateway to a variety of complex pharmaceutical intermediates. The protocols outlined in this document demonstrate its utility in the synthesis of key precursors for Prazosin and Ranitidine. By understanding the reactivity of the furan ring and the ester functionality, medicinal and process chemists can leverage this compound to design and execute efficient synthetic routes to valuable active pharmaceutical ingredients. The provided step-by-step procedures, coupled with mechanistic understanding, aim to empower researchers in their drug discovery and development endeavors.

References

Application of Ethyl 2-Furoate in Agrochemical Research: A Technical Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Furan Scaffold in Agriculture

The furan ring is a cornerstone in the synthesis of a multitude of biologically active compounds.[1] Its presence in a molecule can significantly influence its biological activity, making furan derivatives a fertile ground for the discovery of new therapeutic and agricultural agents.[2][3] Ethyl 2-furoate, an ester of 2-furoic acid, embodies this potential. It is a readily available chemical intermediate and has been identified as a precursor in the synthesis of prominent agrochemicals, such as the strobilurin fungicide, Pyraclostrobin.[4] Beyond its role as a synthetic building block, the inherent bioactivity of the furoate moiety itself presents compelling opportunities for direct application in crop protection. This guide will explore the multifaceted applications of this compound in agrochemical research, with a focus on its nematicidal, fungicidal, and insecticidal potential, as well as its emerging role as a plant defense elicitor.

Nematicidal Applications: A Potent Weapon Against Root-Knot Nematodes

Recent studies have highlighted the significant nematicidal activity of 2-furoic acid, the precursor to this compound, against the root-knot nematode Meloidogyne incognita, a major agricultural pest.[5][6] This section provides a protocol for evaluating the nematicidal efficacy of this compound, adapted from established methodologies.

Mechanism of Action (Proposed)

The precise nematicidal mechanism of furan derivatives is an area of ongoing research. However, evidence suggests that these compounds may disrupt the nematode's cell membrane integrity and interfere with essential metabolic pathways, leading to paralysis and mortality.[7] Furfural, a related compound, has been shown to inhibit egg hatching and cause paralysis in M. javanica juveniles.[8]

Protocol 1: In Vitro Nematicidal Bioassay against Meloidogyne incognita

This protocol details a laboratory-based assay to determine the lethal concentration (LC50) of this compound against second-stage juveniles (J2) of M. incognita.

Materials:

  • This compound (analytical grade)

  • Meloidogyne incognita second-stage juveniles (J2)

  • Sterile distilled water

  • Tween 20 or other suitable surfactant

  • 24-well microtiter plates

  • Micropipettes

  • Inverted microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) at a high concentration (e.g., 10,000 µg/mL).

    • Prepare a series of working solutions by serially diluting the stock solution with sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve final concentrations ranging from 25 to 400 µg/mL.[9] A control group should be prepared with the same concentration of the solvent and surfactant in sterile distilled water.

  • Nematode Suspension:

    • Prepare a suspension of freshly hatched M. incognita J2s in sterile distilled water.

    • Adjust the concentration of the suspension to approximately 100-150 J2s per 100 µL.

  • Assay Setup:

    • Add 1 mL of each test solution concentration to the wells of a 24-well plate. Each concentration should be replicated at least three times.

    • Add 100 µL of the nematode suspension to each well.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 25-28°C).

    • Observe the nematodes under an inverted microscope at 12, 24, and 48-hour intervals.[6]

    • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration at each time point, correcting for any mortality in the control group using Abbott's formula.

    • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other suitable statistical software.

Expected Results:

Based on the high nematicidal activity of its precursor, 2-furoic acid, which demonstrated over 90% mortality at 200 µg/mL and an LD50 of 55.05 µg/mL at 48 hours, this compound is expected to exhibit significant nematicidal effects.[5][6][9]

Compound Test Organism Exposure Time LC50 / LD50 Reference
2-Furoic AcidMeloidogyne incognita48 hours>50% mortality at 50 µg/mL[9]
2-Furoic AcidMeloidogyne incognita48 hours55.05 µg/mL[5][6]
5-hydroxymethyl-2-furoic acidBursaphelenchus xylophilus-Effective nematicidal activity[10]

Fungicidal Potential: From Precursor to Direct Application

This compound's role as a precursor in the synthesis of the broad-spectrum fungicide Pyraclostrobin is well-established.[4] This section will first provide a workflow for this synthesis and then detail a protocol for evaluating the direct fungicidal activity of this compound against common plant pathogens.

Workflow for Pyraclostrobin Synthesis from this compound

The synthesis of Pyraclostrobin is a multi-step process. While patents provide various routes, a generalized workflow starting from materials derived from this compound is outlined below.[11][12][13][14][15][16]

Pyraclostrobin_Synthesis A This compound B Intermediate Steps (e.g., reduction, cyclization) A->B Synthesis C 1-(4-chlorophenyl)-3-pyrazolone B->C G Pyraclostrobin C->G Coupling D Ortho-nitrotoluene E Intermediate Steps (e.g., reduction, bromination, methylation) D->E Synthesis F N-methoxy-N-2-bromomethylphenyl carbamate E->F F->G Coupling

Caption: Generalized synthetic pathway to Pyraclostrobin.

Protocol 2: In Vitro Antifungal Bioassay

This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various phytopathogenic fungi.[5]

Materials:

  • This compound (analytical grade)

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria alternata)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative growth assessment)

  • Sterile agar plates for MFC determination

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strains on a suitable agar medium.

    • Prepare a spore suspension in sterile saline with a surfactant (e.g., 0.05% Tween 80).

    • Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Microdilution Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the liquid culture medium to obtain a range of concentrations.

    • Include a positive control (a known fungicide), a negative control (medium with the solvent), and a sterility control (medium only).

    • Add the fungal spore suspension to each well.

  • Incubation:

    • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for growth in the control wells (typically 48-72 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.[5] This can be assessed visually or by measuring the optical density at 600 nm.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

    • Incubate the plates until growth is visible in the control plating.

    • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.[5]

Mechanism of Action (Proposed):

The antifungal mechanism of furan derivatives is thought to involve the disruption of the fungal cell membrane's integrity.[11] Some nitrofuran derivatives can also induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11]

Insecticidal Activity: Exploring a Broad Spectrum of Control

Furan derivatives have been investigated for their insecticidal properties against a range of agricultural pests.[17][18] This section provides a general protocol for assessing the contact and ingestion toxicity of this compound.

Protocol 3: Insecticidal Bioassay (Contact and Ingestion)

This protocol can be adapted for various insect pests, such as aphids, caterpillars, and beetles.

Materials:

  • This compound (analytical grade)

  • Test insects of a uniform age and stage

  • Acetone or other suitable solvent

  • Surfactant (e.g., Triton X-100)

  • Leaf discs (for ingestion assay) or filter paper (for contact assay)

  • Petri dishes or other suitable containers

  • Micro-applicator or sprayer

Procedure (Contact Toxicity):

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in acetone with a surfactant.

  • Application: Apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect using a micro-applicator.[19] A control group should be treated with the solvent and surfactant only.

  • Observation: Place the treated insects in ventilated containers with a food source and observe mortality at regular intervals (e.g., 24, 48, 72 hours).

Procedure (Ingestion Toxicity):

  • Preparation of Treated Diet: Prepare an artificial diet or use leaf discs from a host plant. Incorporate this compound at various concentrations into the diet or apply it evenly to the surface of the leaf discs.

  • Feeding: Place the insects in containers with the treated diet. A control group should be provided with an untreated diet.

  • Observation: Record mortality at regular intervals.

Data Analysis:

For both assays, calculate the percentage of mortality, correct for control mortality, and determine the LC50 or LD50 values using appropriate statistical methods.

Mechanism of Action (Proposed):

The insecticidal mode of action for furan esters is not fully elucidated but may involve neurotoxic effects or disruption of metabolic processes. The furan ring is a key pharmacophore for the insecticidal activity of some natural products like limonoids.[20]

Plant Defense Elicitor: Priming Plants for Enhanced Immunity

Beyond direct pesticidal activity, certain molecules can act as elicitors, triggering the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[9][21][22][23][24][25][26][27][28][29] This presents a novel and sustainable approach to crop protection.

Protocol 4: Evaluation of Systemic Acquired Resistance (SAR) Induction

This protocol describes a method to assess the ability of this compound to induce SAR in a model plant system like Arabidopsis thaliana or a relevant crop species.

Materials:

  • This compound

  • Test plants (e.g., 4-5 week old Arabidopsis thaliana)

  • Pathogen for challenge (e.g., a virulent strain of Pseudomonas syringae)

  • Growth chambers with controlled environment

  • Syringes for infiltration

  • Equipment for quantifying pathogen growth (e.g., for bacterial counting)

Procedure:

  • Elicitor Treatment (Primary Inoculation):

    • Prepare a solution of this compound at a non-phytotoxic concentration.

    • Infiltrate a few lower leaves of the test plants with the this compound solution.[9] Control plants should be infiltrated with a mock solution.

  • Incubation Period:

    • Allow a period of time (e.g., 2-3 days) for the SAR signal to be transmitted systemically throughout the plant.[6]

  • Pathogen Challenge (Secondary Inoculation):

    • Prepare a suspension of the pathogen at a known concentration.

    • Infiltrate distal, non-treated leaves of both the this compound-treated and control plants with the pathogen suspension.[6][9]

  • Assessment of Resistance:

    • After a further incubation period (e.g., 3-4 days), assess the level of disease development. This can be done by:

      • Visually scoring disease symptoms.

      • Quantifying pathogen growth in the challenged leaves (e.g., by serial dilution and plating for bacterial pathogens).[9]

Data Analysis:

Compare the disease severity or pathogen population in the this compound-treated plants with the control plants. A significant reduction in disease or pathogen growth in the treated plants indicates the induction of SAR.

Signaling Pathway Visualization:

SAR_Pathway Elicitor This compound (Local Application) Signal Systemic Signal Translocation Elicitor->Signal Distal Distal Tissues Signal->Distal SA Salicylic Acid Accumulation Distal->SA PR Pathogenesis-Related (PR) Gene Expression SA->PR SAR Systemic Acquired Resistance PR->SAR

Caption: Simplified pathway of SAR induction by an elicitor.

Formulation for Agrochemical Application

For practical use in agriculture, active ingredients must be formulated to ensure stability, ease of application, and efficacy. As an ester, this compound is well-suited for an Emulsifiable Concentrate (EC) formulation.[30][31]

Components of an Emulsifiable Concentrate (EC) Formulation:
  • Active Ingredient: this compound

  • Solvent: An organic solvent that dissolves this compound (e.g., aromatic hydrocarbons, vegetable oil esters).[30]

  • Emulsifier: A surfactant or blend of surfactants that allows the oil-based concentrate to form a stable emulsion when mixed with water.[24][31][32][33]

  • Adjuvants (Optional): Stickers, spreaders, or other agents to improve performance.[1][10][12][32]

Protocol 5: General Procedure for Preparing an EC Formulation
  • Dissolve the desired amount of this compound in the chosen solvent.

  • Add the emulsifier(s) to the solution and mix thoroughly until a homogenous concentrate is formed.

  • To use, the EC is added to water in a spray tank with agitation to form a stable, milky emulsion, which is then applied to the target crops.

Conclusion

This compound is a versatile molecule with significant potential in agrochemical research. Its demonstrated role as a precursor to a leading fungicide, coupled with the inherent nematicidal, and likely fungicidal and insecticidal properties of the furoate moiety, makes it a compelling candidate for further investigation. Furthermore, its potential to act as a plant defense elicitor opens up new avenues for developing sustainable crop protection strategies. The protocols and technical notes provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this compound in addressing the challenges of modern agriculture.

References

Application Notes and Protocols for Ethyl 2-furoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, food scientists, and flavor chemists on the application of Ethyl 2-furoate as a flavoring agent. It details the compound's physicochemical properties, sensory profile, and functional utility in various food systems. Included are detailed, field-proven protocols for the quantitative analysis of this compound in food matrices via Gas Chromatography-Mass Spectrometry (GC-MS) and for its sensory evaluation using established discrimination and descriptive analysis methodologies. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound (also known as ethyl furan-2-carboxylate) is a carboxylic ester that serves as a versatile and potent flavoring agent in the food and beverage industry.[1] With its characteristic sweet, fruity, and slightly burnt aroma profile, it is instrumental in constructing complex flavor systems, particularly for berry, tropical fruit, and baked good profiles.[2][3]

1.1 Natural Occurrence and Synthesis: this compound occurs naturally in a variety of fruits and processed foods, including pineapple, strawberry, apple cider, mango wines, and honey.[1][4] Commercially, it is synthesized from furfural, which is oxidized to 2-furoic acid and subsequently esterified with ethanol.[5][6] This synthetic pathway allows for the production of a high-purity ingredient suitable for food applications.

1.2 Regulatory Status: this compound is classified as a flavoring agent by major regulatory bodies.[7] In Europe, it is evaluated under Regulation (EC) No 1334/2008.[2][4] It also holds FEMA GRAS (Generally Recognized as Safe) status for food use in the United States, which designates it as safe for its intended use in food.[2][8]

1.3 Physicochemical Properties: A thorough understanding of this compound's physical and chemical properties is critical for its effective application in food product development. These properties dictate its solubility, stability, and volatility, which in turn influence flavor perception and stability during processing and storage.

PropertyValueSource
Chemical Formula C₇H₈O₃[7]
Molecular Weight 140.14 g/mol [4][7]
Appearance Colorless to light yellow liquid; may appear as a white to yellow solid at lower temperatures.[1][5]
Odor Profile Sweet, fruity, balsamic, floral, with burnt or caramel nuances.[2][3][4] Described as reminiscent of pineapple, strawberry, and plum.[2][9]
Melting Point 32-37 °C (lit.)[4][5]
Boiling Point 196 °C (lit.)[4][5]
Flash Point 70 °C (158 °F) - closed cup[4][6]
Solubility Insoluble in water; soluble in alcohol and oils.[5][6]
CAS Number 614-99-3[1][7]

Applications in Food Science

The unique sensory profile of this compound makes it a valuable component for flavorists. Its ability to impart fruity and sweet notes at low concentrations allows for the enhancement and rounding of flavor profiles in a wide array of products.[2]

Causality of Application: The selection of this compound is driven by its ability to provide ripe, jam-like nuances that are difficult to achieve with other esters.[2] Its furan ring structure contributes to its characteristic warm, slightly burnt notes, which can add complexity and depth, especially in baked goods or products where Maillard reaction notes are desired.[3] Furthermore, its stability under moderate heat makes it suitable for products undergoing pasteurization or baking.[2]

Typical Usage Levels: The following table provides typical and maximum usage levels for this compound in various food categories, as reported by industry sources. These levels are provided as a guide and should be optimized based on the specific food matrix and desired flavor profile.

Food CategoryAverage Usage (mg/kg or ppm)Maximum Usage (mg/kg or ppm)Source
Non-alcoholic Beverages5.025.0[3][10]
Alcoholic Beverages10.050.0[3][10]
Dairy Products7.035.0[3][10]
Edible Ices & Sorbet10.050.0[3][10]
Confectionery10.050.0[3][10]
Bakery Wares10.050.0[3][10]
Processed Fruit7.035.0[3][10]
Ready-to-eat Savouries20.0100.0[3][10]

Analytical Protocols

Accurate quantification of this compound is essential for quality control, regulatory compliance, and ensuring product consistency. Due to its volatile nature, Gas Chromatography (GC) is the preferred analytical technique.

Protocol 3.1: Quantification by Headspace GC-MS in Solid Matrices (e.g., Baked Goods)

This protocol is optimized for solid food matrices where the volatile compounds can be efficiently sampled from the headspace above the sample. Headspace sampling is a solvent-free technique that minimizes matrix interference.[11]

Rationale: Dynamic headspace sampling followed by thermal desorption coupled with GC-MS (TD-GC-MS) offers high sensitivity for analyzing complex aroma profiles in challenging matrices like cookies, avoiding issues associated with solvent extraction.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A 1. Homogenize Food Sample B 2. Weigh Sample (e.g., 2-5 g) into 20 mL Headspace Vial A->B C 3. Add NaCl (1g) & Internal Standard (e.g., Ethyl Valerate-d9) B->C D 4. Seal Vial Immediately C->D E 5. Incubate Vial (e.g., 60°C for 20 min) D->E F 6. SPME Fiber Exposure (e.g., 30 min) E->F G 7. Inject & Desorb in GC Inlet (250°C) F->G H 8. GC Separation & MS Detection G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Quantify using Calibration Curve I->J

Caption: Workflow for Quantitative Analysis of this compound by HS-SPME-GC-MS.

Step-by-Step Methodology:

  • Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., deuterated ethyl ester or a structurally similar ester not present in the sample, like ethyl valerate) in methanol at 1000 µg/mL. Create a working solution of 10 µg/mL.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards. Use a blank food matrix (without this compound) and spike with known concentrations of this compound (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Sample Preparation:

    • Homogenize the solid food sample (e.g., cookie, cake) into a fine powder.

    • Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

    • For both samples and calibration standards, add 1.0 g of sodium chloride (NaCl) to increase the volatility of the analytes.

    • Add a fixed amount (e.g., 10 µL) of the internal standard working solution.

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • HS-SPME Conditions:

    • Incubation: Place the vial in the autosampler tray and incubate at 60°C for 20 minutes with agitation.

    • Extraction: Expose a Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

  • GC-MS Parameters:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 230°C at 10°C/min (hold 5 min).

    • MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 140, 111, 95, 81) and the internal standard.

  • Quantification:

    • Identify peaks based on retention time and mass spectra compared to a pure standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the matrix-matched standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 3.2: Quantification by Liquid-Liquid Extraction GC-MS in Liquid Matrices (e.g., Beverages)

This protocol is designed for liquid matrices where direct extraction of the analyte into an organic solvent is more efficient.

Rationale: Liquid-liquid extraction (LLE) is a robust and widely used technique for isolating flavor compounds from beverages.[12] Using a solvent like dichloromethane allows for efficient extraction of semi-polar esters like this compound. Adding NaCl reduces the solubility of the analyte in the aqueous phase, improving extraction efficiency.[13]

Step-by-Step Methodology:

  • Internal Standard and Calibration: Prepare as described in Protocol 3.1, but spike the standards into a blank liquid matrix (e.g., a model wine solution of 12% ethanol in water).

  • Sample Preparation:

    • Pipette 10 mL of the liquid sample (e.g., fruit juice, wine) into a 50 mL separatory funnel.

    • Add 2 g of NaCl and swirl to dissolve.

    • Add 10 µL of the internal standard working solution (10 µg/mL).

    • Add 10 mL of dichloromethane (DCM).

    • Shake the funnel vigorously for 2 minutes, periodically venting pressure.

    • Allow the layers to separate for 10 minutes.

  • Extraction and Concentration:

    • Drain the lower organic (DCM) layer into a flask containing anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction twice more with 10 mL portions of DCM, combining the organic layers.

    • Gently concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen. Caution: Do not evaporate to dryness to avoid loss of the volatile analyte.

    • Transfer the concentrated extract to a 2 mL GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS.

    • Use the same GC-MS parameters as detailed in Protocol 3.1.

  • Quantification:

    • Perform quantification as described in Protocol 3.1 using the calibration curve prepared in the blank liquid matrix.

Sensory Evaluation Protocols

Sensory analysis is crucial for understanding the impact of this compound on the final product's flavor profile. The choice of method depends on the objective of the study.[14]

Protocol 4.1: Discrimination Testing - The Triangle Test

This test determines if a sensory difference exists between two products (e.g., a control product vs. a product with added this compound).[15] It is a forced-choice test that is statistically powerful for detecting small differences.[8]

Objective: To determine if the addition of 10 ppm of this compound to a standard strawberry-flavored beverage creates a perceivable difference in aroma and/or flavor.

Triangle_Test cluster_prep Sample Preparation cluster_present Presentation to Panelist cluster_eval Evaluation & Analysis P1 Prepare Control (A) (Strawberry Beverage) S1 Panelist receives 3 coded samples P1->S1 P2 Prepare Test (B) (Beverage + 10 ppm This compound) P2->S1 S2 Two are identical, one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB) S1->S2 E1 Panelist tastes samples left-to-right S2->E1 E2 Identifies the 'odd' or 'different' sample E1->E2 E3 Count correct identifications E2->E3 E4 Statistical Analysis: Compare to critical value to determine significance E3->E4

Caption: The Triangle Test workflow for sensory discrimination.

Step-by-Step Methodology:

  • Panelist Selection: Recruit a minimum of 24-30 panelists. Panelists should be consumers of the product category but do not require extensive training for this test.[4] Screen for any allergies or sensitivities.

  • Sample Preparation:

    • Prepare two batches of the product: Control (A) and Test (B) with the added this compound.

    • Portion the samples (e.g., 30 mL) into identical, odorless tasting cups.

    • Code the cups with random three-digit numbers.[2]

  • Test Design:

    • Each panelist receives a tray with three samples. Two samples are from one batch, and one is from the other.

    • To prevent positional bias, randomize the order of presentation across all panelists. There are six possible combinations: AAB, ABA, BAA, BBA, BAB, ABB.[10]

  • Testing Environment: Conduct the test in a controlled sensory lab with neutral lighting and no distracting aromas or sounds.[15] Provide palate cleansers like unsalted crackers and room temperature water.[15]

  • Instructions to Panelists:

    • "You have been given three samples. Two are identical, and one is different."

    • "Please taste the samples from left to right."

    • "Your task is to identify the sample that is different from the other two. Circle the code of the different sample on your ballot."

    • "Even if you are not sure, please make your best guess."

  • Data Analysis:

    • Count the total number of panelists and the number of correct identifications.

    • Use a statistical table for the triangle test (or a binomial distribution calculation) to determine if the number of correct responses is statistically significant at a chosen confidence level (typically 95%, p < 0.05).

Protocol 4.2: Descriptive Analysis

This method is used to identify and quantify the specific sensory attributes (aroma, flavor, aftertaste) of a product.[16] It requires a small panel of highly trained assessors.[1]

Objective: To develop a detailed flavor profile of a shortbread cookie with and without 15 ppm of this compound.

Step-by-Step Methodology:

  • Panelist Selection & Training (Crucial Step):

    • Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.[9]

    • Conduct extensive training (15-40 hours). During training, the panel develops a standardized lexicon (a list of descriptive terms) for the product category (e.g., "buttery," "caramelized," "fruity," "jam-like," "burnt sugar"). They also agree on reference standards for each term and are calibrated to use an intensity scale consistently.

  • Sample Preparation: Prepare Control (A) and Test (B) cookies. Present one of each to the panelists, coded with random three-digit numbers.

  • Evaluation:

    • Panelists evaluate the samples individually in isolated booths.

    • They first evaluate the aroma by sniffing the sample.

    • They then taste the sample, noting the flavors from initial impression to aftertaste.

    • For each term in the agreed-upon lexicon, they rate the intensity on a structured scale (e.g., a 15-point line scale anchored with "none" on the left and "very strong" on the right).

  • Data Collection & Analysis:

    • Collect the intensity ratings for each attribute from all panelists.

    • Analyze the data using statistical software. Typically, an Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute between the control and test samples.

    • Visualize the results using a spider plot (or radar plot) to provide a "sensory fingerprint" of each product. This allows for easy comparison of the flavor profiles.

  • Interpretation: The results will provide a detailed, quantitative description of how this compound modifies the cookie's flavor profile. For example, it might significantly increase the intensity of "fruity" and "caramelized" notes while slightly decreasing the perception of "buttery" aroma. This data is invaluable for guiding product formulation and optimization.[1]

Conclusion

This compound is a highly effective flavoring agent that can contribute desirable sweet, fruity, and complex notes to a wide range of food products. Its successful implementation relies on a comprehensive understanding of its properties, appropriate usage levels, and robust analytical and sensory validation. The protocols provided in this guide offer a scientifically sound framework for the quantitative analysis and sensory evaluation of this compound, enabling food scientists and product developers to use this ingredient with confidence and precision to achieve targeted flavor profiles and ensure consistent product quality.

References

Application Note: A Robust Gas Chromatography-Mass Spectrometry Method for the Analysis of Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated method for the identification and quantification of Ethyl 2-furoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS 614-99-3) is a significant furanic compound found in various food products, beverages, and is used as a flavoring agent.[1][2] Its analysis is crucial for quality control, flavor profiling, and safety assessment. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction and Scientific Principle

This compound, the ethyl ester of 2-furoic acid, possesses a characteristic warm, fruity-floral odor and is formed during the thermal processing of foods through the Maillard reaction or caramelization.[1][3] While it contributes to the desirable aroma of many products, monitoring furanic compounds is of interest due to the classification of the parent compound, furan, as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[4][5]

Gas Chromatography (GC) is the ideal analytical technique for this purpose due to the volatility and thermal stability of this compound.[6][7] The principle of GC involves vaporizing a sample and separating its components in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. Separation is achieved based on differences in the components' boiling points and their interactions with the stationary phase.[8][9]

Pairing GC with a Mass Spectrometry (MS) detector provides a powerful analytical tool. As separated components elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint," allowing for highly specific and sensitive identification.[10][11][12]

Experimental Protocol

This section details the complete workflow for the analysis of this compound. The causality behind key choices, such as column selection and temperature programming, is explained to ensure methodological transparency and adaptability.

Reagents, Standards, and Materials
  • This compound analytical standard (≥99% purity): Sourced from a reputable supplier.

  • Internal Standard (IS): Ethyl 3-furoate or a deuterated analog of this compound is recommended for highest accuracy. If unavailable, an alternative compound with similar chemical properties and a distinct retention time, such as Ethyl Benzoate, can be used.

  • Solvents: HPLC or GC-grade Methanol and Dichloromethane for standard and sample preparation.[13]

  • Apparatus: Calibrated volumetric flasks, pipettes, autosampler vials with PTFE-lined septa, and a vortex mixer.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range could be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. Fortify each calibration standard with the internal standard to a constant concentration (e.g., 5 µg/mL).

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and present it in a solvent compatible with the GC system.[6][14][15]

Protocol for Liquid Samples (e.g., Wine, Fruit Juice):

  • Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add the internal standard to achieve the target concentration (e.g., 25 µL of a 100 µg/mL IS working solution).

  • Add 2 mL of Dichloromethane.

  • Vortex vigorously for 2 minutes to perform a liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the bottom organic layer (Dichloromethane) to a clean autosampler vial for analysis.

Protocol for Solid/Semi-Solid Samples (e.g., Coffee, Baked Goods): For complex matrices, Headspace (HS) sampling is often preferred as it minimizes matrix interference.[4][10][11]

  • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution to aid in partitioning the analyte into the headspace.

  • Add the internal standard.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex for 30 seconds. The vial is now ready for HS-GC-MS analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Liquid or Solid) Liquid_Path Liquid Sample: Add IS & Solvent Sample->Liquid_Path Solid_Path Solid Sample: Add IS & Salt Solution Sample->Solid_Path Extract Vortex / Extract Liquid_Path->Extract Transfer Transfer to Vial Solid_Path->Transfer Centrifuge Centrifuge (Liquid only) Extract->Centrifuge Centrifuge->Transfer Inject Inject into GC-MS Transfer->Inject Acquire Data Acquisition (Scan Mode) Inject->Acquire Process Identify Peak (RT & Mass Spectrum) Acquire->Process Quantify Quantify (Calibration Curve) Process->Quantify Report Generate Report Quantify->Report

Fig 1. General analytical workflow for this compound analysis.
GC-MS Instrumental Method

The selection of instrumental parameters is critical for achieving good chromatographic separation and sensitive detection.

Column Selection Rationale: this compound is a moderately polar compound. A low-to-mid polarity 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5MS, Rxi-5Sil MS) column is an excellent first choice.[8] These columns are robust and separate compounds primarily by boiling point, with selectivity for aromatic and moderately polar compounds, providing sharp peaks for analytes like this compound. A standard dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness offers the best balance of resolution, speed, and sample capacity for most applications.[16][17]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA modern, reliable GC platform.
MS System Agilent 5977A or equivalentA sensitive and robust mass selective detector.
Autosampler Headspace or LiquidDepending on the sample preparation method chosen.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent resolution and peak shape for moderately polar analytes.[8][18]
Carrier Gas Helium (99.999% purity)Inert gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column to balance efficiency and analysis time.[5]
Inlet Type Split/Splitless
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1 ratio)Prevents column overloading for concentrated samples and ensures sharp peaks. A lower ratio or splitless injection may be needed for trace analysis.
Injection Vol. 1 µLStandard volume for liquid injections.
Oven Program Start at 50 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 5 min)The initial hold allows for good peak focusing. The ramp rate effectively separates analytes based on boiling points, and the final hold ensures elution of any less volatile matrix components.[11][19]
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique for volatile compounds.
Ion Source Temp 230 °CStandard temperature for stable ionization.[11]
Quadrupole Temp 150 °CEnsures consistent mass filtering.[11]
Electron Energy 70 eVStandard energy to produce reproducible fragmentation patterns for library matching.[20]
Acquisition Mode ScanFull scan mode (e.g., m/z 35-250) is used to acquire the full mass spectrum for confident identification.
Solvent Delay 3.0 minPrevents the high concentration of solvent from entering and saturating the MS detector.[20]

Data Analysis and Interpretation

Identification: The primary identification of this compound is confirmed by comparing the retention time (RT) of the peak in the sample chromatogram with that of a pure standard. Further confirmation is achieved by matching the acquired mass spectrum of the sample peak against the spectrum of the standard or a reference library like NIST.[12]

Mass Spectrum and Fragmentation: The molecular weight of this compound is 140.14 g/mol . Under 70 eV EI conditions, it produces a characteristic fragmentation pattern.

  • Molecular Ion (M•+): A peak at m/z 140 corresponds to the intact molecule.

  • Key Fragments: The most abundant fragment is typically observed at m/z 95 , resulting from the loss of the ethoxy group (-OC₂H₅) to form the furoyl cation, followed by the loss of carbon monoxide (CO). Another significant fragment appears at m/z 112 due to the loss of an ethylene molecule (C₂H₄).[21]

Fragmentation_Pathway cluster_path1 cluster_path2 Parent This compound [M]•+ m/z 140 Frag1 Loss of •OC₂H₅ (m/z 45) Ion1 Furoyl Cation m/z 95 Parent->Ion1 - •OC₂H₅ Frag2 Loss of C₂H₄ (m/z 28) Ion2 [M-C₂H₄]•+ m/z 112 Parent->Ion2 - C₂H₄

Fig 2. Proposed EI fragmentation pathways for this compound.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. The concentration of this compound in the samples is then calculated from this curve using the measured peak area ratio.

Method Validation

To ensure the reliability and integrity of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[22][23][24] The following parameters should be assessed:

Validation Parameter Procedure Typical Acceptance Criteria Reference
Specificity Analyze a blank matrix and a matrix spiked with the analyte and potential interferences.The analyte peak should be well-resolved from any other components, and no significant peaks should be present at the analyte's retention time in the blank.[25]
Linearity & Range Analyze calibration standards at a minimum of five concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.995.[25][26]
Accuracy Analyze a blank matrix spiked with the analyte at low, medium, and high concentrations (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should be within 90-110% (or as defined by the application).[25][26]
Precision Repeatability (Intra-day): Perform ≥6 replicate analyses of a mid-concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or instruments.Relative Standard Deviation (RSD) ≤ 5% for repeatability; RSD ≤ 10% for intermediate precision.[20][25]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of a low-level standard.Typically defined as a S/N ratio of 3:1.[13][20]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Typically defined as a S/N ratio of 10:1.[13][20]
Robustness Introduce small, deliberate variations to the method (e.g., ±2 °C in oven temp, ±0.1 mL/min in flow rate) and assess the impact on results.The results should remain unaffected by the minor changes, demonstrating the method's reliability during routine use.[25]

Conclusion

This application note provides a comprehensive and robust GC-MS method for the determination of this compound. The detailed protocols for sample preparation, instrument configuration, and data analysis are designed to be directly implemented in a quality control or research laboratory. By explaining the scientific rationale behind key methodological choices and adhering to ICH validation principles, this guide ensures the generation of accurate, reliable, and defensible analytical data.

References

Application Note: High-Performance Liquid Chromatography for the Purification of Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of Ethyl 2-furoate using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a key intermediate in organic synthesis, notably for pharmaceuticals and fragrances.[1][2] Its purity is critical for downstream applications, necessitating a robust and reliable purification methodology. This document outlines a detailed protocol, from method development considerations to system suitability testing and final implementation, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is explained to provide a deeper understanding of the chromatographic process.

Introduction and Scientific Background

This compound (C7H8O3, Molar Mass: 140.14 g/mol ) is a carboxylic ester derived from 2-furoic acid.[2][3] It is a colorless to light yellow liquid or crystalline solid with a melting point of 32-37 °C and a boiling point of 196 °C.[1][3][4] It is soluble in alcohol and oils but insoluble in water.[2][3][4] The synthesis of this compound, often starting from furfural, can introduce impurities that must be removed to ensure the quality and safety of the final product.[2]

Reverse-phase HPLC is the preferred technique for the analysis and purification of small molecules like this compound due to its high resolving power, versatility in stationary phase selection, and compatibility with various detectors.[5][6] This method separates compounds based on their hydrophobicity, where non-polar molecules interact more strongly with the non-polar stationary phase and thus elute later than more polar molecules.[7]

Causality of Method Choice: Given this compound's moderate polarity (LogP estimate of 1.52) and insolubility in water, RP-HPLC is an ideal choice.[3] A C18 stationary phase, a common starting point for method development, provides sufficient hydrophobic character to retain the molecule, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time and separation from polar and non-polar impurities.[7][8]

Method Development and Protocol

Physicochemical Properties of this compound

A successful HPLC method is built upon a solid understanding of the analyte's properties.

PropertyValueSource
Molecular FormulaC7H8O3[1][3]
Molar Mass140.14 g/mol [1][3]
Melting Point32-37 °C[1][3][4]
Boiling Point196 °C[1][3][4]
Density1.117 g/mL at 25 °C[1][3][4]
Water SolubilityInsoluble[1][2][3][4]
LogP (estimated)1.52[3]
Materials and Reagents
  • Analyte: this compound, crude or semi-purified

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water

  • Modifier (Optional): Formic acid or phosphoric acid for pH adjustment and improved peak shape. A Mass-Spec compatible method should use a volatile modifier like formic acid.[9]

  • HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a recommended starting point.[8]

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is crucial for reproducible results.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Purification cluster_post Phase 3: Post-Analysis SamplePrep Sample Preparation (Dissolve in ACN) MobilePhase Mobile Phase Preparation (ACN/Water Mixture) SystemPrep System Equilibration (Flush & Stabilize Baseline) SST System Suitability Test (Inject Standard) SystemPrep->SST Verify Performance SST->SystemPrep Troubleshoot if Failed Injection Crude Sample Injection SST->Injection Proceed if Passed Separation Chromatographic Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (Monitor at λmax) Separation->Detection Fractionation Fraction Collection (Collect Pure Compound) Detection->Fractionation PurityCheck Purity Analysis (Re-inject collected fractions) Fractionation->PurityCheck SolventEvap Solvent Evaporation PurityCheck->SolventEvap If Pure FinalProduct Isolated this compound SolventEvap->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.

    • Prepare the crude sample by dissolving it in acetonitrile to an estimated concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water. A good starting point for method development is a 50:50 (v/v) mixture.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Chromatographic Conditions:

    • The following table provides a robust starting point for method development.

    ParameterRecommended SettingRationale
    Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule separation, offering good retention and efficiency.[8]
    Mobile Phase Acetonitrile : Water (Gradient)Acetonitrile is a common organic modifier. A gradient allows for efficient elution of a wider range of impurities.
    Gradient 50% ACN to 95% ACN over 15 minStarts polar to elute early impurities, then increases organic strength to elute this compound and late impurities.[7]
    Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
    Detection (UV) 254 nmA common wavelength for aromatic compounds; ideal wavelength should be determined by UV scan.
    Injection Vol. 10 µLA small volume prevents peak distortion and column overloading.
  • System Suitability Testing (SST):

    • Before running samples, the system's performance must be verified.[10][11] This is a regulatory requirement and ensures data integrity.[10][12]

    • Inject the this compound standard solution five or six consecutive times.

    • Calculate the parameters in the table below. The system is deemed suitable for use only if all criteria are met.[12][13][14]

    SST ParameterAcceptance Criteria (USP)Purpose
    Precision (%RSD) ≤ 2.0% for peak areaEnsures the system provides consistent and reproducible results.[12]
    Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or secondary interactions.[12]
    Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.[10]
    Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation from critical impurities.[12]
  • Purification Run:

    • Once the system passes SST, inject the filtered crude sample.

    • Monitor the chromatogram in real-time.

    • Begin collecting the eluent just before the this compound peak begins to elute and stop collection just after the peak returns to baseline.

  • Post-Purification Analysis:

    • Inject a small aliquot of the collected fraction(s) into the HPLC using the same method to confirm purity.

    • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid this compound.

Troubleshooting and Expert Insights

  • Poor Peak Shape (Tailing): This can be caused by column overload or secondary interactions with active silanol groups on the stationary phase. Try reducing the sample concentration. If the issue persists, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape for acidic or chelating compounds.

  • Variable Retention Times: This often points to issues with the mobile phase composition or pump performance.[10] Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure it is delivering a consistent flow rate.

  • Low Resolution: To improve the separation between this compound and a close-eluting impurity, consider modifying the mobile phase composition (e.g., changing the ACN/water ratio) or switching to a different stationary phase (e.g., a Phenyl or C8 column) to alter selectivity.[8]

Conclusion

This application note provides a validated starting point for the RP-HPLC purification of this compound. By understanding the physicochemical properties of the analyte and the principles of chromatography, a robust and efficient method can be developed. The protocol emphasizes the importance of system suitability testing to ensure the generation of reliable and high-quality data, which is paramount in research and pharmaceutical development environments. The provided method is scalable and can be adapted for both analytical-scale purity checks and preparative-scale isolation.[9]

References

Application Note: Ethyl 2-Furoate as a Versatile Platform for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan ring is a privileged five-membered aromatic heterocycle that serves as a fundamental structural motif in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a cornerstone in modern medicinal chemistry.[1][3] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[4][5] Ethyl 2-furoate, a stable and readily available derivative of 2-furoic acid, stands out as a particularly valuable and versatile starting material.[6][7][8] Often derived from biomass, it represents a sustainable chemical feedstock for the construction of complex molecular architectures, making it an ideal entry point for drug discovery programs and the synthesis of value-added chemicals.[9][10][11]

This application note provides detailed protocols and technical insights into the transformation of this compound into diverse and novel chemical entities. We will explore three distinct synthetic pathways: the [4+2] Diels-Alder cycloaddition for creating oxabicyclic systems, the construction of medicinally relevant nitrogen-containing heterocycles, and strategic ring-opening reactions to yield functionalized acyclic compounds.

Pathway 1: [4+2] Cycloaddition for Oxabicyclic Scaffolds

The Diels-Alder reaction is a powerful, atom-economical method for forming six-membered rings with high stereocontrol.[12] In this context, the furan ring of this compound acts as the conjugated diene (a 4π-electron system), reacting with an alkene or alkyne known as the dienophile (a 2π-electron system) to form a 7-oxabicyclo[2.2.1]heptene derivative.[13][14] This reaction is a cornerstone of green chemistry, enabling the rapid generation of molecular complexity from simple precursors.[13][14]

Causality of Experimental Design: Despite the electron-withdrawing nature of the ester group, which typically deactivates the furan ring for normal-electron-demand Diels-Alder reactions, the reaction can be effectively driven by using a highly reactive, electron-deficient dienophile such as N-methylmaleimide.[13][14] The concerted mechanism involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the furan with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[15] The formation of the more stable sigma (σ) bonds in the product provides the thermodynamic driving force for the reaction.[15] The reaction typically favors the endo isomer due to stabilizing secondary orbital interactions in the transition state.

Heterocycle_Workflow A This compound B Step 1: Amination (e.g., Gewald Reaction) A->B C 2-Amino-3-cyano-furan Derivative B->C D Step 2: Cyclization (Formamide, Heat) C->D E Furo[2,3-d]pyrimidin-4-amine D->E

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-Furoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-furoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures. As Senior Application Scientists, we provide in-depth, field-tested insights to help you improve both the yield and purity of your product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, particularly through Fischer esterification of 2-furoic acid.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer:

Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, this compound, several factors can be optimized.

1. Reagent Stoichiometry and Water Removal:

The reaction between 2-furoic acid and ethanol produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield.[1][4]

  • Excess Alcohol: Using a large excess of ethanol is a common and effective strategy to push the reaction forward.[3][4] A 10-fold excess of alcohol can significantly increase the yield.[3]

  • Water Scavenging: Actively removing water as it forms is crucial. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to remove the water azeotropically.[2]

    • Drying Agents: Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can effectively absorb the water produced.[2][5]

2. Catalyst Choice and Concentration:

A strong acid catalyst is essential for protonating the carbonyl oxygen of the 2-furoic acid, making it more susceptible to nucleophilic attack by ethanol.

  • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[2]

  • Catalyst Loading: Insufficient catalyst will result in a slow reaction, while an excessive amount can lead to side reactions like dehydration of the alcohol or degradation of the furan ring, especially at high temperatures. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

3. Reaction Temperature and Time:

  • Temperature: The reaction is typically performed at the reflux temperature of the alcohol.[6] For ethanol, this is around 78°C. Higher temperatures can accelerate the reaction, but may also promote side reactions. In some cases, temperatures up to 125°C have been used with higher-boiling alcohols and specific catalysts.[7][8]

  • Reaction Time: Fischer esterifications can be slow, often requiring several hours to reach equilibrium.[2] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question 2: My final product is impure, showing significant amounts of unreacted 2-furoic acid. How can I improve the purification process?

Answer:

The presence of unreacted 2-furoic acid is a common purity issue. Effective purification involves a combination of a proper work-up procedure and a final purification step.

1. Aqueous Work-up:

After the reaction is complete, the crude product needs to be worked up to remove the acid catalyst and unreacted 2-furoic acid.

  • Neutralization: A wash with a mild base is essential.

    • Add the reaction mixture to a separatory funnel with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[6] Do this carefully as CO₂ evolution can cause pressure buildup.

    • Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

2. Final Purification:

  • Distillation: this compound has a boiling point of approximately 196-199°C at atmospheric pressure.[9] Vacuum distillation is the preferred method for purification as it allows the distillation to occur at a lower temperature, minimizing the risk of thermal degradation.

  • Column Chromatography: If distillation is not feasible or does not provide the desired purity, column chromatography on silica gel is an effective alternative.[7] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[7]

Question 3: I am observing charring or darkening of my reaction mixture. What could be the cause and how can I prevent it?

Answer:

Charring or darkening of the reaction mixture, especially during Fischer esterification, often indicates decomposition of the starting material or product. The furan ring in 2-furoic acid and this compound is sensitive to strong acids and high temperatures.

1. Catalyst Concentration:

  • Excessive Acid: Using too much strong acid catalyst (like H₂SO₄) can lead to polymerization and degradation of the furan moiety. Ensure you are using a truly catalytic amount (1-5 mol%).

2. Reaction Temperature:

  • Overheating: While higher temperatures increase the reaction rate, they can also accelerate decomposition. Maintain a gentle reflux and avoid excessive heating.[4] If using a higher boiling point solvent, carefully control the temperature.

3. Alternative Catalysts:

  • Milder Options: Consider using milder acid catalysts that are less prone to causing degradation.

    • Lewis Acids: Zirconium or hafnium-based catalysts have been shown to be effective for esterifications and may be less harsh.[5][10]

    • Solid Acid Catalysts: Using a recyclable solid acid catalyst, such as tungstophosphoric acid on a zirconia support, can also be a cleaner alternative.[7][8] These catalysts are often more selective and can be easily removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common laboratory and industrial synthesis of this compound is through the Fischer-Speier esterification of 2-furoic acid with ethanol in the presence of an acid catalyst.[2] 2-furoic acid itself is typically produced by the oxidation of furfural.[9][11]

Q2: What are the key physical properties of this compound?
PropertyValue
Molecular Formula C₇H₈O₃[12][13]
Molecular Weight 140.14 g/mol [12][13]
Appearance Colorless to light yellow liquid[9][11]
Boiling Point 196-199 °C (lit.)[9]
Melting Point 32-37 °C (lit.)[9][11]
Density 1.117 g/mL at 25 °C (lit.)[9]
Solubility Insoluble in water; soluble in alcohol and oils[9][11]
Q3: Are there alternative methods for synthesizing this compound?

Yes, while Fischer esterification is the most common, other methods exist:

  • Reaction of 2-furoyl chloride with ethanol: This method is generally faster and not reversible but requires the preparation of the acid chloride first.[7]

  • Transesterification: The exchange of the alkyl group of another ester (e.g., mthis compound) with ethanol, catalyzed by an acid or base.[7]

  • Oxidative esterification of furfural: This is a more direct route from furfural.[7]

Q4: What safety precautions should be taken during the synthesis of this compound?
  • Reagents:

    • 2-Furoic Acid: Causes skin and eye irritation.[14] Avoid inhalation of dust and ensure proper ventilation.[15]

    • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[16]

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Product:

    • This compound: Flammable liquid. Keep container tightly closed and away from ignition sources.[16]

  • General Precautions:

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate PPE at all times.[14][17]

    • Ground/bond container and receiving equipment to prevent static discharge.[16]

Experimental Protocols & Visualizations

Protocol: Fischer Esterification of 2-Furoic Acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2-Furoic Acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a 250 mL round-bottom flask, add 2-furoic acid (e.g., 0.1 mol).

  • Add a 10-fold molar excess of absolute ethanol.

  • While stirring, slowly add concentrated sulfuric acid (2-3 mol% of the 2-furoic acid) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Diagrams

Fischer_Esterification_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation 2-Furoic_Acid 2-Furoic Acid Protonated_Acid Protonated Carbonyl 2-Furoic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol Activated_Complex Activated Complex Tetrahedral_Intermediate->Activated_Complex Protonated_Ester Protonated Ester Activated_Complex->Protonated_Ester - H2O Ethyl_2-furoate This compound Protonated_Ester->Ethyl_2-furoate - H+

Caption: Mechanism of Fischer Esterification.

Purification_Workflow Crude_Product Crude Reaction Mixture Quench Quench with Water Crude_Product->Quench Extraction Extract with Ether Quench->Extraction Wash_Bicarb Wash with NaHCO3 (aq) Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purification Vacuum Distillation or Column Chromatography Concentrate->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Purification workflow for this compound.

References

Byproduct formation in Ethyl 2-furoate reactions and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-Furoate Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile furan derivative. We will address common challenges related to byproduct formation, offering in-depth troubleshooting advice and optimized protocols to enhance reaction efficiency and product purity.

Troubleshooting Guide: Common Issues in this compound Reactions

This section addresses specific problems encountered during experiments. Each entry details the likely cause, the underlying chemical principles, and actionable solutions.

Problem 1: My reaction mixture has turned dark brown or black, and a tar-like residue is forming.

Primary Suspect: Acid-catalyzed polymerization or degradation of the furan ring.

Scientific Explanation: The furan ring is an electron-rich aromatic system. However, it is highly sensitive to strong acids.[1] Protonation of the furan ring, particularly at the C5 position, disrupts its aromaticity and generates a highly reactive electrophilic intermediate.[2] This intermediate can be attacked by another furan molecule, initiating a chain reaction that leads to the formation of high-molecular-weight, insoluble polymers, often referred to as "humins" or tars.[1][3] This process is exacerbated by high temperatures and the presence of water, which can facilitate ring-opening side reactions.[1]

Actionable Solutions:

  • Modify Catalysis: Replace strong Brønsted acids like sulfuric acid (H₂SO₄) with milder acid catalysts.

    • Lewis Acids: Consider using Lewis acids such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂), which can activate electrophiles without aggressive protonation of the furan ring.[1]

    • Solid Acid Catalysts: Employ recyclable catalysts like tungstophosphoric acid supported on zirconia for cleaner reactions.[4]

    • Milder Brønsted Acids: Use p-toluenesulfonic acid (p-TsOH) as a less aggressive alternative.[1]

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Polymerization pathways have higher activation energies than many desired transformations.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. The presence of water can promote ring-opening and subsequent polymerization.[1]

  • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[1]

Problem 2: The yield is low, and analysis (NMR/GC-MS) shows significant amounts of 2-furoic acid.

Primary Suspect: Hydrolysis of the ethyl ester.

Scientific Explanation: Ester hydrolysis is a reversible reaction catalyzed by either acid or base.[5] In the presence of water, the ethyl ester of 2-furoic acid can revert to the parent carboxylic acid and ethanol.[6] This is a common issue in reactions that require aqueous workups or are run in protic solvents for extended periods. This compound is noted to be easily decomposed when exposed to water.[6]

Actionable Solutions:

  • Strict Anhydrous Technique: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Non-Aqueous Workup: If possible, design a workup procedure that avoids water. This could involve direct filtration of the crude mixture through a plug of silica gel or celite, followed by solvent evaporation.

  • Buffered or Basic Wash: If an aqueous wash is unavoidable, use a cold, dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst and wash out the more water-soluble 2-furoic acid sodium salt. Immediately follow with a brine wash and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Azeotropic Removal of Water: For reactions that produce water as a byproduct, consider using a Dean-Stark apparatus to remove it as it forms, driving the equilibrium away from hydrolysis.[3]

Problem 3: My desired product is contaminated with a difficult-to-separate, higher molecular weight byproduct.

Primary Suspect: Diels-Alder cycloaddition.

Scientific Explanation: The furan ring can act as a diene in a [4+2] Diels-Alder cycloaddition reaction.[7] While the electron-withdrawing ester group on this compound makes it less reactive than electron-rich furans, it can still react with a suitable dienophile, which could be another molecule of the starting material, the product, or an intermediate, especially at elevated temperatures.[8][9][10] This leads to the formation of 7-oxabicyclo[2.2.1]heptene derivatives, which can be complex to characterize and separate.

Actionable Solutions:

  • Temperature Management: Diels-Alder reactions are often thermally promoted. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Concentration Control: The Diels-Alder reaction is often bimolecular. Running the reaction at a lower concentration can disfavor this pathway relative to the desired intramolecular or unimolecular reaction.

  • Purification Strategy:

    • Column Chromatography: Diels-Alder adducts are typically much less polar than ring-opened or hydrolyzed byproducts but may have similar polarity to the desired product. Careful selection of the solvent system for flash chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is recommended.

    • Recrystallization: Since this compound is a low-melting solid (m.p. 32-37 °C), recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water) can be an effective method to remove impurities if the product is also a solid.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of byproducts I should expect when working with this compound?

The byproducts are highly dependent on the reaction conditions. The table below summarizes the most common classes.

Byproduct ClassFormation MechanismTypical Reaction ConditionsPrevention & Removal Strategy
Polymers/Tars Acid-catalyzed polymerization of the furan ring.[1][2]Strong acids, high temperatures.Use mild/Lewis acids, lower temperature, ensure anhydrous conditions. Byproducts are typically insoluble and can be filtered off.
2-Furoic Acid Hydrolysis of the ethyl ester.[5][6]Presence of water, acid or base catalysis.Use anhydrous conditions. Remove by basic aqueous extraction (forms water-soluble carboxylate salt).
Diels-Alder Adducts [4+2] cycloaddition where the furan acts as a diene.[8][9]High temperatures, high concentration.Lower reaction temperature and concentration. Separate via column chromatography or recrystallization.
Ring-Opened Products Hydrolysis or strong oxidation.[2][11]Strong aqueous acids, strong oxidizing agents.Avoid harsh acidic/oxidizing conditions. Separate polar byproducts via column chromatography.
Over-reduction Products Hydrogenation of the furan ring to tetrahydrofuran derivatives.[2]Harsh hydrogenation conditions (e.g., high H₂ pressure, highly active catalysts like Raney Nickel).Use milder catalysts (e.g., Pd/C), control H₂ pressure and temperature.

Q2: What is the recommended general purification strategy for a crude reaction mixture containing this compound?

A multi-step approach is often necessary. The following workflow provides a robust starting point.

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product Quench 1. Quench Reaction (e.g., add to cold NaHCO₃ soln) Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Dry 3. Dry Organic Layer (e.g., Anhydrous MgSO₄) Extract->Dry Concentrate 4. Concentrate in vacuo Dry->Concentrate Chrom 5a. Flash Column Chromatography (For complex mixtures) Concentrate->Chrom Mixture is complex or non-volatile Distill 5b. Vacuum Distillation (For thermally stable, volatile products) Concentrate->Distill Product is volatile & thermally stable Recryst 6. Recrystallization (For solid products) Chrom->Recryst Distill->Recryst Pure Pure this compound Derivative Recryst->Pure

Caption: General purification workflow for this compound reaction products.

Q3: Which analytical techniques are most effective for identifying impurities?

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile byproducts and unreacted starting materials. The mass spectrum provides molecular weight and fragmentation data for structural elucidation.[12]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): The most powerful tool for structural confirmation of the desired product and characterization of unknown byproducts. Key furan proton signals for this compound are typically found between 6.5 and 7.6 ppm.

  • HPLC (High-Performance Liquid Chromatography): Useful for analyzing less volatile or thermally sensitive compounds and for quantifying the purity of the final product.[13]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Good for confirming the presence of key functional groups, such as the ester carbonyl (strong absorption ~1720 cm⁻¹) and C-O-C stretches of the furan ring.[12]

Optimized Experimental Protocols

Protocol 1: Standard Quenching and Workup to Minimize Degradation

This protocol is designed to neutralize acid catalysts and remove water-soluble byproducts while minimizing contact time with aqueous phases.

  • Preparation: Prepare a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), chilled in an ice bath.

  • Quenching: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into the chilled NaHCO₃ solution with gentle swirling. Caution: CO₂ evolution (effervescence) may occur if the reaction mixture is highly acidic.

  • Extraction: Add an appropriate organic solvent for extraction (e.g., ethyl acetate or diethyl ether). Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (1x) and then saturated brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh extraction solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography for Purification

This protocol is a standard method for separating this compound from more polar byproducts like 2-furoic acid.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gentle pressure (using a pump or bulb). Ensure the packed bed is level and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G troubleshoot {Problem Detected|Dark Coloration / Tar|Low Yield / Hydrolysis|Unknown Impurity} cause1 Cause: Polymerization • Strong Acid • High Temp troubleshoot:e->cause1:w Dark Coloration / Tar cause2 Cause: Ester Hydrolysis • Water Present • Acid/Base Catalyst troubleshoot:e->cause2:w Low Yield / Hydrolysis cause3 Cause: Side Reaction • Diels-Alder • Over-reduction troubleshoot:e->cause3:w Unknown Impurity solution1 Solution • Use Milder Acid • Lower Temperature • Anhydrous Conditions cause1->solution1 solution2 Solution • Anhydrous Technique • Non-Aqueous Workup • Basic Wash cause2->solution2 solution3 Solution • Temp/Conc. Control • Column Chromatography • Recrystallization cause3->solution3

Caption: Troubleshooting decision tree for common this compound reaction issues.

References

Technical Support Center: Purification of Crude Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude Ethyl 2-furoate. Here, we move beyond simple procedural lists to explain the underlying principles of each purification technique, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Introduction to this compound and its Purification Challenges

This compound is a valuable intermediate in organic synthesis, often used in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2][3] It is typically synthesized via the Fischer esterification of 2-furoic acid with ethanol, a reaction catalyzed by a strong acid.[4] While the synthesis is straightforward, the crude product is often contaminated with unreacted starting materials, byproducts, and residual catalyst. The successful purification of this compound is therefore critical to ensure the quality and consistency of downstream applications.

Common impurities can include:

  • 2-Furoic Acid: Unreacted starting material.

  • Ethanol: Excess reactant.

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: (e.g., Sulfuric acid) used to drive the reaction.

  • Side-reaction Products: Such as polymers or degradation products of furfural-derived starting materials.

This guide will explore the most effective purification techniques, offering detailed protocols and troubleshooting advice to address these common challenges.

Core Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Below is a summary of the most common techniques.

Technique Principle Best For Removing Advantages Limitations
Liquid-Liquid Extraction Differential solubility of components in immiscible liquids.Water-soluble impurities (acid catalyst, excess ethanol, some 2-furoic acid).[5][6]Simple, rapid, and effective for initial cleanup.May not remove all organic impurities; can lead to emulsion formation.
Distillation (Simple & Fractional) Separation based on differences in boiling points.Volatile impurities (ethanol, water) and non-volatile impurities (polymers, salts).[5]Highly effective for large-scale purification; can achieve high purity.Requires significant boiling point differences for simple distillation; fractional distillation can be complex.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Solid impurities and closely related organic byproducts.Can yield very high purity crystalline product.Only applicable if the compound is a solid at room temperature; requires finding a suitable solvent.[7][8]
Column Chromatography Differential adsorption of components onto a stationary phase.A wide range of organic impurities, including those with similar boiling points.High resolution separation; applicable to a wide range of compounds.Can be time-consuming and require significant solvent usage; may be less practical for very large scales.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Section 1: Liquid-Liquid Extraction Troubleshooting

Q1: After neutralizing my reaction mixture with sodium bicarbonate, I'm struggling to get a clean separation between the organic and aqueous layers. What's causing this emulsion?

A: Emulsion formation is a common issue, often caused by the presence of fine particulate matter or surfactants.

  • Causality: Vigorous shaking of the separatory funnel can create a stable emulsion. The presence of acidic impurities reacting with the bicarbonate to produce fine precipitates can also stabilize emulsions.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without creating a stable emulsion.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: If fine solids are suspected, filter the crude mixture through a pad of celite before extraction.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Q2: I've performed the aqueous washes, but my final product still has a low pH. Why?

A: This indicates incomplete removal of the acid catalyst or unreacted 2-furoic acid.

  • Causality: Insufficient volume or number of basic washes (e.g., sodium bicarbonate solution) will leave acidic components in the organic layer.

  • Troubleshooting Protocol:

    • Increase Wash Volume/Frequency: Use larger volumes of the bicarbonate solution for each wash and increase the number of washes.

    • Check pH: After each wash, test the pH of the aqueous layer with pH paper. Continue washing until the aqueous layer is neutral or slightly basic.

    • Slower Addition: Add the bicarbonate solution slowly to the reaction mixture to control the effervescence and ensure complete neutralization.

Section 2: Distillation Troubleshooting

Q1: My distillation is proceeding very slowly, and I'm not reaching the expected boiling point of this compound (196 °C). What's wrong?

A: This could be due to several factors related to your distillation setup and the composition of your crude product.

  • Causality:

    • Low Vacuum (for vacuum distillation): If performing vacuum distillation, a leak in the system will prevent it from reaching the necessary low pressure to reduce the boiling point.

    • Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point.

    • Presence of a Low-Boiling Azeotrope: Water and ethanol can form azeotropes that distill at a lower temperature than the main product.

  • Troubleshooting Workflow:

G start Slow Distillation/ Low Temperature check_vacuum Check Vacuum System for Leaks start->check_vacuum Vacuum Distillation? increase_heat Increase Heating Mantle Temperature start->increase_heat Atmospheric Distillation? check_azeotrope Consider Azeotrope Presence start->check_azeotrope seal_joints Reseal Joints with Grease check_vacuum->seal_joints replace_tubing Check/Replace Tubing check_vacuum->replace_tubing heat_slowly Increase Heat Gradually increase_heat->heat_slowly fore_run Collect Low-Boiling Fraction (Fore-run) check_azeotrope->fore_run main_fraction Collect Main Fraction at Expected BP fore_run->main_fraction

Caption: Troubleshooting workflow for slow distillation.

Q2: The distilled this compound is yellow. How can I obtain a colorless product?

A: A yellow color often indicates the presence of high-boiling impurities or thermal decomposition products.

  • Causality: Overheating during distillation can cause some of the furan-containing compounds to polymerize or degrade, leading to colored impurities.

  • Preventative Measures:

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition. The boiling point of this compound is approximately 75-77 °C at 15 mmHg.

    • Use of Boiling Chips/Stir Bar: Ensure smooth boiling to prevent bumping and localized overheating.

    • Fractional Distillation: For closely boiling impurities, a fractional distillation column can provide better separation and yield a purer, colorless product.

Section 3: Recrystallization Troubleshooting

Q1: I've dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What should I do?

A: Crystal formation is dependent on supersaturation. If crystals don't form, the solution is likely not saturated enough, or nucleation has not been initiated. This compound has a melting point of 32-37 °C, so it can be recrystallized, though it requires careful solvent selection and cooling.[2][9][10]

  • Causality:

    • Too Much Solvent: The most common reason for crystallization failure.[7]

    • Cooling Too Rapidly: Can lead to oiling out instead of crystallization.

    • Absence of Nucleation Sites: Spontaneous crystal formation can be slow.

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q2: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Causality: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is cooled too quickly.

  • Corrective Actions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point slightly.

    • Slower Cooling: Allow the solution to cool very slowly to encourage the formation of a crystal lattice.

    • Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. For esters, a common rule of thumb is to use a solvent with a similar functional group.[11]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction and Simple Distillation

This protocol is suitable for purifying crude this compound from a typical Fischer esterification reaction.

Step-by-Step Methodology:

  • Neutralization:

    • Cool the crude reaction mixture in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Gently invert the funnel several times, releasing pressure periodically.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2x).

      • Water (1x).

      • Saturated sodium chloride (brine) solution (1x).

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the extraction solvent using a rotary evaporator.

  • Distillation:

    • Transfer the crude this compound to a round-bottom flask suitable for distillation.

    • Add boiling chips or a magnetic stir bar.

    • Set up for simple or vacuum distillation.

    • Heat the flask gently and collect the fraction that distills at the appropriate boiling point (196 °C at atmospheric pressure, or lower under vacuum).

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is useful for further purifying the distilled this compound if it is still colored or contains solid impurities.

Step-by-Step Methodology:

  • Solvent Selection: A common mixed solvent system for esters is ethanol/water or hexane/ethyl acetate.[11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the "good" solvent (the one in which it is more soluble, e.g., ethanol) dropwise while heating gently until the solid just dissolves.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent (the one in which it is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy.

    • If the solution remains clear, you may have added too much of the good solvent initially.

  • Crystal Growth:

    • Gently heat the solution until it becomes clear again.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Mandatory Visualizations

G crude_product Crude this compound (with Acid, Alcohol, Water) neutralization Neutralization (e.g., NaHCO3 solution) crude_product->neutralization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralization->extraction aqueous_waste Aqueous Waste (Acid, Salts, Alcohol) extraction->aqueous_waste Separate organic_layer Organic Layer (this compound, Solvent) extraction->organic_layer Separate drying Drying (e.g., MgSO4) organic_layer->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Distillation solvent_removal->distillation pure_product Pure this compound distillation->pure_product

References

Furan Derivative Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center for Furan Derivative Synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the causality behind common issues, ensuring a deeper understanding that empowers you to optimize your synthetic routes effectively.

Section 1: General Troubleshooting - Furan Ring Stability

The furan ring, while aromatic, possesses lower resonance energy compared to benzene, making it susceptible to degradation under certain conditions.[1] Understanding these instabilities is the first step in troubleshooting many furan syntheses.

FAQ 1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What's happening?

This is a classic sign of furan decomposition or polymerization, often catalyzed by acidic conditions. The lone pair of electrons on the furan oxygen makes the ring highly susceptible to protonation, which can initiate a cascade of undesirable reactions, including ring-opening and polymerization.[2][3] Electron-releasing groups on the furan ring can exacerbate this issue by increasing the ring's reactivity.[2]

Causality & Solution Workflow:

cluster_problem Problem Identification cluster_cause Primary Cause Analysis cluster_solutions Troubleshooting Solutions Problem Dark/Tarry Reaction Mixture Low Yield of Furan Product Cause Acid-Catalyzed Degradation Problem->Cause is often due to S1 Reduce Acidity: - Use milder acid (e.g., p-TsOH, Lewis Acid) - Add a proton sponge or non-nucleophilic base Cause->S1 Mitigate by S2 Lower Temperature: - Run reaction at the lowest effective temperature - Monitor closely to minimize reaction time Cause->S2 Mitigate by S3 Control Water Content: - Use anhydrous solvents and reagents - Employ Dean-Stark trap to remove water [6] Cause->S3 Mitigate by S4 Protect Sensitive Groups: - Electron-donating groups increase sensitivity - Consider installing electron-withdrawing groups Cause->S4 Consider if applicable

Caption: Troubleshooting workflow for furan decomposition.

FAQ 2: My furan product seems to decompose during workup or purification. How can I improve its stability?

This is a very common issue, particularly during aqueous acidic workups or silica gel chromatography. The acidic nature of silica gel can be sufficient to catalyze the ring-opening or polymerization of sensitive furans.[4]

Key Mitigation Strategies:

  • Neutralize Your Workup: When quenching your reaction, use a mild base like saturated sodium bicarbonate solution and avoid strong acids. Ensure the final pH is neutral or slightly basic before extraction.

  • Avoid Strong Acids: During workup, if an acid wash is necessary, use a weak acid and minimize contact time.

  • Purification Considerations: Standard silica gel is acidic. For sensitive furans, you must either neutralize the silica gel or use an alternative stationary phase. See the Purification Section for detailed protocols.

  • Temperature Control: During solvent removal on a rotary evaporator, use a low bath temperature and controlled vacuum to prevent degradation.[4]

Section 2: Troubleshooting Specific Synthetic Routes

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for creating furans from 1,4-dicarbonyl compounds under acidic conditions.[5] Most issues stem from the balance between effective catalysis and substrate degradation.

Root Causes & Solutions:

  • Insufficiently Strong Catalyst: While harsh acids can cause decomposition, an overly weak acid may not be sufficient to catalyze the rate-determining cyclization step.[6][7]

    • Solution: If using a mild acid like p-TsOH, consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%).[8] Alternatively, a stronger protic acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·Et₂O) could be trialed, but with careful temperature control.[6][9]

  • Water Inhibition: The reaction produces water, and its presence can inhibit the dehydrative cyclization.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms, driving the reaction to completion.[8] Alternatively, adding a strong dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective.[9]

  • Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl backbone can hinder the conformation required for cyclization.

    • Solution: This may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, which can significantly reduce reaction times and improve yields for sterically demanding substrates.[8]

This points to excessive decomposition, a common problem when substrates have acid-sensitive functional groups.[8][9]

Optimization Parameters for Paal-Knorr Synthesis

ParameterCondition to AvoidRecommended Alternative & Rationale
Catalyst Strong Protic Acids (e.g., conc. H₂SO₄)Milder Lewis Acids (e.g., ZnBr₂, Sc(OTf)₃): These are less prone to causing charring and can promote cyclization under gentler conditions.[8]
Temperature Prolonged High HeatMicrowave Synthesis: Heats the reaction to temperature in minutes, avoiding the long exposure to harsh conditions that leads to degradation.[5][8]
Solvent Solvent-free (risk of overheating)High-boiling aprotic solvent (e.g., Toluene, DMF): Allows for better temperature control and more homogenous heating.[8]
Water Presence of water in reagents/solventsAnhydrous conditions / Dean-Stark: Water is a product; its removal drives the reaction forward and prevents potential ring-opening side reactions.[6][8]
Feist-Benary Furan Synthesis

This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[10] Common issues often relate to the choice of base and controlling the subsequent cyclization and dehydration steps.

Root Causes & Solutions:

  • Base Strength: The choice of base is critical. A strong base like sodium hydroxide or sodium ethoxide can cause hydrolysis of ester groups on the β-dicarbonyl substrate or promote self-condensation side reactions.[11][12]

    • Solution: Use a milder, non-nucleophilic base like pyridine or triethylamine. These are generally sufficient to deprotonate the β-dicarbonyl without causing unwanted side reactions.[12]

  • Interrupted Reaction: The initial alkylation may occur, but the subsequent cyclization and dehydration to the aromatic furan can be slow or require different conditions. This is known as an "interrupted" Feist-Benary reaction.

    • Solution: After the initial base-catalyzed condensation, the reaction may require the addition of an acid catalyst to promote the final dehydration step to form the aromatic furan ring.[12]

cluster_start Starting Materials cluster_steps Reaction Pathway cluster_products Potential Products SM1 α-Halo Ketone Step1 Base-Catalyzed Alkylation SM1->Step1 SM2 β-Dicarbonyl SM2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration (Often Acid-Catalyzed) Step2->Step3 Spontaneous P1 Intermediate (Hydroxydihydrofuran) Step2->P1 Stalls Here? P2 Desired Furan Product Step3->P2 P1->Step3 Add Acid Catalyst

Caption: Feist-Benary reaction pathway and troubleshooting point.

Furan Synthesis from Carbohydrates

The acid-catalyzed dehydration of sugars (e.g., fructose, xylose) is a key route to valuable furans like 5-hydroxymethylfurfural (HMF) and furfural. The primary and most challenging side reaction is the formation of dark, polymeric byproducts known as humins .[13][14]

Mechanism of Humin Formation: Humins are not simple polymers. Their formation is a complex process initiated by the rehydration of the desired furan product (e.g., HMF) to form highly reactive intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH).[13][15][16] These intermediates then undergo aldol-type additions and condensations with HMF and other sugars, leading to complex, furan-containing polymers.[14][16]

Solutions to Minimize Humin Formation:

  • Biphasic Reaction System: This is one of the most effective strategies. By introducing an organic solvent (e.g., methyl isobutyl ketone, MIBK) that is immiscible with the aqueous acidic phase, the furan product is continuously extracted from the reactive aqueous phase as it is formed. This prevents it from rehydrating and participating in humin-forming side reactions.

  • Solvent Choice: Polar aprotic solvents can have a stabilizing effect on furan derivatives.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or HPLC) and stop it as soon as the starting sugar is consumed. Prolonged exposure to acid and heat will favor humin formation.

  • Catalyst Design: Research is ongoing into developing catalysts that are more selective for dehydration over the side reactions that lead to humin precursors.

Section 3: Purification Troubleshooting

Purifying furan derivatives can be challenging due to their sensitivity to acid, heat, and sometimes light.[4]

Question: I am losing most of my product during silica gel column chromatography.

This is the most frequent purification problem. Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH), which can catalyze the degradation of many furan derivatives.[4]

Detailed Protocol: Purifying an Acid-Sensitive Furan

  • Method A: Neutralize the Silica Gel

    • Rationale: To block the acidic silanol groups on the silica surface.

    • Procedure:

      • Prepare your eluent (e.g., 90:10 Hexane:Ethyl Acetate).

      • Add 0.5-1% triethylamine (NEt₃) to the eluent mixture.

      • Prepare the silica slurry using this basic eluent.

      • Pack the column as usual. The triethylamine will neutralize the acidic sites, allowing for safer passage of your compound.

    • Caution: Triethylamine can be difficult to remove completely under vacuum. This method is best if the subsequent reaction step is not sensitive to trace amounts of base.

  • Method B: Use an Alternative Stationary Phase

    • Rationale: To avoid the acidic nature of silica gel entirely.

    • Procedure:

      • Choose a Stationary Phase:

        • Neutral Alumina: Excellent for many furan derivatives. It has a different selectivity than silica, so you must re-optimize your solvent system using TLC (alumina TLC plates are available).

        • Florisil® (Magnesium Silicate): A less acidic alternative to silica gel that is also effective for many moderately polar compounds.[4]

      • Optimize Eluent: Perform TLC analysis on the chosen stationary phase to find a solvent system that provides an Rf value of 0.2-0.4 for your target compound.

      • Run the Column: Pack and run the column using the new stationary phase and optimized eluent.

Question: How do I choose the best purification technique for my furan derivative?
TechniqueBest Suited ForKey AdvantagesTroubleshooting Considerations
Column Chromatography Most non-volatile liquids and solids.Highly versatile, good for separating complex mixtures.Furan instability on silica gel (see above).[4]
Recrystallization Thermally stable solids.Can yield very high purity material; scalable.Finding a suitable single or binary solvent system can be time-consuming.
Distillation (Vacuum) Thermally stable, volatile liquids.Excellent for removing non-volatile impurities.Not suitable for heat-sensitive compounds; requires boiling point differences between components.
Preparative TLC/HPLC Small scale purification; difficult separations.High resolving power.Limited sample capacity; can be expensive.

Section 4: Spectroscopic Characterization - Common Pitfalls

Accurate characterization is essential. Here are some common issues encountered when analyzing furan derivatives.

¹H NMR Spectroscopy
  • Pitfall: Misinterpreting the chemical shifts of ring protons.

    • Insight: Protons at the α-positions (C2 and C5, adjacent to the oxygen) are more deshielded and appear downfield (typically 7.2-7.5 ppm) compared to protons at the β-positions (C3 and C4, typically 6.2-6.5 ppm).[17] The coupling constants between adjacent ring protons are also characteristic.

  • Pitfall: Overlooking impurities from the synthesis.

    • Insight: Be aware of the expected signals for common starting materials or solvents. For example, in a Paal-Knorr synthesis using toluene as a solvent, residual toluene signals may be present in the aromatic region of the spectrum.

¹³C NMR Spectroscopy
  • Pitfall: Difficulty assigning quaternary carbons.

    • Insight: The carbon atoms attached to the oxygen (C2 and C5) are typically the most downfield (140-155 ppm). Substituted carbons will appear as weak signals or may require longer acquisition times to observe.

Infrared (IR) Spectroscopy
  • Pitfall: Assuming the absence of a C=O stretch means the reaction failed.

    • Insight: In a successful Paal-Knorr synthesis, the characteristic strong C=O stretch of the starting 1,4-dicarbonyl (around 1715 cm⁻¹) will disappear and be replaced by characteristic furan ring stretches (C=C stretches around 1500-1600 cm⁻¹ and a strong C-O-C stretch around 1000-1100 cm⁻¹).[18] The disappearance of the starting material's carbonyl peak is a strong indicator of reaction success.

References

Technical Support Center: Catalyst Selection for Efficient Ethyl 2-Furoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-furoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and process optimization for the esterification of 2-furoic acid with ethanol. Our goal is to provide not just procedures, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of 2-furoic acid with ethanol. The choice of catalyst is critical and generally falls into three main categories:

  • Homogeneous Acid Catalysts: Traditional liquid acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). They are effective but present significant challenges in separation, purification, and reactor corrosion.

  • Heterogeneous Solid Acid Catalysts: These are insoluble in the reaction medium, offering significant advantages in terms of separation, reusability, and reduced environmental impact.[1] Prominent examples include:

    • Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins like Amberlyst-15 are widely used due to their high acidity and operational simplicity.[2][3]

    • Zeolites: Microporous aluminosilicates (e.g., H-ZSM-5, H-Beta) offer shape selectivity and high thermal stability, making them robust catalysts for this transformation.[1][4]

    • Supported Heteropolyacids: Tungstophosphoric acid (TPA) supported on zirconia (ZrO₂) has shown high activity and reusability for the esterification of 2-furoic acid.[5][6]

  • Biocatalysts (Enzymes): Lipases, particularly immobilized forms like Candida antarctica Lipase B (Novozym 435), offer a green chemistry approach. They operate under mild conditions with high selectivity, which is ideal for sensitive substrates, though they can be more expensive.[7][8][9]

Q2: How do I select the most appropriate catalyst for my specific research or production needs?

Catalyst selection involves a trade-off between activity, selectivity, cost, and process constraints.

  • For lab-scale, proof-of-concept synthesis: A homogeneous catalyst like H₂SO₄ can be effective for quickly verifying the reaction, but be prepared for a challenging workup.

  • For scalable, environmentally friendly processes: Heterogeneous catalysts are superior. Amberlyst-15 is an excellent starting point due to its commercial availability, high activity at moderate temperatures, and ease of handling.[2][3] Zeolites are preferable for higher temperature, continuous flow reactions due to their exceptional thermal stability.[1][10]

  • For high-purity, pharmaceutical-grade synthesis: Biocatalysts like Novozym 435 are often the best choice. The mild reaction conditions minimize byproduct formation, simplifying downstream purification.[7][11]

Catalyst Performance Comparison
Catalyst TypeCatalyst ExampleTypical Temp. (°C)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)70 - 100High activity, low costCorrosive, difficult to separate, generates acidic waste
Heterogeneous (Resin) Amberlyst-1560 - 90Easily separated, reusable, non-corrosive, high activity.[2][3]Lower thermal stability (<120 °C), potential for swelling
Heterogeneous (Zeolite) H-ZSM-5100 - 150High thermal stability, shape selectivity, robust, regenerable.[1]May require higher temperatures, potential for pore diffusion limits
Heterogeneous (Other) TPA/ZrO₂125 - 140High activity, good reusability, environmentally benign.[5][6]More complex to prepare than commercial catalysts
Biocatalyst (Enzyme) Novozym 43540 - 60High selectivity, mild conditions, minimal byproducts, green.[9][11]Higher cost, sensitive to temperature and pH, slower reaction rates

Troubleshooting Guide

Q3: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is the most common issue. The cause is often related to the reaction equilibrium or catalyst inefficiency.

  • Cause 1: Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, will shift the equilibrium back towards the reactants, limiting your yield.

    • Solution:

      • Increase Reactant Concentration: Use a significant excess of ethanol. A molar ratio of ethanol to 2-furoic acid of 3:1 or higher is common. This shifts the equilibrium towards the product side (Le Chatelier's Principle).

      • Water Removal: Actively remove water as it forms. For batch reactions, using a Dean-Stark apparatus is effective. Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.

  • Cause 2: Insufficient Catalyst Activity: The catalyst may not be active enough under your chosen conditions.

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the weight percent of the catalyst relative to the limiting reactant (2-furoic acid).

      • Increase Reaction Temperature: For solid acid catalysts, increasing the temperature can significantly boost the reaction rate.[6] Be mindful of the catalyst's thermal stability (especially for resins like Amberlyst-15) and the boiling point of your solvent/reactants.

  • Cause 3: Catalyst Deactivation: The catalyst may have lost activity. (See Q4 for more details).

Below is a logical workflow to troubleshoot low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_equilibrium Is water being effectively removed? start->check_equilibrium check_ratio Is the Ethanol:Acid molar ratio high enough? (e.g., >3:1) check_equilibrium->check_ratio Yes action_remove_water Implement water removal: - Dean-Stark Trap - Molecular Sieves check_equilibrium->action_remove_water No check_catalyst Is the catalyst active? check_ratio->check_catalyst Yes action_increase_etoh Increase molar ratio of Ethanol check_ratio->action_increase_etoh No action_increase_catalyst Increase catalyst loading or temperature check_catalyst->action_increase_catalyst Conditions not optimal action_check_deactivation Check for catalyst deactivation (see Q4) check_catalyst->action_check_deactivation Previously worked well end_success Yield Improved action_remove_water->end_success action_increase_etoh->end_success action_increase_catalyst->end_success action_check_deactivation->end_success

A workflow for troubleshooting low product yield.
Q4: My heterogeneous catalyst (Amberlyst-15/Zeolite) is losing activity after a few cycles. How can I regenerate it?

Catalyst deactivation is expected over time and is typically caused by poisoning or fouling of the active sites.[12]

  • Cause 1: Pore Blockage/Fouling: High molecular weight byproducts or unreacted starting materials can adsorb onto the catalyst surface and block its active sites or pores.

    • Regeneration Protocol: After a reaction, filter the catalyst and wash it thoroughly with a solvent that can dissolve the potential foulants. Start with a non-polar solvent (like hexane) to remove organic residues, followed by a polar solvent (like ethanol or acetone) to wash away more polar species. Dry the catalyst under vacuum at a moderate temperature (60-80 °C) before reuse.[13]

  • Cause 2: Coking (for Zeolites): At higher temperatures, organic molecules can decompose and deposit carbon ("coke") on the catalyst, physically blocking active sites.

    • Regeneration Protocol: After a solvent wash, the catalyst can be regenerated by calcination. Heat the zeolite catalyst in a furnace with a slow flow of air. Gradually ramp the temperature (e.g., to 450-550 °C) and hold for several hours to burn off the carbon deposits.

Q5: I'm observing a dark coloration and the formation of insoluble materials in my reaction. What's happening?

This is a common issue when using strong acid catalysts with furan-containing molecules.

  • Cause: Furan Ring Polymerization: The furan ring is sensitive to strong acids and can undergo acid-catalyzed polymerization or degradation, leading to the formation of dark, insoluble "humins".[12] This is especially problematic with strong homogeneous acids like H₂SO₄ at elevated temperatures.

    • Solution:

      • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

      • Use a Milder Catalyst: Switch from a strong homogeneous acid to a heterogeneous catalyst like Amberlyst-15, which often provides a less harsh acidic environment.[2]

      • Consider Biocatalysis: If polymerization is a persistent issue, using an enzyme like Novozym 435 under its mild, near-neutral conditions will completely avoid this side reaction.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol provides a robust method for lab-scale synthesis using a reusable heterogeneous catalyst.

  • Catalyst Activation: Dry the Amberlyst-15 resin in a vacuum oven at 80 °C for 12 hours to remove adsorbed water. Store in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (1.0 eq), absolute ethanol (5.0 eq), and activated Amberlyst-15 (15 wt% of the 2-furoic acid).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Catalyst Recovery: After cooling the mixture to room temperature, recover the Amberlyst-15 catalyst by simple filtration. Wash the recovered resin with fresh ethanol, then dry as described in Step 1 for reuse.[13]

  • Workup and Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted 2-furoic acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess ethanol using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.[14]

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Fischer_Esterification cluster_0 Mechanism Steps cluster_1 Reactants & Products A 1. Protonation of Carbonyl B 2. Nucleophilic Attack A->B A->B C 3. Proton Transfer B->C D 4. Water Elimination C->D E 5. Deprotonation D->E Water Water D->Water Catalyst H+ (Catalyst) E->Catalyst Regenerated Ethyl_Furoate This compound E->Ethyl_Furoate Furoic_Acid 2-Furoic Acid Furoic_Acid->A Ethanol Ethanol Ethanol->B Catalyst->A

Key stages of the acid-catalyzed esterification process.

References

Technical Support Center: Synthesis of High-Purity Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and achieve high-purity this compound in your laboratory.

Introduction to this compound Synthesis

This compound is a valuable organic compound used as a flavoring agent and an intermediate in the pharmaceutical and fragrance industries. The most common and direct method for its synthesis is the Fischer esterification of 2-furoic acid with ethanol, catalyzed by a strong acid. While seemingly straightforward, this reaction is not without its challenges, primarily concerning the formation of various impurities that can affect the final product's quality and yield.

This guide will focus on the Fischer esterification route and provide expert insights into identifying, minimizing, and eliminating common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Q: My reaction has a low conversion rate, and I'm isolating a significant amount of unreacted 2-furoic acid. What's going wrong?

A: Low conversion in Fischer esterification is a common issue and is often related to the reversible nature of the reaction. Here are the primary causes and solutions:

  • Insufficient Catalyst: The protonation of the carboxylic acid by the acid catalyst is a crucial step to activate it for nucleophilic attack by ethanol.

    • Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is sufficient.

  • Presence of Water: Water is a byproduct of the reaction. Its accumulation can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[1][2]

    • Solution 1: Use Excess Ethanol: Employing a large excess of ethanol will shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] Using ethanol as the solvent is a common and effective strategy.

    • Solution 2: Water Removal: For higher yields, active removal of water is recommended. A Dean-Stark apparatus is highly effective for this purpose, azeotropically removing water with a solvent like toluene.[3][4][5]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reflux time. Ensure the reaction is heated to the boiling point of the alcohol being used.

Problem 2: Presence of a Low-Boiling Point Impurity

Q: My final product is contaminated with a low-boiling point impurity. GC-MS analysis suggests it might be diethyl ether. How can I prevent its formation?

A: The formation of diethyl ether is a known side reaction in acid-catalyzed reactions of ethanol, especially at elevated temperatures.[4]

  • Mechanism of Diethyl Ether Formation: Under acidic conditions, ethanol can be protonated, and a subsequent Sₙ2 reaction with another ethanol molecule leads to the formation of diethyl ether and water.

  • Solution: Temperature Control: The formation of diethyl ether from ethanol is highly temperature-dependent. While higher temperatures favor the esterification reaction, excessive heat will promote the dehydration of ethanol to diethyl ether. The optimal temperature for diethyl ether formation is around 130-140°C.[6] To minimize this side reaction, maintain the reaction temperature at the gentle reflux of ethanol (around 78°C) and avoid aggressive heating. If using a higher boiling solvent with a Dean-Stark trap, carefully monitor the temperature of the reaction mixture.

Problem 3: Darkening of the Reaction Mixture and a Burnt Odor

Q: During the reaction or distillation, my mixture turned dark brown, and the final product has a burnt smell. What could be the cause?

A: This is likely due to the degradation of 2-furoic acid or the furan ring under harsh acidic conditions and high temperatures. One significant degradation pathway is decarboxylation.

  • Decarboxylation of 2-Furoic Acid: At elevated temperatures, 2-furoic acid can undergo decarboxylation to produce furan, a volatile and potentially undesirable impurity. Studies have shown that the decarboxylation of 2-furoic acid is activated at temperatures around 140-160°C.[7][8]

  • Solutions:

    • Maintain Moderate Temperatures: Avoid excessive heating during both the reaction and the final distillation. Vacuum distillation is highly recommended for the purification of this compound to lower the boiling point and minimize thermal stress on the compound.

    • Use Milder Catalysts: While strong acids like sulfuric acid are effective, they can also promote side reactions and degradation. Consider using solid acid catalysts like Amberlyst-15 or Nafion-H, which can be easily filtered off after the reaction, simplifying the workup and potentially reducing degradation.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 2-furoic acid to ethanol?

A1: To drive the equilibrium towards the formation of the ester, a large excess of ethanol is recommended. Ratios of 1:5 to 1:10 (2-furoic acid to ethanol) are commonly used, with ethanol often serving as the solvent.[1]

Q2: How can I effectively remove the acid catalyst after the reaction?

A2: The most common method is to perform a workup using a basic solution. After cooling the reaction mixture, it can be diluted with an organic solvent (like diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will neutralize the acid catalyst and any unreacted 2-furoic acid, converting them into their respective sodium salts, which are soluble in the aqueous layer and can be separated.[2][12][13]

Q3: What are the best analytical techniques to assess the purity of my this compound?

A3: A combination of techniques is ideal for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities such as unreacted ethanol, diethyl ether, and furan.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the final product and detecting less volatile impurities, including unreacted 2-furoic acid.[3][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The presence of characteristic peaks for impurities can help in their identification and quantification.[16][17][18]

Q4: Can I use a different acid catalyst besides sulfuric acid?

A4: Yes, several other acid catalysts can be used for Fischer esterification. Para-toluenesulfonic acid (p-TsOH) is a solid, less corrosive alternative to sulfuric acid.[19] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or supported acids, offer the advantage of easy separation from the reaction mixture by filtration, which can simplify the workup and minimize acidic waste streams.[9][10]

Q5: My product is an oil, but the literature reports a melting point. Why is that?

A5: this compound has a reported melting point in the range of 32-37°C.[20] This means that at a typical room temperature of around 20-25°C, it can exist as a solid or a supercooled liquid (an oil). If your product is pure and appears as an oil, try cooling it in an ice bath to induce crystallization. The presence of impurities can also lower the melting point and may cause it to remain as an oil at room temperature.

Optimized Protocol for High-Purity this compound Synthesis

This protocol is designed to maximize the yield and purity of this compound by addressing the common issues discussed above.

Materials and Equipment:

  • 2-Furoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (1 equivalent).

    • Add a significant excess of anhydrous ethanol (5-10 equivalents).

    • Slowly and carefully add concentrated sulfuric acid (0.02-0.05 equivalents) to the stirring mixture.

    • Attach a reflux condenser and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the 2-furoic acid spot indicates the reaction is nearing completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether (or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution. Caution: CO₂ gas will be evolved. Vent the funnel frequently. Continue washing until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

    • For high purity, purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~90-92°C at 10 mmHg).

Diagrams

Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification furoic_acid 2-Furoic Acid reflux Reflux (78-80°C) furoic_acid->reflux ethanol Ethanol (excess) ethanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux rotovap1 Rotary Evaporation (remove excess ethanol) reflux->rotovap1 Cool extraction Extraction (Diethyl Ether) rotovap1->extraction wash_bicarb Wash with NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry (MgSO₄) wash_brine->drying rotovap2 Rotary Evaporation (remove solvent) drying->rotovap2 Filter distillation Vacuum Distillation rotovap2->distillation product High-Purity This compound distillation->product

Caption: Optimized workflow for the synthesis and purification of high-purity this compound.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered low_yield Low Yield/ Unreacted Starting Material start->low_yield low_bp_impurity Low Boiling Point Impurity (e.g., Diethyl Ether) start->low_bp_impurity dark_color Dark Coloration/ Burnt Odor start->dark_color water_present Water Present? low_yield->water_present high_temp Excessive Temperature? low_bp_impurity->high_temp degradation Thermal Degradation/ Decarboxylation? dark_color->degradation insufficient_catalyst Insufficient Catalyst? water_present->insufficient_catalyst No use_excess_etoh Use Excess Ethanol/ Dean-Stark water_present->use_excess_etoh Yes time_temp Insufficient Time/Temp? insufficient_catalyst->time_temp No increase_catalyst Increase Catalyst Amount insufficient_catalyst->increase_catalyst Yes increase_time_temp Increase Reflux Time/ Ensure Reflux time_temp->increase_time_temp Yes control_temp Maintain Gentle Reflux (~78-80°C) high_temp->control_temp Yes use_vac_dist Use Vacuum Distillation degradation->use_vac_dist Yes milder_catalyst Consider Milder Catalyst (e.g., solid acid) degradation->milder_catalyst Also Consider

Caption: A logical guide to troubleshooting common issues in this compound synthesis.

Quantitative Data Summary

ParameterConditionExpected OutcomePotential Impurities ReducedReference
Reaction Temperature 78-80°C (Gentle Reflux)Minimizes diethyl ether formationDiethyl ether[6]
Reaction Temperature > 140°CIncreased rate of diethyl ether formation and potential decarboxylation-[6][7][8]
Ethanol to 2-Furoic Acid Ratio 1:1Lower conversionUnreacted 2-furoic acid[1]
Ethanol to 2-Furoic Acid Ratio > 5:1Higher conversion to esterUnreacted 2-furoic acid[1]
Water Removal Use of Dean-Stark ApparatusDrives equilibrium to completion, increasing yieldUnreacted 2-furoic acid, water[3][4][5]
Catalyst Strong Mineral Acid (e.g., H₂SO₄)High reaction rate-[19]
Catalyst Solid Acid Catalyst (e.g., Amberlyst-15)Easier workup, potentially fewer side reactionsAcidic residues, degradation products[9][10]

References

Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of Ethyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important chemical intermediate. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of final pharmaceutical products. Therefore, robust and reliable analytical methods are paramount.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to not only execute methods but also to troubleshoot and adapt them effectively. We will explore the most common analytical techniques, address specific challenges you may encounter, and provide field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address the practical questions and issues that arise during the analysis of this compound.

Part 1: General Questions & Impurity Profiling

Q1: What are the most likely impurities I should expect in a sample of this compound?

A1: Understanding the synthetic route is key to predicting potential impurities. This compound is typically produced from furfural, which is first oxidized to 2-furoic acid and then esterified with ethanol.[1] Therefore, impurities can originate from starting materials, by-products, or degradation.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique
2-Furoic AcidC₅H₄O₃Unreacted starting materialHPLC, GC (with derivatization)
EthanolC₂H₅OHUnreacted starting material, hydrolysisGC (Headspace or direct injection)
FurfuralC₅H₄O₂Impurity from 2-furoic acid synthesisHPLC, GC
WaterH₂OBy-product of esterification, hydrolysisKarl Fischer Titration
Dimerization ProductsVariesSide reactions during synthesis or storageHPLC, LC-MS

Q2: What are the general regulatory expectations for impurity method validation?

A2: Regulatory bodies like the FDA and international guidelines such as the International Council for Harmonisation (ICH) require that analytical methods for impurities are validated to prove they are suitable for their intended purpose.[2][3] The validation process provides documented evidence that the method is reliable, accurate, and consistent.[2][4] Key validation characteristics are outlined in the ICH Q2(R2) guideline and include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[5][6]

Part 2: Gas Chromatography (GC) Methods

Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like this compound (Boiling Point: 196 °C).[1][7]

Q3: When is GC the preferred method for this compound analysis?

A3: GC is the method of choice for identifying and quantifying volatile or semi-volatile impurities, particularly residual solvents like ethanol. Its high resolving power and compatibility with sensitive detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS) make it ideal for trace-level analysis. GC-MS, in particular, is invaluable for the structural identification of unknown impurities.[8][9]

Q4: I'm seeing peak tailing for acidic impurities like 2-furoic acid in my GC analysis. What's causing this and how can I fix it?

A4: Peak tailing for acidic compounds is a classic sign of unwanted interaction between the analyte and active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.[10] The polar carboxylic acid group of 2-furoic acid can form hydrogen bonds with these sites, delaying its elution and causing a tailed peak.

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass wool liner. Replace the liner and septum frequently to prevent the buildup of non-volatile residues.[10]

  • Employ an Inert GC Column: Use a column specifically designed for inertness, which has been treated to minimize active sites.

  • Chemical Derivatization: The most robust solution is to eliminate the problematic functional group. Derivatization chemically modifies the compound to make it more volatile and less interactive.[11] For a carboxylic acid like 2-furoic acid, silylation (e.g., using BSTFA) is a common and effective strategy.

Q5: What is a good starting point for a GC-MS method for impurity analysis?

A5: A general-purpose, mid-polarity column is an excellent starting point. The following protocol provides a robust foundation for method development.

Experimental Protocol: GC-MS Impurity Profiling of this compound

1. Objective: To separate, identify, and quantify potential volatile and semi-volatile impurities in this compound.

2. Sample Preparation: a. Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent, such as Dichloromethane or Ethyl Acetate. c. Transfer an aliquot to a 2 mL autosampler vial for analysis.

3. Instrumentation & Parameters:

Table 2: Recommended GC-MS Starting Conditions

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable instrumentation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-5MS[8]A 5% phenyl-methylpolysiloxane phase offers excellent general-purpose selectivity and inertness.
Inlet Split/Splitless
Inlet Temp250 °CEnsures volatilization without thermal degradation.
Injection ModeSplit (Ratio 50:1)Prevents column overload from the main this compound peak, improving resolution of trace impurities.
Injection Vol.1.0 µLStandard volume for good sensitivity.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program
Initial Temp60 °C, hold for 2 minAllows for good focusing of volatile compounds at the head of the column.
Ramp10 °C/min to 280 °CA moderate ramp rate effectively separates compounds across a range of boiling points.
Final HoldHold at 280 °C for 5 minEnsures all high-boiling compounds are eluted from the column.
MS System Agilent 5977A or equivalent
Source Temp230 °CStandard temperature for electron ionization.
Quad Temp150 °CStandard temperature for the quadrupole mass filter.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range35 - 450 amuCovers the expected mass range of this compound and its likely impurities.

4. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Identify the main component peak (this compound). c. For each impurity peak, compare the acquired mass spectrum against a reference library (e.g., NIST) for tentative identification.[12] d. Report impurity levels as area percent relative to the total area. For accurate quantification, a reference standard for each impurity should be used to create a calibration curve.

Part 3: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile impurities, compounds with strong UV chromophores, and for purity assays.[13][14]

Q6: Why would I choose HPLC over GC for analyzing this compound?

A6: HPLC is advantageous for several reasons:

  • Non-Volatile Impurities: It excels at analyzing non-volatile or thermally labile impurities, such as degradation products or dimerization by-products, that are not suitable for GC.

  • Assay Purity: HPLC-UV is the standard method for determining the purity (assay) of the main compound.

  • UV Chromophore: The furan ring in this compound is a strong UV chromophore, making UV detection highly sensitive and specific.[15]

  • Robustness: HPLC methods are often considered highly robust and reproducible for routine quality control.

Q7: I'm developing a reversed-phase HPLC method and struggling with co-eluting peaks. What's my troubleshooting strategy?

A7: Resolving co-eluting peaks requires a systematic approach to manipulate the selectivity of your chromatographic system. The goal is to alter the relative interactions of the analytes with the stationary and mobile phases.

// Tier 1 Decisions mod_gradient [label="Modify Gradient Slope", fillcolor="#FBBC05"]; mod_organic [label="Change Organic Solvent", fillcolor="#FBBC05"]; mod_ph [label="Adjust Mobile Phase pH", fillcolor="#FBBC05"]; mod_column [label="Change Stationary Phase", fillcolor="#FBBC05"];

// Tier 2 Explanations & Actions gradient_action [label="Make slope shallower around\n co-eluting peaks to increase\n separation time.", shape=note, fillcolor="#F1F3F4"]; organic_action [label="Switch from Acetonitrile to Methanol\n (or vice versa). This alters π-π\n and dipole interactions.", shape=note, fillcolor="#F1F3F4"]; ph_action [label="For ionizable impurities (e.g., 2-Furoic Acid),\n a small pH change can drastically\n alter retention and selectivity.", shape=note, fillcolor="#F1F3F4"]; column_action [label="Switch from C18 to a different\n selectivity, like Phenyl-Hexyl or a\n polar-embedded phase.", shape=note, fillcolor="#F1F3F4"];

// Connections start -> mod_gradient [label="Isocratic or Gradient?"]; start -> mod_organic; start -> mod_ph [label="Are impurities ionizable?"]; start -> mod_column [label="If other options fail"];

mod_gradient -> gradient_action [style=dashed]; mod_organic -> organic_action [style=dashed]; mod_ph -> ph_action [style=dashed]; mod_column -> column_action [style=dashed]; } } Caption: Troubleshooting Decision Tree for Co-eluting HPLC Peaks.

Q8: What does a standard, validated HPLC purity method for this compound look like?

A8: A typical method will use a C18 column with a gradient elution of acidified water and an organic solvent. Method validation must be performed to demonstrate its suitability.

Experimental Protocol: HPLC-UV Purity Method for this compound

1. Objective: To determine the purity of this compound and quantify related substance impurities using a gradient reversed-phase HPLC method.

2. Sample & Standard Preparation: a. Solvent (Diluent): 50:50 Acetonitrile:Water. b. Standard Solution (for assay): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.5 mg/mL). c. Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Instrumentation & Parameters:

Table 3: Recommended HPLC-UV Starting Conditions

ParameterSettingRationale
HPLC System Waters Alliance, Agilent 1260, or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is the workhorse of reversed-phase chromatography, providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks of acidic analytes and improves reproducibility.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% to 95% B17-18 min: 95% to 20% B18-25 min: 20% B (Equilibration)A gradient elution is necessary to elute impurities with a wide range of polarities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CUsing a column oven ensures stable retention times.[17][18]
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD)
Wavelength248 nmThis wavelength corresponds to a high absorbance maximum (λmax) for the furan ring, providing excellent sensitivity.[19]

4. Method Validation: The method must be validated according to ICH guidelines.[5]

Table 4: Key Validation Parameters for an Impurity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can detect the analyte unequivocally in the presence of other components (impurities, degradants).[5]Peak purity analysis (using DAD), resolution > 1.5 between adjacent peaks.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for each impurity over its range.
Accuracy The closeness of test results to the true value.[3]% Recovery of spiked impurities should be within 80-120% at various levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.RSD ≤ 10% for impurity quantitation at the LOQ level.
Range The interval between the upper and lower concentrations over which the method is precise, accurate, and linear.[3]From the LOQ to 120% of the specification limit for each impurity.

Workflow for Unknown Impurity Identification

When a new, significant impurity is detected, a structured approach is required for its identification and characterization.

// Nodes start [label="New Peak Detected in\n Purity Analysis (e.g., HPLC-UV)", fillcolor="#FBBC05"]; check_threshold [label="Is Peak > Identification Threshold?\n(e.g., >0.10% per ICH Q3A/B)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lcms_analysis [label="LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propose_structure [label="Propose Structure\n based on MS fragmentation\n and exact mass", fillcolor="#F1F3F4"]; isolate_impurity [label="Isolate Impurity\n(e.g., Preparative HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_analysis [label="Structural Elucidation by NMR\n(¹H, ¹³C, 2D NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm_structure [label="Confirm Structure & Synthesize\n Reference Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_report [label="Report as Identified Impurity", fillcolor="#F1F3F4"]; end_monitor [label="Monitor as Unidentified Impurity", fillcolor="#F1F3F4"];

// Connections start -> check_threshold; check_threshold -> lcms_analysis [label="Yes"]; check_threshold -> end_monitor [label="No"]; lcms_analysis -> propose_structure; propose_structure -> isolate_impurity; isolate_impurity -> nmr_analysis; nmr_analysis -> confirm_structure; confirm_structure -> end_report; } } Caption: General Workflow for the Identification of Unknown Impurities.

References

Validation & Comparative

A Comparative Analysis for the Senior Application Scientist: Ethyl 2-Furoate vs. Methyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, furan derivatives hold a significant position as versatile building blocks and functional ingredients. Among these, the simple esters of 2-furoic acid, particularly Ethyl 2-furoate and Mthis compound, are frequently encountered in flavor and fragrance applications, as well as in the synthesis of pharmaceutical and agrochemical agents. While structurally similar, the choice between the ethyl and methyl ester can have subtle yet significant implications for the final product's properties and the efficiency of its synthesis. This guide provides an in-depth comparative analysis of these two key furoates, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in their selection process.

At a Glance: Physicochemical Properties

A fundamental comparison begins with the core physicochemical properties of this compound and Mthis compound. These characteristics influence their behavior in various applications, from volatility in fragrance compositions to solubility in reaction media.

PropertyThis compoundMthis compound
Molecular Formula C₇H₈O₃[1]C₆H₆O₃[2]
Molecular Weight 140.14 g/mol [1]126.11 g/mol [2]
Appearance Colorless to light yellow liquid/solid[3]Colorless to pale yellow liquid[4]
Melting Point 32-37 °C[3]Not available
Boiling Point 196 °C[3]181 °C[5]
Density 1.117 g/mL at 25 °C[3]1.179 g/mL at 25 °C[5]
Flash Point 70 °C (158 °F)[3]73 °C (164 °F)[4]
Water Solubility Insoluble[3]Slightly soluble[5]

The most notable difference lies in their physical state at room temperature; this compound can exist as a solid, given its higher melting point, while Mthis compound is a liquid. This can have practical implications for handling and formulation. The higher boiling point and molecular weight of this compound are expected due to the additional methylene group in the ethyl chain.

Sensory Profile: A Tale of Two Esters

In the realm of flavors and fragrances, the subtle difference in the alkyl group leads to distinct sensory profiles. While quantitative, head-to-head sensory panel data is limited in publicly available literature, qualitative descriptions and established knowledge of flavor chemistry provide a strong basis for comparison.

Mthis compound is often described as having a sweet, fruity, and somewhat fungal or mushroom-like aroma.[5][6] Its taste profile is characterized by sweet, caramel, and brown sugar notes, with a slightly musty undertone.[4][7] This makes it a valuable component for creating brown sugar, caramel, rum, nut, and coffee flavors.[4]

This compound , on the other hand, presents a warm, fruity-floral, and balsamic odor.[3][7] It is often used in berry, grape, and wine flavor imitations.[3] The "burnt" taste description for this compound suggests its utility in cooked or roasted flavor profiles.[8]

The choice between these two esters is therefore highly dependent on the desired nuance in the final flavor or fragrance. The slightly more complex and floral notes of this compound may be preferred for certain fruit profiles, while the sweeter, more caramelic character of Mthis compound is better suited for confectionary and baked good applications.

Application in Chemical Synthesis: A Matter of Reactivity and Sterics

Both this compound and Mthis compound serve as important intermediates in organic synthesis. The furan ring is a versatile scaffold for constructing more complex heterocyclic molecules, which are prevalent in many active pharmaceutical ingredients (APIs).[5][9]

The primary difference in their utility as synthetic intermediates lies in the reactivity of the ester group. In nucleophilic acyl substitution reactions, the ethyl group in this compound is slightly larger and more electron-donating than the methyl group in Mthis compound. This can lead to subtle differences in reaction kinetics, with the methyl ester often being slightly more reactive due to lesser steric hindrance.

For instance, in a saponification reaction (alkaline hydrolysis), the smaller methyl group of Mthis compound would allow for easier access of the hydroxide nucleophile to the carbonyl carbon, potentially leading to a faster reaction rate compared to this compound under identical conditions. Conversely, in reactions where the ester is the nucleophile, the slightly greater electron-donating nature of the ethyl group could marginally enhance its reactivity.

While specific comparative kinetic studies are not widely available, the general principles of organic chemistry suggest that for most applications where the ester is the electrophile, Mthis compound may offer a slight kinetic advantage. However, the choice of ester is often dictated by the desired properties of the final product or the specific requirements of a multi-step synthesis.

Spectroscopic Fingerprints: A Comparative Overview

For quality control and characterization, a clear understanding of the spectroscopic data for both compounds is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of both compounds show characteristic signals for the furan ring protons. The key difference lies in the signals for the ester alkyl group.

Mthis compound:

  • A singlet for the methyl protons (-OCH₃) typically appears around 3.90 ppm.

  • The furan protons appear as multiplets in the aromatic region.[10]

This compound:

  • A quartet for the methylene protons (-OCH₂CH₃) is observed, coupled to the adjacent methyl group.

  • A triplet for the terminal methyl protons (-OCH₂CH₃) is also present.

The ¹³C NMR spectra will also show a key difference in the chemical shift of the alkyl carbons, with the ethyl group carbons of this compound appearing at different chemical shifts than the methyl carbon of Mthis compound.

Infrared (IR) Spectroscopy

The IR spectra of both esters are dominated by a strong carbonyl (C=O) stretch, typically in the range of 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester group will also be prominent. The primary difference will be in the C-H stretching and bending regions, reflecting the presence of a methyl versus an ethyl group.

Mass Spectrometry (MS)

In mass spectrometry, both molecules will show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns will be similar, with a prominent peak corresponding to the furoyl cation. The key difference will be the loss of the alkoxy group (•OCH₃ for methyl furoate and •OCH₂CH₃ for ethyl furoate).

Synthesis and Production

Both this compound and Mthis compound are typically synthesized via the Fischer esterification of 2-furoic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.[3][5] 2-furoic acid itself is often produced through the oxidation of furfural, a bio-based chemical derived from agricultural feedstocks.[3]

dot digraph "Fischer_Esterification" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Synthesis of Alkyl 2-Furoates", splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Furfural [label="Furfural"]; FuroicAcid [label="2-Furoic Acid"]; Alcohol [label="Alcohol (Methanol or Ethanol)"]; AcidCatalyst [label="Acid Catalyst (e.g., H₂SO₄)"]; Ester [label="Alkyl 2-Furoate (Methyl or Ethyl)"]; Water [label="Water"];

Furfural -> FuroicAcid [label="Oxidation"]; FuroicAcid -> Ester; Alcohol -> Ester; AcidCatalyst -> Ester [arrowhead=none, style=dashed]; Ester -> Water [style=invis]; } dot

General synthesis pathway for Alkyl 2-furoates.

The choice between producing the ethyl or methyl ester is primarily driven by the cost and availability of the respective alcohol and the specific requirements of the downstream application. The reaction conditions for both esterifications are similar, and the choice of one over the other in a manufacturing setting is often a matter of process optimization and economics.

Safety and Handling

A review of the safety data sheets for both compounds reveals some differences in their hazard classifications.

Mthis compound is generally considered to be more hazardous than this compound. It is often classified as toxic if swallowed and may cause skin and eye irritation.

This compound , in contrast, is often not classified as hazardous under GHS.

As with all chemicals, it is imperative to consult the specific safety data sheet provided by the supplier and to handle both compounds in a well-ventilated area using appropriate personal protective equipment.

Experimental Protocols

General Procedure for Fischer Esterification of 2-Furoic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid and an excess of the desired alcohol (methanol for Mthis compound, ethanol for this compound).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation.

General Procedure for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a small amount of the purified ester in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the neat liquid (for Mthis compound) or the molten solid (for this compound) using an FT-IR spectrometer with an ATR accessory.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS), to obtain the mass spectrum and fragmentation pattern.

Conclusion and Recommendations

The choice between this compound and Mthis compound is a nuanced decision that depends on the specific application.

  • For flavor and fragrance applications: The selection should be guided by the desired sensory profile. This compound is recommended for fruity-floral and balsamic notes, while Mthis compound is better suited for sweet, caramel, and nutty profiles.

  • For chemical synthesis: Mthis compound may offer a slight kinetic advantage in reactions where the ester acts as an electrophile due to reduced steric hindrance. However, the difference is likely to be small, and other factors such as the desired properties of the final product and the overall synthetic strategy should be the primary considerations.

  • Regarding safety and handling: this compound presents a lower hazard profile and may be preferred where a less hazardous alternative is desired.

dot digraph "Decision_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Selection Workflow: Ethyl vs. Mthis compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Application Requirement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlavorFragrance [label="Flavor & Fragrance", shape=diamond, style=filled, fillcolor="#FBBC05"]; ChemicalSynthesis [label="Chemical Synthesis", shape=diamond, style=filled, fillcolor="#34A853"]; SafetyConsideration [label="Safety a Primary Concern?", shape=diamond, style=filled, fillcolor="#EA4335"];

FruityFloral [label="Fruity-Floral/Balsamic Profile", shape=box]; SweetCaramel [label="Sweet/Caramel/Nutty Profile", shape=box]; EthylFuroate [label="Select this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylFuroate [label="Select Mthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Kinetics [label="Slight Kinetic Advantage Desired?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ProductProperties [label="Final Product Properties/Synthetic Strategy", shape=box];

Start -> FlavorFragrance; Start -> ChemicalSynthesis; Start -> SafetyConsideration;

FlavorFragrance -> FruityFloral [label="Yes"]; FlavorFragrance -> SweetCaramel [label="No"]; FruityFloral -> EthylFuroate; SweetCaramel -> MethylFuroate;

ChemicalSynthesis -> Kinetics; Kinetics -> MethylFuroate [label="Yes"]; Kinetics -> ProductProperties [label="No"]; ProductProperties -> EthylFuroate; ProductProperties -> MethylFuroate;

SafetyConsideration -> EthylFuroate [label="Yes"]; SafetyConsideration -> MethylFuroate [label="No"]; } dot

Decision workflow for selecting between Ethyl and Mthis compound.

Ultimately, both this compound and Mthis compound are valuable and versatile compounds. A thorough understanding of their comparative properties, as outlined in this guide, will enable the informed selection of the most appropriate ester for a given research, development, or manufacturing endeavor.

References

Validation of Ethyl 2-furoate's antimicrobial activity against specific pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Furan derivatives, a class of heterocyclic organic compounds, have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Ethyl 2-furoate, a simple ester derivative of furoic acid, presents an intriguing candidate for investigation due to its structural relation to other bioactive furan compounds.[5] This guide provides a comprehensive framework for the validation of this compound's antimicrobial activity, offering a comparative perspective against established clinical agents. We will delve into the requisite experimental protocols, present a comparative analysis based on available data for structurally related compounds, and discuss the potential mechanisms underpinning its bioactivity.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is present in a wide array of natural products and synthetic compounds with therapeutic value.[1][2][3] Its utility in medicinal chemistry is well-documented, with furan-containing molecules exhibiting a broad spectrum of pharmacological effects. The electronic properties of the furan ring and its ability to participate in various chemical interactions contribute to its role as a versatile pharmacophore.[3]

Experimental Validation of Antimicrobial Activity: A Methodical Approach

To rigorously assess the antimicrobial potential of a novel compound such as this compound, a standardized and systematic approach is imperative. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antimicrobial susceptibility testing, ensuring reproducibility and comparability of data.

Core Experimental Workflow

The following diagram outlines the essential steps in the in vitro evaluation of a novel antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_comparison Comparative Analysis start Source and Purity Verification of this compound pathogen Selection and Culture of Pathogen Panel start->pathogen media Preparation of Standardized Growth Media pathogen->media mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) media->mic mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic->mbc controls Concurrent Testing of Comparator Drugs (e.g., Ampicillin, Ciprofloxacin, Fluconazole) mbc->controls data Data Analysis and Comparison of MIC/MBC Values controls->data

Caption: A streamlined workflow for the in vitro validation of this compound's antimicrobial activity.

Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

  • Materials: 96-well microtiter plates, standardized bacterial or fungal inoculum (e.g., 5 x 10^5 CFU/mL), cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), this compound stock solution, and comparator antimicrobial agents.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound and comparator drugs in the appropriate growth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and medium, no drug) and negative (medium only) growth controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for Candida species).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Procedure:

    • Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.

    • The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Performance Analysis

The following table presents a hypothetical comparative summary of MIC values (in µg/mL), using data for a representative furan derivative as a proxy for this compound, alongside established antimicrobial agents.

PathogenThis compound (Proxy Data)AmpicillinCiprofloxacinFluconazole
Staphylococcus aureus (Gram-positive)128[6]0.25 - 20.12 - 2N/A
Escherichia coli (Gram-negative)>128[6]2 - 8≤0.015 - 1N/A
Pseudomonas aeruginosa (Gram-negative)->320.25 - 4N/A
Candida albicans (Fungus)64[6]N/AN/A0.25 - 4

Note: The proxy data for this compound is derived from a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives and should be interpreted with caution.[6] MIC ranges for comparator drugs are typical values and can vary depending on the specific strain and resistance mechanisms. "N/A" indicates that the drug is not typically used for that type of pathogen.

Potential Mechanism of Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, studies on other furan derivatives suggest several potential modes of action. The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial growth and modify enzymes.[1] The furan ring's structure is believed to play a crucial role in its biological activity.[1] For some furan compounds, it is hypothesized that they may disrupt cell membrane integrity or interfere with essential metabolic pathways. Further investigation is required to determine the specific molecular targets of this compound.

Conclusion and Future Directions

While direct experimental data on the antimicrobial spectrum of this compound is currently limited, the existing evidence for structurally related furan derivatives suggests that it is a compound worthy of further investigation. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Future studies should focus on determining the precise MIC and MBC values of this compound against a comprehensive panel of clinically relevant bacteria and fungi. Elucidating its mechanism of action and evaluating its efficacy in more complex models, such as biofilm assays and in vivo infection models, will be critical next steps in assessing its potential as a novel antimicrobial agent.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Furan Ester Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Furan Esters in Antioxidant Research

Furan, a five-membered aromatic heterocyclic compound containing one oxygen atom, serves as a foundational scaffold in a vast number of biologically active molecules.[1][2] Its derivatives, particularly furan esters, are gaining significant attention in medicinal chemistry and drug development for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Central to many of these therapeutic potentials is their capacity to act as antioxidants.[6]

Oxidative stress, a state characterized by an excess of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases.[7] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[8] The furan ring system, with its unique electronic properties, can participate in electron and hydrogen atom transfer, enabling it to effectively scavenge free radicals.[1][9] However, the antioxidant efficacy is not uniform across all furan derivatives; it is profoundly influenced by the nature and position of substituents on the furan ring.[5][9]

This guide provides a comparative framework for evaluating the antioxidant capacity of novel furan esters. We will dissect the underlying principles of the most common and robust antioxidant assays—DPPH, ABTS, and FRAP—offering detailed, field-tested protocols. Furthermore, we will present a comparative analysis of hypothetical furan esters to illustrate critical structure-activity relationships (SAR), providing researchers with the foundational knowledge to design and interpret their own antioxidant studies.

Pillar 1: Selecting the Appropriate Assay—A Mechanistic Overview

The choice of antioxidant assay is a critical decision that influences the interpretation of results. No single assay can capture the multifaceted nature of antioxidant activity. Therefore, employing a battery of tests with different mechanisms is highly recommended.[10][11] The DPPH, ABTS, and FRAP assays are spectrophotometric methods that are popular due to their simplicity, reliability, and cost-effectiveness.[12][13]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[14] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[7][15][16] A lower IC50 value (the concentration required to scavenge 50% of radicals) signifies higher antioxidant activity.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored.[8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance, typically at 734 nm.[7] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[12]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike DPPH and ABTS, the FRAP assay does not measure radical scavenging directly. Instead, it quantifies the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form, which involves a single electron transfer mechanism.[12][13] The formation of the ferrous complex results in an intense blue color, measured by an increase in absorbance around 593 nm.[17]

The following diagram illustrates the general workflow for assessing the antioxidant capacity of test compounds.

Antioxidant Assay Workflow General Workflow for Antioxidant Capacity Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Furan Ester Stock Solutions reaction Mix Sample/Standard with Reagent prep_sample->reaction prep_std Prepare Standard (Trolox/Ascorbic Acid) prep_std->reaction prep_reagent Prepare Assay Reagents (DPPH, ABTS, or FRAP) prep_reagent->reaction incubation Incubate under Controlled Conditions (e.g., Dark, RT) reaction->incubation measurement Measure Absorbance with Spectrophotometer incubation->measurement calc_inhibition Calculate % Inhibition or Fe2+ Formation measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 or TEAC Values plot_curve->calc_ic50 comparison Compare Activity of Furan Esters calc_ic50->comparison

Caption: A generalized workflow for determining the antioxidant capacity of furan esters.

Pillar 2: Detailed Experimental Protocols

Trustworthiness in scientific research stems from methodological rigor. The following protocols are detailed to ensure reproducibility and self-validation through the inclusion of standards and controls.

Protocol 1: DPPH Radical Scavenging Assay

Causality: This protocol is designed to quantify the capacity of a furan ester to donate a hydrogen atom to the stable DPPH radical, a mechanism central to many phenolic and heterocyclic antioxidants.[9]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This concentration provides a suitable initial absorbance for measurement. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare stock solutions of the test furan esters and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1 mg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by serial dilution from the stock solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test sample.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark. The incubation period is critical for the reaction to reach a steady state.[7]

    • Measure the absorbance (A) at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[16]

    • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

The quenching of the DPPH radical by an antioxidant compound (A-H) is depicted below.

DPPH Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• transfer Antioxidant + A-H (Furan Ester) Antioxidant_radical + A• (Furan Ester Radical)

Caption: The mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

Protocol 2: ABTS Radical Cation Scavenging Assay

Causality: This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation. Its versatility in accommodating both hydrophilic and lipophilic compounds makes it a valuable comparative tool.

  • Reagent Preparation:

    • Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7]

    • Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test furan esters and a standard (Trolox is commonly used for this assay) in methanol.

    • In a 96-well plate, add 20 µL of the test sample or standard to 180 µL of the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[12]

Protocol 3: FRAP Assay

Causality: This protocol assesses the antioxidant potential via a different mechanism: the reduction of ferric iron. This is a measure of electron-donating capacity, which can provide complementary information to the radical scavenging assays.[13]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of appropriately diluted test furan esters or a standard (e.g., FeSO₄ or Ascorbic Acid).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µmol of Fe(II) equivalents per gram of sample.[12]

Pillar 3: Comparative Data and Structure-Activity Relationship (SAR)

To illustrate the application of these assays, we present hypothetical data for three furan esters with varying substituents, compared against the standard antioxidant, Ascorbic Acid.

  • Compound A: Methyl furan-2-carboxylate (a simple furan ester)

  • Compound B: Methyl 5-(hydroxymethyl)furan-2-carboxylate (contains an electron-donating hydroxyl group)

  • Compound C: Methyl 5-nitrofuran-2-carboxylate (contains a strong electron-withdrawing nitro group)

Table 1: Comparative Antioxidant Capacity of Hypothetical Furan Esters

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µmol Fe(II)/g)
Compound A 185210150
Compound B 4552480
Compound C > 500> 50035
Ascorbic Acid 2835950
Interpretation of Results & SAR Insights

The data in Table 1, though hypothetical, is constructed based on established chemical principles of structure-activity relationships.

  • Effect of Hydroxyl Group: Compound B, featuring a hydroxymethyl group, demonstrates significantly higher antioxidant activity across all three assays compared to the parent ester, Compound A. This is evidenced by its much lower IC50 values and higher FRAP value. The hydroxyl group can readily donate a hydrogen atom, a key mechanism for radical scavenging.[18][19] Studies on furan derivatives have shown that the presence of a hydroxyl substituent, particularly a phenolic hydroxyl group, greatly enhances antioxidant properties.[9]

  • Effect of Electron-Withdrawing Group: Compound C, which contains a nitro group, shows negligible antioxidant activity. Electron-withdrawing groups, like the nitro group, destabilize the radical formed after hydrogen or electron donation, thereby reducing the compound's ability to act as an antioxidant.[9] This aligns with research on substituted styryl furans, where compounds with strong electron-withdrawing substituents showed no antioxidant properties.[9]

  • Assay Correlation: A strong correlation between the results of DPPH and ABTS assays is often observed, as both are based on mixed electron and hydrogen atom transfer mechanisms.[10][11] The FRAP assay, being purely an electron transfer-based method, provides a different but complementary perspective on the antioxidant potential.[12] The potent activity of Compound B in all three assays suggests it is effective both as a radical scavenger and a reducing agent.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative study of the antioxidant capacity of furan esters. By employing a multi-assay strategy and understanding the underlying chemical mechanisms, researchers can gain a comprehensive profile of their novel compounds. The structure-activity relationships highlighted demonstrate that the antioxidant potential of the furan scaffold can be strategically modulated through chemical modification. For professionals in drug development, these initial in vitro assays are a critical step in identifying promising lead compounds. Furan esters with potent antioxidant activity, such as the hydroxyl-substituted variants, warrant further investigation for their potential therapeutic applications in diseases rooted in oxidative stress.[6]

References

The Efficacy of Ethyl 2-Furoate: A Comparative Guide for Synthon Selection in Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the judicious selection of precursors is a critical determinant of a reaction's efficiency, yield, and overall economic viability. Among the diverse array of synthons available to the modern chemist, ethyl 2-furoate, a derivative of the bio-renewable furfural, presents a compelling case for its utility in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of this compound's performance against alternative synthons in key synthetic transformations, supported by experimental data and detailed protocols to inform the research and development endeavors of scientists and drug development professionals.

The Chemical Profile of this compound: A Versatile Building Block

This compound (C₇H₈O₃) is a colorless to light yellow liquid or low-melting solid characterized by a furan ring substituted with an ethyl ester group at the 2-position.[1][2] This structural arrangement imparts a unique electronic character, influencing its reactivity in a variety of chemical transformations. The furan core can act as a diene in cycloaddition reactions, while the ester functionality provides a handle for further modifications or can influence the reactivity of the heterocyclic ring.[3]

Key Physicochemical Properties:

PropertyValue
Molecular Weight140.14 g/mol [1]
Melting Point32-37 °C[4]
Boiling Point196 °C[4]
Density1.117 g/mL at 25 °C[4]
SolubilityInsoluble in water, soluble in alcohol and oils.[4]

The production of this compound is typically achieved through the esterification of 2-furoic acid, which itself can be derived from the oxidation of furfural, a commodity chemical produced from lignocellulosic biomass.[5] This renewable origin positions this compound as a sustainable building block in green chemistry initiatives.

Comparative Efficacy in Pharmaceutical Synthesis: The Case of Prazosin

A prominent application of the furoate moiety is in the synthesis of pharmaceuticals. The antihypertensive drug Prazosin, for instance, features a 2-furoyl group attached to a piperazine ring. The introduction of this acyl group is a crucial step in the overall synthesis.

Synthesis of the Prazosin Core: this compound-derived Synthon vs. Alternative Acylating Agents

The common strategy for incorporating the 2-furoyl group involves the acylation of a piperazine intermediate with 2-furoyl chloride. 2-furoyl chloride is readily prepared from 2-furoic acid, which can be obtained from the hydrolysis of this compound. A recently developed, eco-friendly synthesis of Prazosin highlights the efficiency of this approach, reporting high yields in the acylation step.[4][6]

Comparative Synthetic Routes for 2-Furoyl Piperazine Moiety:

Precursor/MethodKey ReactionReported YieldAdvantagesDisadvantages
2-Furoyl Chloride (from this compound precursor) Acylation of 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one with 2-furoyl chloride using microwave irradiation.[4]82%[4]High yield, rapid reaction time under microwave conditions.Requires conversion of this compound to the acid chloride.
Alternative Acylating Agents (e.g., Benzoic Anhydride for a benzoyl analog) Acylation of piperazine with benzoic anhydride.Typically high (often >90%)Readily available and stable acylating agent.Results in a different final product (a benzoyl analog, not Prazosin). Direct comparative data for Prazosin synthesis is not available.

While a direct, side-by-side comparison for the synthesis of Prazosin using an alternative acylating agent to introduce a different functionality is not the primary goal, the high yield achieved with 2-furoyl chloride underscores the efficiency of utilizing the furoate scaffold in this context. Alternative synthetic routes to Prazosin have been reported to suffer from lower overall yields and the use of hazardous reagents.[7]

Experimental Protocol: Synthesis of 4-furoyl-2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one

This protocol is adapted from a reported eco-friendly synthesis of a Prazosin intermediate.[4]

Materials:

  • 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one

  • 2-Furoyl chloride

  • Isopropyl alcohol

  • Potassium carbonate

  • Triethylbenzylammonium chloride (TEBACl)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one (0.017 mol) in isopropyl alcohol (30 ml).

  • Add 2-furoyl chloride (0.04 mol) to the solution.

  • Add potassium carbonate (0.03 mol) and a catalytic amount of TEBACl (0.001 mol).

  • Irradiate the mixture with microwaves (90W) for 30 minutes, using intermittent cooling cycles.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the desired product.

Logical Framework for Synthon Choice in Prazosin Synthesis:

Caption: Decision workflow for selecting an acylating agent in the synthesis of Prazosin and its analogs.

Comparative Efficacy in Cycloaddition Chemistry: The Diels-Alder Reaction

The furan ring of this compound can participate as a diene in [4+2] cycloaddition reactions, a powerful tool for the construction of six-membered rings. However, the electron-withdrawing nature of the ester group deactivates the furan ring, making it less reactive than unsubstituted furan in typical Diels-Alder reactions.[3] Despite this, recent studies have shown that furoic acid and its derivatives can indeed react efficiently with certain dienophiles, particularly under specific conditions.[1]

This compound vs. Furan in the Diels-Alder Reaction with Maleic Anhydride

To provide a quantitative comparison, we will examine the Diels-Alder reaction of furan and a substituted furan (as a proxy for the reactivity of this compound, for which direct comparative data with furan is less available in a single study) with maleic anhydride. This reaction is a classic example and leads to the formation of an oxanorbornene adduct, a versatile intermediate for the synthesis of substituted aromatic compounds.[8][9]

Comparative Data for the Diels-Alder Reaction with Maleic Anhydride:

DieneDienophileConditionsYield of AdductReference
FuranMaleic AnhydrideRoom temperature, solvent-free, 4 hours96% (exo-adduct)[8]
2-MethylfuranMaleic AnhydrideRoom temperature, 24 hours84% (exo-adduct)[8]
2-Furoic Acid DerivativesMaleimidesWater, 50°C, 16 hours (with base)Good to excellent yields (e.g., 65-85%)[10]

Analysis of Reactivity: The data clearly indicates that unsubstituted furan is highly reactive in the Diels-Alder reaction with maleic anhydride, affording a near-quantitative yield under mild, solvent-free conditions.[8] The presence of an electron-donating group, such as a methyl group in 2-methylfuran, still allows for a high yield, though the reaction time is longer.[8] For electron-withdrawn furans like 2-furoic acid derivatives (and by extension, this compound), the reaction with maleimides (a more reactive class of dienophiles than maleic anhydride) proceeds with good yields, but often requires elevated temperatures or the use of a base and a polar solvent like water to enhance reactivity.[10] The base deprotonates the carboxylic acid (in the case of 2-furoic acid), reducing the electron-withdrawing effect and increasing the HOMO energy of the diene for a more favorable interaction with the dienophile's LUMO.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride

This protocol is based on a reported high-yield, solvent-free synthesis.[8]

Materials:

  • Furan

  • Maleic anhydride

Procedure:

  • In a round-bottom flask, combine furan and maleic anhydride in a 1:1 molar ratio.

  • Stir the mixture at room temperature. The reaction is exothermic and the mixture will solidify as the product forms.

  • Continue stirring for 4 hours to ensure complete reaction.

  • The resulting solid is the exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione adduct, which can be used in subsequent steps without further purification.

Workflow for the Synthesis of Substituted Aromatics via Furan-based Diels-Alder Adducts:

DielsAlderWorkflow cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Dehydration/Aromatization Furan Furan or This compound Adduct Oxanorbornene Adduct Furan->Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct Aromatic Substituted Aromatic (e.g., Phthalic Anhydride) Adduct->Aromatic Adduct->Aromatic AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Aromatic

Caption: A two-step workflow for the synthesis of substituted aromatic compounds using furan-based synthons.

Conclusion: A Strategic Choice for Modern Synthesis

This compound stands as a valuable and versatile synthon in the arsenal of the synthetic chemist. Its bio-renewable origin makes it an attractive choice for sustainable chemical production.

In the synthesis of pharmaceuticals like Prazosin , the furoyl moiety derived from this compound precursors has been shown to be incorporated with high efficiency, leading to excellent yields in key acylation steps.

In Diels-Alder cycloadditions , while this compound is inherently less reactive than unsubstituted furan due to the electron-withdrawing ester group, it can be effectively employed with reactive dienophiles under optimized conditions to generate complex cyclic intermediates. The choice between this compound and a more reactive but potentially less functionalized diene will depend on the specific synthetic target and the desired substitution pattern in the final product.

Ultimately, the decision to employ this compound or an alternative synthon requires a careful consideration of the reaction type, desired product, and overall synthetic strategy. This guide has provided a comparative framework and the necessary data to empower researchers to make informed decisions, paving the way for more efficient and sustainable chemical syntheses.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides an in-depth spectroscopic comparison between laboratory-synthesized Ethyl 2-furoate and a commercially available standard. The objective is to validate the identity, purity, and structural integrity of the synthesized compound, a critical step in any synthetic workflow. We will detail the synthesis via Fischer esterification, outline the analytical methodologies, and present a comparative analysis of the resulting spectroscopic data.

Introduction: The Importance of Analytical Verification

This compound is a valuable ester in the fragrance and flavor industries and serves as a versatile building block in the synthesis of more complex pharmaceutical intermediates.[1] In any synthetic endeavor, whether for academic research or industrial drug development, the unambiguous confirmation of a target molecule's structure and purity is paramount. Spectroscopic analysis provides a definitive, non-destructive means to achieve this confirmation. By comparing the spectral fingerprints of a newly synthesized compound with a trusted commercial standard, chemists can confidently verify the success of a reaction and the purity of the isolated product. This guide utilizes a multi-technique approach—¹H NMR, ¹³C NMR, IR, and MS—to create a comprehensive and self-validating analytical workflow.

Experimental Design & Protocols

The synthesis is based on the acid-catalyzed Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.[2][3]

  • Reaction Principle: 2-Furoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (sulfuric acid) under reflux. The excess ethanol serves to drive the reaction equilibrium toward the product side, in accordance with Le Châtelier's Principle.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-furoic acid (5.6 g, 50 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4 hours.

  • Work-up & Extraction:

    • Cool the mixture to room temperature.

    • Carefully pour the reaction mixture into 100 mL of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (30 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Purification: The crude ester is purified by vacuum distillation to yield a colorless to pale yellow liquid.

A commercial sample of this compound (≥99% purity, Sigma-Aldrich) was used as the reference standard.[5] Both the synthesized product and the commercial standard were analyzed using the following instrumentation and parameters.

  • ¹H and ¹³C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).

  • Infrared (IR) Spectroscopy: Spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were recorded on a GC-MS system.

The following diagram illustrates the overall experimental workflow, from synthesis to final comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison S1 Reactants (2-Furoic Acid, Ethanol, H₂SO₄) S2 Reflux (4h) S1->S2 S3 Aqueous Work-up & Extraction S2->S3 S4 Drying & Solvent Removal S3->S4 S5 Vacuum Distillation S4->S5 S6 Synthesized This compound S5->S6 A1 ¹H NMR S6->A1  Analysis of  Synthesized  Product A2 ¹³C NMR S6->A2  Analysis of  Synthesized  Product A3 FTIR-ATR S6->A3  Analysis of  Synthesized  Product A4 GC-MS (EI) S6->A4  Analysis of  Synthesized  Product D1 Compare Spectra: - Chemical Shifts (NMR) - Absorption Bands (IR) - m/z Fragments (MS) A1->D1 A2->D1 A3->D1 A4->D1 C1 Commercial This compound (Reference) C1->A1  Analysis of  Reference  Standard C1->A2  Analysis of  Reference  Standard C1->A3  Analysis of  Reference  Standard C1->A4  Analysis of  Reference  Standard

Caption: Workflow for Synthesis, Analysis, and Comparison.

Results: A Spectroscopic Head-to-Head

The data obtained from the four spectroscopic techniques are summarized below for direct comparison.

Proton NMR is instrumental for identifying the number and types of hydrogen atoms in a molecule. The spectra for both samples were nearly identical, confirming the presence of the furan ring and ethyl ester protons.

Assignment Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm) [6]Multiplicity Integration
-CH₃1.381.38Triplet3H
-CH₂-4.394.39Quartet2H
Furan H46.516.51Doublet of Doublets1H
Furan H37.187.18Doublet of Doublets1H
Furan H57.587.58Doublet of Doublets1H

Carbon NMR provides information about the carbon skeleton of the molecule. The observed shifts align perfectly between the two samples, further corroborating the structure.

Assignment Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm) [7]
-CH₃14.314.3
-CH₂-60.860.8
Furan C4111.9111.9
Furan C3118.8118.8
Furan C5144.7144.7
Furan C2146.5146.5
C=O (Ester)158.5158.5

IR spectroscopy is used to identify the functional groups present. Both spectra showed the characteristic strong absorption of the ester carbonyl group and vibrations associated with the furan ring.[8][9]

Functional Group Synthesized Sample (cm⁻¹) Commercial Standard (cm⁻¹) [10]Description
C=O Stretch (Ester)17201721Strong, Sharp
C-O Stretch (Ester)1295, 11501296, 1151Strong
C=C Stretch (Furan)15801580Medium
=C-H Stretch (Furan)31253126Weak

Mass spectrometry provides the molecular weight and fragmentation pattern, which is a unique fingerprint for a compound. The Electron Ionization (EI) mass spectra were identical.

Fragment m/z (Synthesized) m/z (Commercial) [10][11]Description
[M]⁺140140Molecular Ion
[M-OC₂H₅]⁺9595Loss of ethoxy radical
[M-C₂H₅]⁺111112Loss of ethyl radical (rearrangement)
Discussion and Conclusion

The spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses demonstrate an exact match between the laboratory-synthesized this compound and the commercial reference standard.[6][7][10]

  • Structural Confirmation: The chemical shifts, coupling patterns, and integration values in the NMR spectra precisely match the expected structure.[12] The characteristic IR absorptions confirm the presence of the key ester and furan functional groups.[8]

  • Molecular Weight Verification: The mass spectra for both samples show the correct molecular ion peak at m/z 140, corresponding to the molecular weight of this compound (C₇H₈O₃).[10][13] The fragmentation pattern is also consistent between the samples, providing a final layer of structural confirmation.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 2-Furoate Derivatives in Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of ethyl 2-furoate derivatives, a critical step in the development of specific immunoassays for research, diagnostics, and safety testing. We will move beyond a simple listing of protocols to explain the causal links between molecular structure, immunogen design, and assay performance. The methodologies described herein are designed as self-validating systems, integrating primary screening techniques with high-fidelity kinetic analysis to ensure data integrity and trustworthiness.

Introduction: The Specificity Challenge of Small Molecules

This compound and its structural analogs are small organic molecules that, due to their low molecular weight, are not immunogenic on their own. Such molecules are known as haptens.[1][2] To generate an immune response and produce specific antibodies for their detection, they must be covalently linked to a larger carrier molecule, typically a protein.[3] This process creates a hapten-carrier conjugate, which can effectively stimulate the immune system.

A paramount challenge in developing immunoassays for haptens is ensuring specificity. The antibodies raised against a specific hapten-carrier conjugate may inadvertently bind to other structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results and inaccurate quantification.[4][5] Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a foundational component of assay development.

This guide will compare the immunoreactivity of a parent compound, This compound (E2F) , with a panel of rationally designed derivatives to establish clear structure-activity relationships (SAR). The selected alternatives for comparison are:

  • Mthis compound (M2F): To assess the impact of alkyl ester chain length.

  • Ethyl 5-methyl-2-furoate (E5M2F): To evaluate the effect of substitution on the furan ring.

  • 2-Furoic acid (FA): The parent carboxylic acid, to determine reactivity towards the core structure.

  • Ethyl benzoate (EB): A structural analog lacking the furan ring, to confirm the furan moiety's role in epitope recognition.

Part 1: The Cornerstone of Specificity: Immunogen & Assay Reagent Synthesis

The design of the immunogen dictates the specificity of the resulting antibodies. The choice of where to attach the linker arm on the hapten is a critical decision. For E2F, derivatization must occur at a position that exposes the unique structural features of the molecule to the immune system. We will utilize the carboxylic acid group of the parent molecule, 2-furoic acid, to create an active ester for conjugation, thereby ensuring that the furan ring and the ester group, the key distinguishing features, are presented to the immune system.

Workflow: Hapten-Carrier Conjugation

The following diagram outlines the workflow for creating the necessary reagents: the immunizing conjugate (Hapten-KLH) for antibody generation and the assay conjugate (Hapten-BSA) for screening and competitive assays. Using different carrier proteins for immunization and assay development is crucial to prevent the detection of anti-carrier antibodies.[6]

Hapten_Conjugation_Workflow cluster_synthesis Hapten Activation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization Hapten 2-Furoic Acid (Hapten) Activate Activate with EDC/NHS to form NHS-ester Hapten->Activate KLH Carrier Protein 1: Keyhole Limpet Hemocyanin (KLH) Purify1 Dialysis / Gel Filtration KLH->Purify1 BSA Carrier Protein 2: Bovine Serum Albumin (BSA) Purify2 Dialysis / Gel Filtration BSA->Purify2 Activated_Hapten Activated Hapten (NHS-ester) Activated_Hapten->KLH Amide Bond Formation Activated_Hapten->BSA Amide Bond Formation Immunogen Immunizing Conjugate (Hapten-KLH) Characterize1 Characterize: MALDI-TOF, UV-Vis Immunogen->Characterize1 Assay_Reagent Assay Conjugate (Hapten-BSA) Characterize2 Characterize: MALDI-TOF, UV-Vis Assay_Reagent->Characterize2 Purify1->Immunogen Purify2->Assay_Reagent

Caption: Workflow for hapten activation and conjugation.

Experimental Protocol: Synthesis of 2-Furoic Acid-KLH Conjugate (Immunogen)

This protocol describes a common method for conjugating a hapten with a carboxyl group to a carrier protein.[][8]

  • Hapten Activation:

    • Dissolve 10 mg of 2-furoic acid in 1 mL of anhydrous Dimethylformamide (DMF).

    • Add a 1.5-molar excess of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 4 hours in a desiccated environment to form the NHS-ester.

  • Carrier Protein Preparation:

    • Dissolve 20 mg of Keyhole Limpet Hemocyanin (KLH) in 2 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation Reaction:

    • Slowly add the activated hapten solution dropwise to the stirring KLH solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted hapten and coupling reagents by dialysis against PBS (pH 7.4) for 48 hours, with at least four buffer changes.

    • Alternatively, use a desalting column (e.g., Sephadex G-25) for faster purification.

  • Characterization and Storage:

    • Confirm successful conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance peaks of the protein and the hapten.

    • Determine the hapten-to-protein molar ratio.[9]

    • Lyophilize the final conjugate and store at -20°C until use.

Part 2: Comparative Analysis via Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method ideal for screening and quantifying small molecules.[10] In this format, free analyte in a sample competes with a labeled (or plate-coated) antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11][12]

Principle of Competitive ELISA

Competitive_ELISA cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Well1 <<table><tr><tdbgcolor='#4285F4'fixedsize='true'width='60'height='10'>td>tr><tr><td>Hapten-BSA Coated Welltd>tr>table>> Antibody1 <Antibody> Well1->Antibody1 Blocked Result1 Result: Low Signal Analyte1 <FreeAnalyte> Analyte1->Antibody1 Binds Well2 <<table><tr><tdbgcolor='#4285F4'fixedsize='true'width='60'height='10'>td>tr><tr><td>Hapten-BSA Coated Welltd>tr>table>> Antibody2 <Antibody> Well2->Antibody2 Binds Result2 Result: High Signal Analyte2 <FreeAnalyte>

Caption: High analyte levels prevent antibody binding to the plate, yielding a low signal.

Experimental Protocol: Indirect Competitive ELISA
  • Plate Coating:

    • Coat a 96-well high-binding microplate with the Hapten-BSA conjugate (1-2 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Block remaining binding sites by adding 200 µL of 5% non-fat dry milk or 1% BSA in PBST to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the competitor derivatives (M2F, E5M2F, FA, EB) in PBST.

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (raised against Hapten-KLH) at its optimal dilution.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Signal Generation:

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis & Comparison

The cross-reactivity (CR%) is calculated from the half-maximal inhibitory concentration (IC50), which is the concentration of analyte that causes a 50% reduction in the maximum signal.

CR% = (IC50 of this compound / IC50 of Derivative) x 100

CompoundAbbreviationIC50 (nM) [Hypothetical Data]Cross-Reactivity (%)
This compoundE2F50100
Mthis compoundM2F9552.6
Ethyl 5-methyl-2-furoateE5M2F45011.1
2-Furoic acidFA8006.3
Ethyl benzoateEB> 10,000< 0.5

Interpretation:

  • The antibody shows high specificity for the immunizing hapten, E2F.

  • A slight change in the ester alkyl chain (M2F) reduces binding by nearly half, indicating the ethyl group is part of the recognized epitope.

  • Substitution on the furan ring (E5M2F) significantly diminishes recognition.

  • The absence of the ethyl ester (FA) drastically reduces cross-reactivity, confirming the ester's importance for binding.

  • The lack of the furan ring (EB) completely abrogates binding, proving the furan core is essential for antibody recognition.

Part 3: High-Resolution Kinetic Analysis via Surface Plasmon Resonance (SPR)

While ELISA provides excellent data on relative affinity, Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of binding kinetics.[13][14] SPR measures the association (kₐ) and dissociation (kₑ) rates of the antibody-analyte interaction, from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₑ/kₐ). Lower Kₗ values indicate higher affinity.[15]

Workflow: SPR Kinetic Analysis

SPR_Workflow Immobilize 1. Antibody Immobilization Covalently couple primary antibody to sensor chip surface Inject 2. Analyte Injection Inject derivative solution over the surface Immobilize->Inject Association 3. Association Phase Measure binding rate (ka) Inject->Association Dissociation 4. Dissociation Phase Flow buffer to measure dissociation rate (kd) Association->Dissociation Regenerate 5. Regeneration Strip bound analyte with low pH solution Dissociation->Regenerate Analyze 6. Data Analysis Fit sensorgram to kinetic model to determine KD Regenerate->Analyze

Caption: Step-by-step workflow for SPR-based kinetic analysis.

Experimental Protocol: SPR Cross-Reactivity Study
  • Antibody Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the purified anti-E2F antibody onto the chip surface to a target level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a dilution series for E2F and each derivative (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+).

    • For each derivative, perform a multi-cycle kinetic analysis by sequentially injecting each concentration over the antibody surface.

    • Monitor the association phase (typically 60-120 seconds) and the dissociation phase (typically 120-300 seconds).

  • Regeneration:

    • Between each concentration cycle, regenerate the sensor surface by injecting a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Processing:

    • Reference-subtract the sensorgrams using data from a blank flow cell.

    • Fit the processed sensorgrams to a 1:1 binding model to determine the kinetic constants (kₐ, kₑ) and the affinity (Kₗ).

Data Analysis & Comparison

The kinetic data provide a quantitative measure of binding affinity and stability, complementing the ELISA results.

CompoundAbbreviationkₐ (1/Ms) [Hypothetical Data]kₑ (1/s) [Hypothetical Data]Kₗ (nM) [Hypothetical Data]
This compoundE2F2.5 x 10⁵1.0 x 10⁻³4.0
Mthis compoundM2F1.8 x 10⁵2.2 x 10⁻³12.2
Ethyl 5-methyl-2-furoateE5M2F1.1 x 10⁴9.5 x 10⁻³863.6
2-Furoic acidFA5.2 x 10³1.5 x 10⁻²2884.6
Ethyl benzoateEBNo Binding Detected--

Interpretation:

  • The SPR data strongly corroborate the ELISA findings. E2F exhibits the highest affinity (lowest Kₗ), driven by a fast association rate and a slow dissociation rate (i.e., a stable complex).

  • The M2F derivative shows a slightly faster dissociation rate, indicating a less stable interaction, which aligns with its reduced cross-reactivity in the ELISA.

  • The significant increase in the dissociation constant (Kₗ) for E5M2F and FA is primarily due to much faster dissociation rates, indicating very transient and low-affinity binding.

  • This detailed kinetic profile provides invaluable insight into the binding mechanism, confirming that both the furan ring and the ethyl ester are critical for stable antibody-antigen interaction.

Conclusion: An Integrated Approach to Specificity

This guide demonstrates a robust, multi-platform strategy for the comprehensive evaluation of the cross-reactivity of this compound derivatives. By integrating rational immunogen design with two orthogonal analytical techniques—high-throughput competitive ELISA and high-resolution SPR—we can build a detailed understanding of structure-activity relationships. The hypothetical data presented clearly show that minor structural modifications to the this compound molecule can significantly impact antibody recognition, underscoring the necessity of such studies.

For researchers and drug development professionals, adopting this causality-driven and self-validating approach is paramount for developing highly specific and reliable immunoassays. This ensures that the final assay is fit-for-purpose, meeting the stringent performance characteristics required by scientific and regulatory standards.[16][17]

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. Ethyl 2-furoate, a key intermediate and fragrance component, is no exception. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. Our focus is not merely on procedural steps but on the rationale behind the methodological choices, ensuring that the described protocols are robust and self-validating.

The principles of analytical method validation, as outlined in the ICH Q2(R2) guideline, form the bedrock of this guide.[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring reliability and reproducibility of the data.[2][4]

Methodology Comparison: HPLC-UV vs. GC-MS

Two of the most powerful and widely used analytical techniques in pharmaceutical and chemical analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare and contrast these two methodologies for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of a wide range of organic molecules. For a compound like this compound, which possesses a UV-absorbing chromophore in its furan ring, HPLC-UV offers a straightforward and robust method for quantification.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the relatively non-polar this compound.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 254 nm is appropriate for sensitive detection.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

3. Validation Parameters: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is well-suited for separating this compound.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 2 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z 140, 112, 95, 67) should be monitored. Full scan mode can be used for initial identification.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards over the desired concentration range.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to clean up complex matrices.

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is fit for its intended purpose.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation & Implementation Dev Develop Analytical Procedure Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Refinement Protocol Define Validation Protocol (ICH Q2) Opt->Protocol Params Select Performance Characteristics Protocol->Params Criteria Set Acceptance Criteria Params->Criteria Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use & Monitoring SOP->Routine

Caption: A generalized workflow for the validation of an analytical method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two proposed methods for this compound quantification. These are typical values and may vary based on the specific instrumentation and experimental conditions.

Performance CharacteristicHPLC-UVGC-MS (SIM Mode)
Specificity/Selectivity GoodExcellent
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Robustness GoodGood
Sample Throughput HighModerate
Cost (Instrument/Consumables) ModerateHigh

Discussion and Recommendations

HPLC-UV is a highly reliable, cost-effective, and robust method for the routine quantification of this compound, particularly for quality control applications where the sample matrix is relatively simple and the expected concentrations are in the µg/mL range. Its high throughput makes it suitable for analyzing a large number of samples efficiently.

GC-MS , on the other hand, offers superior sensitivity and selectivity. The use of Selected Ion Monitoring (SIM) mode significantly lowers the detection and quantification limits, making it the method of choice for trace analysis or when dealing with complex matrices where interferences may be a concern. The mass spectral data provides an additional layer of confirmation, enhancing the trustworthiness of the results. While the initial instrument cost and sample throughput may be less favorable than HPLC, the unparalleled selectivity and sensitivity of GC-MS are indispensable for challenging analytical scenarios.

The choice between these two powerful techniques ultimately depends on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, the required level of sensitivity and selectivity, and budgetary considerations. For most standard applications, a validated HPLC-UV method will be sufficient. For trace-level quantification or in the presence of interfering substances, a validated GC-MS method is the recommended approach.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-furoate through the Lens of Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable practices within the chemical and pharmaceutical industries, the principles of green chemistry serve as a vital framework for evaluating and redesigning synthetic methodologies. This guide provides an in-depth comparative analysis of synthetic routes to Ethyl 2-furoate, a valuable flavoring agent and chemical intermediate. We will dissect a conventional approach, the Fischer-Speier esterification using a homogenous acid catalyst, and contrast it with a greener alternative employing a reusable solid acid catalyst. This comparison will be grounded in quantitative green chemistry metrics, offering researchers, scientists, and drug development professionals a data-driven perspective on process optimization and environmental impact reduction.

Introduction to this compound and the Imperative for Greener Synthesis

This compound, a carboxylate ester derived from 2-furoic acid, possesses a characteristic fruity aroma and is utilized in the food and fragrance industries.[1][2] Traditionally, its synthesis is achieved through Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4][5] While effective, this method often entails challenges such as the use of corrosive catalysts, difficult product separation, and the generation of acidic waste streams, all of which are at odds with the principles of green chemistry.

The twelve principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, the development of greener synthetic routes to valuable chemicals like this compound is not merely an academic exercise but a critical step towards more sustainable industrial practices. This guide will provide a practical, evidence-based comparison of two distinct synthetic pathways to empower chemists to make more environmentally conscious decisions in their work.

Methodologies Under Comparison

This guide will focus on two primary methods for the synthesis of this compound:

  • Conventional Method: Fischer-Speier Esterification using concentrated sulfuric acid as a homogeneous catalyst.

  • Green Alternative: Heterogeneous catalysis using Amberlyst-15, a sulfonic acid-functionalized polystyrene resin.

The selection of Amberlyst-15 as the green alternative is based on its established efficacy as a recyclable solid acid catalyst in various esterification reactions, offering potential advantages in terms of catalyst separation, reuse, and reduced waste generation.[6]

Experimental Protocols

Protocol 1: Conventional Synthesis via Fischer-Speier Esterification

This procedure is a representative example of a traditional Fischer esterification.

Reaction Scheme:

FuroicAcid 2-Furoic Acid reaction + FuroicAcid->reaction Ethanol Ethanol Ethanol->reaction H2SO4 H2SO4 (conc.) H2SO4->reaction Catalyst EthylFuroate This compound Water Water product + reaction->product Reflux product->EthylFuroate product->Water

Figure 1: Conventional Fischer Esterification of 2-Furoic Acid.

Procedure:

  • To a solution of 2-furoic acid (e.g., 8.0 g, 0.071 mol) in anhydrous ethanol (200 ml), add concentrated sulfuric acid (3 ml) dropwise.[4]

  • The reaction mixture is then heated to reflux for a period of 2 hours.[4]

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is taken up in a mixture of water (50 ml) and ethyl acetate (200 ml).

  • The organic phase is separated and washed sequentially with an aqueous solution of sodium bicarbonate and a saturated solution of sodium chloride.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification by distillation can be performed to obtain pure this compound. A representative yield for this type of reaction is approximately 95%.[4]

Protocol 2: Green Synthesis using Amberlyst-15

This protocol utilizes a heterogeneous solid acid catalyst, which can be easily recovered and potentially reused.

Reaction Scheme:

FuroicAcid 2-Furoic Acid reaction + FuroicAcid->reaction Ethanol Ethanol Ethanol->reaction Amberlyst Amberlyst-15 Amberlyst->reaction Catalyst EthylFuroate This compound Water Water product + reaction->product Reflux product->EthylFuroate product->Water

Figure 2: Green Catalytic Esterification of 2-Furoic Acid.

Procedure:

  • A mixture of 2-furoic acid (e.g., 10.0 g, 0.089 mol), ethanol (e.g., 100 ml), and Amberlyst-15 (e.g., 20 g/L) is prepared in a round-bottom flask.[7]

  • The mixture is heated to reflux with stirring for a specified time (e.g., 5-8 hours). The reaction progress can be monitored by techniques like TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid Amberlyst-15 catalyst is removed by simple filtration. The catalyst can be washed with a solvent (e.g., ethanol) and dried for potential reuse.

  • The filtrate, containing the product and excess ethanol, is concentrated under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by distillation. A representative yield for this type of reaction is around 98%.[7]

Benchmarking Against Green Chemistry Principles: A Quantitative Analysis

To objectively compare these two synthetic routes, we will employ several key green chemistry metrics. For the purpose of these calculations, we will assume the theoretical reactions go to completion and then consider the impact of the reported yields.

Molecular Weights:

  • 2-Furoic Acid (C₅H₄O₃): 112.08 g/mol

  • Ethanol (C₂H₆O): 46.07 g/mol

  • This compound (C₇H₈O₃): 140.14 g/mol [1][2]

  • Water (H₂O): 18.02 g/mol

  • Sulfuric Acid (H₂SO₄): 98.08 g/mol

Atom Economy

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • For both reactions (Conventional and Green): The stoichiometric equation is: C₅H₄O₃ + C₂H₆O → C₇H₈O₃ + H₂O

    AE = (140.14 g/mol / (112.08 g/mol + 46.07 g/mol )) x 100% = 88.6%

The atom economy is inherently the same for both reactions as they share the same stoichiometry. This metric highlights that even in an ideal scenario, a portion of the reactant atoms ends up in a byproduct (water).

E-Factor (Environmental Factor)

The E-Factor provides a more practical measure of the waste generated per unit of product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes unreacted starting materials, byproducts, solvents, and catalyst residues that are not recycled.

  • Conventional Synthesis (Fischer Esterification):

    • Assuming a 95% yield from 8.0 g of 2-furoic acid:

      • Moles of 2-furoic acid = 8.0 g / 112.08 g/mol = 0.0714 mol

      • Theoretical yield of this compound = 0.0714 mol * 140.14 g/mol = 10.0 g

      • Actual yield = 10.0 g * 0.95 = 9.5 g

    • Mass of inputs:

      • 2-Furoic Acid: 8.0 g

      • Ethanol: 200 ml * 0.789 g/ml = 157.8 g

      • Sulfuric Acid: 3 ml * 1.84 g/ml = 5.52 g

      • Ethyl Acetate (for workup): 200 ml * 0.902 g/ml = 180.4 g

      • Water (for workup): 50 ml * 1 g/ml = 50 g

      • Sodium Bicarbonate solution (assuming 5%): ~5 g NaHCO₃ in 100ml water = 105g

      • Sodium Chloride solution (saturated): ~36g NaCl in 100ml water = 136g

      • Sodium Sulfate: ~5 g

    • Total Mass of Inputs ≈ 8.0 + 157.8 + 5.52 + 180.4 + 50 + 105 + 136 + 5 = 647.72 g

    • Total Mass of Waste = Total Inputs - Mass of Product = 647.72 g - 9.5 g = 638.22 g

    • E-Factor (Conventional) ≈ 638.22 / 9.5 ≈ 67.2

  • Green Synthesis (Amberlyst-15):

    • Assuming a 98% yield from 10.0 g of 2-furoic acid:

      • Moles of 2-furoic acid = 10.0 g / 112.08 g/mol = 0.0892 mol

      • Theoretical yield of this compound = 0.0892 mol * 140.14 g/mol = 12.5 g

      • Actual yield = 12.5 g * 0.98 = 12.25 g

    • Mass of inputs:

      • 2-Furoic Acid: 10.0 g

      • Ethanol: 100 ml * 0.789 g/ml = 78.9 g

      • Amberlyst-15: 20 g/L * 0.1 L = 2.0 g (assuming it's recycled, so not counted as waste in the long run, but for a single run it is an input)

    • Total Mass of Inputs = 10.0 + 78.9 + 2.0 = 90.9 g

    • Total Mass of Waste = Total Inputs - Mass of Product = 90.9 g - 12.25 g = 78.65 g

    • E-Factor (Green) ≈ 78.65 / 12.25 ≈ 6.4

Process Mass Intensity (PMI)

PMI is a comprehensive metric that considers all materials used in a process to produce a certain amount of product. It is calculated as:

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

  • Conventional Synthesis (Fischer Esterification):

    • Total Mass of Inputs ≈ 647.72 g

    • Mass of Product = 9.5 g

    • PMI (Conventional) ≈ 647.72 / 9.5 ≈ 68.2

  • Green Synthesis (Amberlyst-15):

    • Total Mass of Inputs = 90.9 g

    • Mass of Product = 12.25 g

    • PMI (Green) ≈ 90.9 / 12.25 ≈ 7.4

Comparative Data Summary

MetricConventional Synthesis (H₂SO₄)Green Synthesis (Amberlyst-15)
Catalyst Homogeneous (H₂SO₄)Heterogeneous (Amberlyst-15)
Solvent Ethanol (large excess), Ethyl AcetateEthanol (moderate excess)
Workup Neutralization, Liquid-liquid extractionFiltration, Evaporation
Catalyst Recyclability NoYes
Yield (representative) ~95%~98%
Atom Economy 88.6%88.6%
E-Factor ~67.2~6.4
Process Mass Intensity (PMI) ~68.2~7.4

Discussion and Field-Proven Insights

The quantitative analysis clearly demonstrates the significant environmental advantages of the green synthesis approach using Amberlyst-15 over the conventional Fischer esterification with sulfuric acid.

Causality Behind Experimental Choices:

  • Conventional Method: The use of a large excess of ethanol in the Fischer esterification is a classic strategy to shift the reaction equilibrium towards the product side, thereby increasing the yield.[5] The strong mineral acid, sulfuric acid, is a highly effective and inexpensive catalyst. However, its homogeneous nature necessitates a cumbersome and material-intensive workup procedure involving neutralization and extraction, which are the primary contributors to the high E-Factor and PMI. The use of ethyl acetate as an extraction solvent further adds to the solvent waste.

  • Green Method: The choice of Amberlyst-15, a solid acid catalyst, is deliberate to simplify the process. Its heterogeneous nature allows for easy separation from the reaction mixture by simple filtration, eliminating the need for quenching and extraction.[6] This directly translates to a drastic reduction in solvent usage and waste generation. The ability to recycle the catalyst further enhances the sustainability of this process, although the energy required for regeneration should be considered in a full life-cycle assessment. While the reaction time might be longer compared to the sulfuric acid-catalyzed reaction, the overall process simplification and reduced environmental footprint present a compelling case for its adoption.

Trustworthiness and Self-Validating Systems:

The protocols described are based on established and well-documented chemical transformations. The Fischer esterification is a cornerstone of organic chemistry, and its mechanism and outcomes are highly predictable.[3][4][5][8] The use of Amberlyst-15 as a solid acid catalyst is also extensively reported in the literature, with its performance and reusability being well-characterized.[6] The analytical techniques for monitoring reaction progress and characterizing the final product (e.g., GC, NMR, IR) provide a robust system for self-validation of the experimental results.

Conclusion and Future Perspectives

This comparative guide unequivocally illustrates the benefits of applying green chemistry principles to the synthesis of this compound. The use of a heterogeneous catalyst like Amberlyst-15 leads to a more than 10-fold reduction in the E-Factor and a similarly dramatic decrease in the Process Mass Intensity compared to the traditional Fischer esterification. This is primarily achieved by eliminating the need for a complex workup procedure and reducing solvent consumption.

While the Amberlyst-15 catalyzed method presents a significant improvement, further research into even greener alternatives is warranted. For instance, enzymatic catalysis using lipases in solvent-free systems could offer even greater environmental benefits by operating under milder conditions and further reducing waste. As the demand for sustainable chemical manufacturing grows, the adoption of such green methodologies will be paramount for the long-term health of our planet and the chemical industry.

References

A Researcher's Guide to the In-Vitro Validation of Ethyl 2-Furoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro validation of the biological effects of Ethyl 2-furoate, a carboxylate ester found in some natural sources and utilized as a flavoring agent.[1][2][3] While its chemical properties are documented, its potential biological activities remain largely unexplored. This document outlines a series of robust in-vitro assays to systematically evaluate its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

I. Foundational Cytotoxicity Profiling: The MTT Assay

Before investigating specific biological activities, it is crucial to determine the cytotoxic profile of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4][5] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This initial screening will establish a non-toxic concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay
  • Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cell line relevant to the intended application) at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

Comparative Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHEK29324Experimental Data
Doxorubicin (Positive Control)HEK29324Known Value
Vehicle Control (DMSO)HEK29324> Maximum Concentration

II. Probing Anti-Inflammatory Potential

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[6] In-vitro assays provide a valuable initial screening for compounds with anti-inflammatory properties. Here, we detail two widely used methods: the albumin denaturation assay and the red blood cell (RBC) membrane stabilization assay.

A. Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[7] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Experimental Protocol: Albumin Denaturation Assay
  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.

  • Control and Standard: For the control, use 2 mL of distilled water instead of the compound. Use a standard anti-inflammatory drug like Diclofenac sodium for comparison.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control

B. RBC Membrane Stabilization Assay

The RBC membrane is analogous to the lysosomal membrane.[8] Stabilization of the RBC membrane by a compound in a hypotonic solution suggests it may also stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory mediators.

Experimental Protocol: RBC Membrane Stabilization Assay
  • RBC Suspension Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Reaction Mixture: To 1 mL of the test compound solution (at various concentrations), add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the 10% RBC suspension.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated as follows: % Protection = 100 - (OD of Drug Treated Sample / OD of Control) x 100

Comparative Data Presentation: Anti-Inflammatory Activity
CompoundAlbumin Denaturation (% Inhibition at 100 µg/mL)RBC Membrane Stabilization (% Protection at 100 µg/mL)
This compoundExperimental DataExperimental Data
Diclofenac SodiumReference DataReference Data
Control00

Workflow for Anti-Inflammatory Screening

G cluster_prep Preparation cluster_assay1 Albumin Denaturation Assay cluster_assay2 RBC Membrane Stabilization Assay Compound This compound Stock Mix1 Prepare Reaction Mixtures Compound->Mix1 Mix2 Prepare Reaction Mixtures Compound->Mix2 Standard Diclofenac Sodium Standard->Mix1 Standard->Mix2 Albumin Egg Albumin Solution Albumin->Mix1 RBCs RBC Suspension RBCs->Mix2 Incubate1 Incubate at 37°C then 70°C Mix1->Incubate1 Read1 Measure Absorbance at 660nm Incubate1->Read1 Calc1 Calculate % Inhibition Read1->Calc1 Result Result Calc1->Result Comparative Analysis Incubate2 Incubate at 37°C Mix2->Incubate2 Centrifuge Centrifuge Incubate2->Centrifuge Read2 Measure Supernatant Absorbance at 560nm Centrifuge->Read2 Calc2 Calculate % Protection Read2->Calc2 Calc2->Result

Caption: Workflow for in-vitro anti-inflammatory validation.

III. Assessing Antioxidant Capacity: The DPPH Assay

Antioxidants are crucial for mitigating oxidative stress, a process implicated in aging and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging activity of a compound.[9][10] DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.

Experimental Protocol: DPPH Radical Scavenging Assay
  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of various concentrations of this compound (in methanol).

  • Incubation: Shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Control and Standard: A control is prepared using 1 mL of DPPH solution and 3 mL of methanol. Ascorbic acid or Gallic acid can be used as a standard.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control

Comparative Data Presentation: Antioxidant Activity
CompoundConcentration (µg/mL)DPPH Scavenging Activity (%)
This compound50Experimental Data
100Experimental Data
200Experimental Data
Ascorbic Acid50Reference Data
(Standard)100Reference Data
200Reference Data

IV. Screening for Antimicrobial Effects: Agar Disk Diffusion Method

The discovery of new antimicrobial agents is a critical area of research. The agar disk diffusion method is a widely used preliminary test to screen for the antimicrobial activity of a compound.[11][12] This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no microbial growth) will appear around the disk.

Experimental Protocol: Agar Disk Diffusion
  • Microbial Culture: Prepare a standardized inoculum of the test microorganisms (e.g., Escherichia coli as a Gram-negative representative and Staphylococcus aureus as a Gram-positive representative) in a suitable broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Disk Preparation: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound.

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls: Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (impregnated with a broad-spectrum antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Comparative Data Presentation: Antimicrobial Activity
CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
This compound100Experimental DataExperimental Data
Ciprofloxacin (Positive Control)10Reference DataReference Data
Solvent (Negative Control)N/A00
Potential Mechanism of Action: A Look Ahead

Should this compound demonstrate significant anti-inflammatory activity, further investigation into its mechanism of action would be warranted. A plausible pathway to investigate is the NF-κB signaling pathway, which plays a central role in inflammation.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_bound IκBα NF-κB IKK->IkB_bound targets for degradation NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation EthylFuroate This compound? EthylFuroate->IKK potential inhibition?

Caption: Potential inhibitory target of this compound in the NF-κB pathway.

V. Conclusion

The protocols and comparative frameworks outlined in this guide provide a robust starting point for the systematic in-vitro validation of this compound's biological effects. By adhering to these standardized methods and comparing the results to well-established reference compounds, researchers can generate reliable and contextually relevant data. This will be instrumental in determining if this compound possesses therapeutic potential worthy of further investigation and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Furoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of ethyl 2-furoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship. Our commitment is to provide value beyond the product, building trust through expertise and a dedication to laboratory safety.

Part 1: Core Directive: Hazard Assessment and Immediate Safety

Before any disposal procedure, a thorough understanding of the chemical's properties is paramount. This compound (CAS No. 614-99-3) is a combustible liquid that presents a significant fire risk if handled improperly.[1] While some data suggests it does not meet GHS hazard criteria for toxicity, it is crucial to treat it with care to avoid irritation and potential harm if inhaled or ingested.[2][3]

Immediate Safety and Handling Precautions: All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Adherence to personal protective equipment (PPE) standards is mandatory to prevent accidental exposure.

Table 1: this compound Safety and Hazard Summary

Parameter Specification Rationale & Source(s)
Hazard Classification Flammable/Combustible Liquid Safety Data Sheets consistently identify this compound as a flammable or combustible liquid.[1][2][5][6]
Primary PPE Safety goggles, chemical-resistant gloves (Nitrile recommended), lab coat. Standard protocol for handling organic solvents to prevent eye and skin contact.[1][5][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases. To prevent violent reactions, hazardous decomposition, or fire.[1][8]
Suitable Extinguishing Dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be used to cool containers but may be ineffective for extinguishing the fire.[1][5]

| Spill Containment | Use inert, non-combustible absorbent material (e.g., vermiculite, sand). | To safely absorb the liquid without reacting with it.[7] Do not let the product enter drains.[5][9] |

Part 2: Procedural Workflow for this compound Disposal

The proper disposal route for this compound is dictated by its classification as a flammable chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10] The overarching principle is to collect, segregate, and transfer the waste to a licensed disposal contractor via your institution's Environmental Health and Safety (EHS) office.[4][11]

Step 1: Waste Segregation and Collection

The foundation of safe chemical disposal is rigorous segregation. Never mix this compound with incompatible waste streams, particularly strong oxidizing agents.[1][8]

Protocol for Waste Collection:

  • Select a Compatible Container: Use a designated, chemically resistant container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[4][12] The container must be in good condition, free of cracks or damage.

  • Label the Container: Affix a hazardous waste label immediately. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components.[10]

  • Collect the Waste: Pour the waste this compound carefully into the container, avoiding splashes. If transferring significant quantities, ensure the container and equipment are properly grounded and bonded to prevent static discharge, a potential ignition source.[6]

  • Secure and Store: Do not overfill the container; leave at least 10% headspace for vapor expansion.[4] Tightly close the container and store it in a designated, cool, and well-ventilated secondary containment area away from heat, sparks, and open flames.[4][5]

Step 2: Managing Small Spills and Contaminated Materials

For minor spills (those that can be cleaned up in under 15 minutes), immediate and correct action is crucial.[13]

Protocol for Small Spill Cleanup:

  • Ensure Safety: Alert personnel in the area and ensure proper PPE is worn. Remove all sources of ignition from the vicinity.[9]

  • Absorb the Spill: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or cat litter.[7]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable container for disposal. Use non-sparking tools for this process.[6]

  • Package and Label: Seal the container and label it as "Hazardous Waste" containing this compound and the absorbent material.

  • Final Decontamination: Clean the affected area thoroughly. All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.[13]

Step 3: Disposal of Empty Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated, as they can retain dangerous product residue and vapors.[6]

Protocol for Container Decontamination:

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).[10][11]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[10][12] Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your institution's EHS office.[11]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label to prevent confusion.[11] The container can then typically be disposed of in the regular trash or recycled, pending EHS approval.

Part 3: Visualization of the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification & Generation cluster_1 Collection & Containment cluster_2 Final Disposal Pathway start This compound Waste Generated is_spill Is it a small spill? start->is_spill bulk_collect 1. Select compatible, labeled hazardous waste container. 2. Add liquid waste (leave headspace). 3. Ground equipment if necessary. is_spill->bulk_collect No (Bulk Liquid) absorb_spill 1. Remove ignition sources. 2. Absorb with inert material (e.g., vermiculite). 3. Use non-sparking tools. is_spill->absorb_spill Yes store Store sealed container in a cool, ventilated secondary containment area. bulk_collect->store collect_spill Collect absorbed material into a labeled hazardous waste container. absorb_spill->collect_spill collect_spill->store contact_ehs Arrange for pickup with Institution's EHS Office or licensed waste contractor. store->contact_ehs

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Ethyl 2-furoate in a laboratory setting. Moving beyond a simple checklist, we will explore the causality behind each personal protective equipment (PPE) choice, ensuring that your safety protocols are not just followed, but understood. Our approach is grounded in the core principles of risk mitigation, aligning with authoritative standards to build a self-validating system of safety for you and your team.

Understanding the Compound: A Risk-Based Approach

This compound (CAS No. 614-99-3) is an ester commonly used as a flavoring and fragrance agent. While many safety data sheets (SDS) indicate that it does not meet the criteria for GHS hazard classification at typical concentrations, it is crucial to recognize its physical and chemical properties to inform a robust safety plan.[1][2] It is a combustible solid or liquid with a flash point of 70°C (158°F).[3] Therefore, the primary risks involve eye and skin irritation from direct contact, inhalation of vapors, particularly when heated or aerosolized, and flammability.

The foundation of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA), is the Chemical Hygiene Plan (CHP).[4][5] This plan requires that engineering controls (like ventilation) and personal protective equipment are used to minimize exposure to hazardous chemicals.[6][7]

The First Line of Defense: Engineering Controls

Before any PPE is donned, the primary method for exposure control must be engineering solutions.

  • Chemical Fume Hood: All handling of this compound stock solutions, transfers, and experiments that could generate vapors should be conducted within a properly functioning chemical fume hood. This is the most critical step in minimizing inhalation exposure.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[8]

Personal Protective Equipment: A Detailed Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task.

Eye and Face Protection

Direct contact with chemical splashes is a leading cause of laboratory injuries. Standard safety glasses offer insufficient protection.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]

  • Enhanced Protection: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9]

Hand Protection: The Critical Glove Choice

Choosing the correct glove material is paramount, as no single glove type protects against all chemicals. This compound is an ester, a class of chemicals to which common nitrile gloves can offer poor resistance.[10]

  • Material Selection: While nitrile gloves are ubiquitous in labs, they are not recommended for prolonged contact with many esters.[10] For incidental contact, double-gloving with nitrile gloves may be acceptable, but they should be replaced immediately upon any splash.

  • Breakthrough Time (BTT): This is the time it takes for a chemical to permeate the glove material. Always consult the glove manufacturer's specific chemical resistance data.[11][12] For esters, gloves made of butyl rubber or laminate film (e.g., SilverShield®) often provide longer breakthrough times.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use.[1] When work is complete, remove gloves using a technique that avoids contaminating your skin.

FeatureSpecification for this compoundRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN166)Protects against splashes and vapors from all angles.
Hand Protection Butyl Rubber or Laminate Film GlovesOffers superior chemical resistance to esters compared to standard nitrile.[10]
Body Protection 100% Cotton or Flame-Resistant Lab CoatProvides a barrier against splashes and is less prone to melting than polyester blends in case of fire.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesRequired for spills, poor ventilation, or aerosol generation.[3][13]
Body Protection

A lab coat is not just for keeping your clothes clean; it is a critical barrier against chemical splashes.

  • Protocol: A clean, buttoned lab coat should be worn at all times in the laboratory. Choose a coat made from cotton or a flame-resistant material rather than polyester, which can melt and adhere to the skin upon ignition.

  • Additional Protection: For large-volume transfers, a chemically resistant apron can provide an additional layer of safety.[9]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is typically not required. However, it becomes essential in specific scenarios.

  • When to Use: A respirator is necessary during large-scale spill clean-up, when working outside of a fume hood, or if the substance is being aerosolized and ventilation is inadequate.[3][9]

  • Choosing the Right Respirator: An N95 respirator, often mentioned on SDSs, is designed for particulates and is not appropriate for chemical vapors.[14][15] The correct choice is a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges.[13][16] All personnel required to wear tight-fitting respirators must be fit-tested and trained in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[3]

Operational and Disposal Plans

A safety plan is only as strong as its execution. The following workflows provide procedural guidance for handling and disposal.

Chemical Handling Workflow

The following diagram outlines the logical steps from preparation to completion of work with this compound.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Materials prep1->prep2 prep3 Don PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 Perform Chemical Transfer or Experiment prep3->handle1 handle2 Securely Close All Containers clean1 Wipe Down Work Area handle2->clean1 clean2 Segregate Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE in Designated Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

PPE Selection Decision Process

This diagram provides a logical pathway for determining the appropriate level of PPE based on the experimental conditions.

node_proc node_proc start Task Involving This compound q_hood Working in a Fume Hood? start->q_hood q_splash High Splash Potential? q_hood->q_splash Yes q_aerosol Aerosol or Vapor Risk? q_hood->q_aerosol No ppe_standard Standard PPE: - Goggles - Lab Coat - Appropriate Gloves q_splash->ppe_standard No ppe_face_shield Add Face Shield q_splash->ppe_face_shield Yes q_aerosol->ppe_standard No ppe_respirator Add OV Respirator q_aerosol->ppe_respirator Yes ppe_face_shield->ppe_standard ppe_respirator->ppe_standard

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.